Product packaging for 15-LOX-1 inhibitor 1(Cat. No.:)

15-LOX-1 inhibitor 1

Cat. No.: B10783248
M. Wt: 412.9 g/mol
InChI Key: BRMZRDPEXXAZRV-ZHACJKMWSA-N
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Description

15-LOX-1 inhibitor 1 is a useful research compound. Its molecular formula is C22H21ClN2O4 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClN2O4 B10783248 15-LOX-1 inhibitor 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 15-LOX-1 Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action of 15-lipoxygenase-1 (15-LOX-1) inhibitors. It details the biochemical interactions, impact on cellular signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize these inhibitors.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and linoleic acid (LA).[1] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of bioactive lipid hydroperoxides. Specifically, 15-LOX-1 converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2] Similarly, it oxidizes linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE).[1]

These lipid peroxide products are not merely metabolic byproducts; they are potent signaling molecules involved in a variety of physiological and pathological processes. Growing evidence implicates 15-LOX-1 and its metabolites in the pathophysiology of inflammatory diseases, certain cancers, and neurodegenerative disorders, making it an attractive therapeutic target.[2][3] Inhibition of 15-LOX-1 is a promising strategy to mitigate the detrimental effects of excessive lipid peroxidation and downstream inflammatory cascades.[1][4]

Core Mechanisms of 15-LOX-1 Inhibition

Inhibitors of 15-LOX-1 can be classified based on their mode of interaction with the enzyme. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.

  • Competitive Inhibition : These inhibitors structurally resemble the endogenous substrate (e.g., linoleic acid) and bind reversibly to the enzyme's active site. By occupying the active site, they prevent the substrate from binding, thus inhibiting the enzymatic reaction. Kinetic analysis of competitive inhibitors, such as compound 14l , shows an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).[5]

  • Mixed-Type Inhibition : Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the substrate-binding pocket. This type of inhibition affects both the Km and Vmax of the reaction. The inhibitor ML351 has been identified as a tight-binding, mixed inhibitor of 15-LOX-1.[3]

  • Irreversible Inhibition : These inhibitors, often referred to as inactivators, form a strong, typically covalent, bond with the enzyme. This permanently inactivates the enzyme molecule. Kinetic analysis of such inhibitors demonstrates time-dependent inhibition.[6]

  • Allosteric Inhibition : Allosteric inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its affinity for the substrate or its catalytic efficiency. It has been noted that at high concentrations, arachidonic acid itself can act as an allosteric inhibitor of 15-LOX-1.

Impact on Downstream Signaling Pathways

The therapeutic effects of 15-LOX-1 inhibitors are mediated through the modulation of several downstream signaling pathways that are normally activated by the enzyme's lipid peroxide products.

Attenuation of Lipid Peroxidation and Ferroptosis

The primary and most direct mechanism of action is the reduction of lipid peroxide formation.[1][4] By blocking the production of molecules like 13-HpODE, inhibitors prevent the accumulation of lipid reactive oxygen species (ROS). This is critical because excessive lipid peroxidation is a key driver of ferroptosis, a form of regulated cell death.[1] Therefore, 15-LOX-1 inhibitors can protect cells from ferroptotic death under conditions of high oxidative stress.[4]

Crosstalk with the NF-κB Signaling Pathway

A significant consequence of 15-LOX-1 inhibition is the suppression of the nuclear factor-κB (NF-κB) signaling pathway.[1][4] Lipid peroxides generated by 15-LOX-1 can augment the activation of NF-κB, a master regulator of inflammation.[1] By inhibiting 15-LOX-1, the production of these pro-inflammatory lipid mediators is reduced, leading to decreased NF-κB activation. This, in turn, downregulates the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS).[4]

Reduction of Nitric Oxide (NO) Production

As a direct result of NF-κB pathway inhibition and subsequent iNOS downregulation, 15-LOX-1 inhibitors cause a dose-dependent reduction in nitric oxide (NO) production in inflammatory cells like macrophages.[1][4] This contributes to the overall anti-inflammatory effect of these compounds.

G cluster_membrane Cell Membrane PUFA PUFA (Arachidonic Acid, Linoleic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxides (15-HpETE, 13-HpODE) LOX15->LipidPeroxides catalyzes Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15 blocks ROS Lipid ROS (Oxidative Stress) LipidPeroxides->ROS NFkB NF-κB Activation LipidPeroxides->NFkB activates Ferroptosis Ferroptosis ROS->Ferroptosis induces iNOS iNOS Gene Expression NFkB->iNOS upregulates Inflammation Inflammation NFkB->Inflammation NO Nitric Oxide (NO) Production iNOS->NO NO->Inflammation

Figure 1: Signaling pathway modulated by 15-LOX-1 inhibitors.

Quantitative Data on 15-LOX-1 Inhibitors

The potency and selectivity of 15-LOX-1 inhibitors are key parameters in their evaluation. The following table summarizes quantitative data for several known inhibitors.

InhibitorChemical Class/ScaffoldIC₅₀ (µM)Kᵢ (µM)Mechanism of InhibitionSelectivity Notes
9c (i472) Indole-based0.19N/AN/APotent 15-LOX-1 inhibitor.[4]
14d Indole-based0.09 ± 0.030.036CompetitivePotent and selective.[5]
PD-146176 Indole-based3.81N/AReversibleKnown selective 15-LOX-1 inhibitor.[5][6]
ML351 1,3,4-oxadiazole-2-thiol0.20N/AMixed>250-fold selective vs. 5-LOX, 12-LOX, 15-LOX-2.[2][3]
MLS000099089 N/A3.4 ± 0.5Kic=1.0, Kiu=6.0Mixed>30-fold vs. 5-LOX; ~15-fold vs. 12-LOX, 15-LOX-2.[7]
Flurbiprofen Ester (2) Flurbiprofen Derivative0.18 ± 0.01N/AN/A87-fold higher inhibition than quercetin.[8]
Zileuton N/AN/AN/AN/ASelective 5-LOX inhibitor, used as a control.[4][6]

N/A: Not available in the cited sources.

Key Experimental Protocols

The characterization of 15-LOX-1 inhibitors involves a series of biochemical and cell-based assays.

15-LOX-1 Enzyme Inhibition Assay (UV Spectrophotometry)

This is the primary assay for determining the inhibitory potency (IC₅₀) of a compound directly against the enzyme.

  • Principle : The assay measures the enzymatic conversion of a PUFA substrate (e.g., linoleic acid) into its corresponding hydroperoxide (e.g., 13-HpODE). This product contains a conjugated diene system that strongly absorbs UV light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to the enzyme's activity.[5][9]

  • Reagents :

    • Enzyme: Recombinant human 15-LOX-1 or soybean 15-lipoxygenase (a common surrogate).[5][9]

    • Buffer: Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5).[9][10]

    • Substrate: Linoleic acid or arachidonic acid (typically 10-125 µM).[9][10]

    • Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure :

    • Prepare a reaction mixture containing buffer and substrate in a quartz cuvette.

    • Add a specific concentration of the inhibitor (or vehicle control) to the cuvette and pre-incubate with the enzyme for a defined period (e.g., 5 minutes).[9]

    • Initiate the reaction by adding the 15-LOX-1 enzyme solution.

    • Immediately monitor the increase in absorbance at 234 nm over time (e.g., 5 minutes) using a spectrophotometer.[9]

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percent inhibition at various inhibitor concentrations and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]

Cellular Assay for LPS-Induced Cell Death

This assay evaluates the ability of an inhibitor to protect cells from an inflammatory and oxidative stress-induced death, mimicking a disease-relevant context.

  • Principle : Lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages (e.g., RAW 264.7 cell line), leading to oxidative stress, NO production, and ultimately, cell death. A protective compound will increase cell viability.[1][4]

  • Procedure :

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified time (e.g., 20 hours).[5]

    • Stimulate the cells with LPS (e.g., 100 µg/mL) or a combination of LPS/IFNγ (e.g., 10 ng/mL each) for an additional period (e.g., 4 hours).[4][5]

    • Assess cell viability using a standard method, such as the MTS assay, which measures mitochondrial activity in living cells.

    • Compare the viability of inhibitor-treated cells to LPS-only treated cells to determine the protective effect.

Enzyme Kinetics for Mechanism Determination

To elucidate the mode of inhibition (e.g., competitive, mixed), steady-state kinetic experiments are performed.

  • Principle : By measuring the enzyme's reaction velocity at multiple substrate and inhibitor concentrations, a Lineweaver-Burk double reciprocal plot can be generated. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals its mechanism.[5]

  • Procedure :

    • Perform the UV spectrophotometry assay as described in 5.1.

    • For each of several fixed inhibitor concentrations (including zero), vary the substrate concentration over a range (e.g., five different concentrations).

    • Calculate the initial velocity for each combination of inhibitor and substrate concentration.

    • Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).

    • Analyze the resulting family of lines to determine the inhibition type. For example, lines intersecting on the y-axis indicate competitive inhibition.[5]

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Assay Primary Screening: Enzyme Inhibition Assay (UV-Vis @ 234nm) IC50 Result: IC50 Value Assay->IC50 Kinetics Mechanism of Action: Enzyme Kinetics (Lineweaver-Burk Plot) MoA Result: Inhibition Type (Competitive, Mixed, etc.) Kinetics->MoA IC50->Kinetics CellAssay Secondary Screening: Cell-Based Assays (e.g., RAW 264.7 macrophages) IC50->CellAssay Lipid Lipid Peroxidation Measurement CellAssay->Lipid Viability LPS-Induced Cell Death Assay CellAssay->Viability NO_Assay Nitric Oxide (NO) Measurement CellAssay->NO_Assay Efficacy Result: Cellular Efficacy & Protection Lipid->Efficacy Viability->Efficacy NO_Assay->Efficacy

Figure 2: Experimental workflow for 15-LOX-1 inhibitor characterization.

Conclusion

15-LOX-1 inhibitors act primarily by blocking the enzymatic production of pro-inflammatory and pro-oxidative lipid hydroperoxides. This direct action leads to the attenuation of downstream signaling events, most notably the suppression of the NF-κB pathway, which reduces inflammatory gene expression and nitric oxide production. This cascade of effects ultimately protects cells from oxidative stress-related death, such as ferroptosis. The development of potent and selective 15-LOX-1 inhibitors, characterized through a systematic workflow of biochemical and cellular assays, holds significant promise for the treatment of a range of inflammatory and neurodegenerative diseases.

References

Downstream Signaling Pathways of 15-Lipoxygenase-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by the inhibition of 15-lipoxygenase-1 (15-LOX-1). As a key enzyme in the metabolism of polyunsaturated fatty acids, 15-LOX-1 and its metabolites are implicated in a variety of cellular processes, and its inhibition has emerged as a promising therapeutic strategy in various diseases. This document summarizes the quantitative effects of 15-LOX-1 inhibition, details relevant experimental methodologies, and provides visual representations of the key signaling cascades.

The p53 Tumor Suppressor Pathway

Inhibition of 15-LOX-1 has been shown to impact the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. Interestingly, the interaction between 15-LOX-1 and p53 can be independent of the enzymatic activity of 15-LOX-1. Overexpression of 15-LOX-1 has been demonstrated to induce p53 phosphorylation at Serine 15.[1][2][3] This is achieved through a direct interaction with and activation of DNA-dependent protein kinase (DNA-PK).[1][2][3] The binding of 15-LOX-1 to DNA-PK enhances its kinase activity, leading to the phosphorylation and activation of p53.[1][2][3] Activated p53 then upregulates its downstream target genes, such as p21 and MDM2, resulting in cell cycle arrest and apoptosis.[1]

Conversely, inhibition of 15-LOX-1 would be expected to attenuate this activation of p53, thereby promoting cell survival. This has significant implications in cancer biology, where the role of 15-LOX-1 appears to be highly context-dependent.

Quantitative Data: 15-LOX-1 and p53 Pathway
ParameterObservationFold ChangeCell LineReference
DNA-PK Kinase ActivityBinding of 15-LOX-1 to DNA-PK~3.0HCT-116[1][3]
p53 Phosphorylation (Ser15)Overexpression of 15-LOX-1IncreasedHCT-116[1][2][3]

Visualizing the 15-LOX-1-p53 Signaling Pathway

p53_pathway cluster_inhibition 15-LOX-1 Inhibition cluster_pathway p53 Signaling 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits DNA-PK DNA-PK 15-LOX-1->DNA-PK Binds & Activates p53 p53 DNA-PK->p53 Phosphorylates (Ser15) p21_MDM2 p21, MDM2 (Target Genes) p53->p21_MDM2 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis p21_MDM2->Cell_Cycle_Arrest

15-LOX-1-p53 Signaling Pathway
Experimental Protocol: Immunoprecipitation and DNA-PK Kinase Assay

This protocol outlines the key steps to investigate the interaction between 15-LOX-1 and DNA-PK and the subsequent effect on DNA-PK kinase activity.

1. Cell Lysis and Protein Extraction:

  • Culture HCT-116 cells to 80-90% confluency.

  • Lyse cells in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

  • Determine protein concentration using a standard method (e.g., BCA assay).

2. Immunoprecipitation of 15-LOX-1:

  • Pre-clear the cell lysate with protein A/G-agarose beads.

  • Incubate the pre-cleared lysate with an anti-15-LOX-1 antibody or a corresponding IgG control overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding.

3. DNA-PK Kinase Assay:

  • Resuspend the immunoprecipitated beads in a kinase assay buffer.

  • Add a specific DNA-PK substrate (e.g., a p53-derived peptide) and ATP (containing γ-³²P-ATP for radioactive detection or using a non-radioactive antibody-based detection method).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and separate the phosphorylated substrate by SDS-PAGE.

  • Visualize and quantify the phosphorylated substrate using autoradiography or a suitable antibody for the phosphorylated substrate.

The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Inhibition of 15-LOX-1 has been shown to suppress NF-κB activation. The lipid peroxide products of 15-LOX-1 can enhance the activation of the NF-κB pathway. Therefore, by reducing the levels of these lipid peroxides, 15-LOX-1 inhibitors can attenuate NF-κB signaling. This leads to a decrease in the expression of NF-κB target genes, such as inducible nitric oxide synthase (iNOS), which in turn reduces the production of nitric oxide (NO).

Quantitative Data: 15-LOX-1 Inhibition and NF-κB Pathway
ParameterTreatmentEffectConcentrationCell LineReference
Cell Viability15-LOX-1 inhibitor 9c (i472) + LPS20% increase5 µMRAW 264.7[4]
iNOS Gene Expression15-LOX-1 inhibitor 9c (i472) + LPS/IFNγ~50% downregulation5 µMRAW 264.7[4]
NO Production15-LOX-1 inhibitor 9c (i472)Dose-dependent inhibition-RAW 264.7[4]

Visualizing the 15-LOX-1-NF-κB Signaling Pathway

NFkB_pathway cluster_inhibition 15-LOX-1 Inhibition cluster_pathway NF-κB Signaling 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits Lipid_Peroxides Lipid Peroxides 15-LOX-1->Lipid_Peroxides Produces NFkB NF-κB Activation Lipid_Peroxides->NFkB Promotes iNOS iNOS (Target Gene) NFkB->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Produces

15-LOX-1-NF-κB Signaling Pathway
Experimental Protocol: NF-κB Reporter Assay

This protocol describes how to measure the effect of 15-LOX-1 inhibition on NF-κB transcriptional activity.

1. Cell Culture and Transfection:

  • Use a cell line stably expressing an NF-κB-driven reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase (e.g., RAW-Blue™ cells).

  • Plate the cells in a 96-well plate and allow them to adhere.

2. Treatment with Inhibitor and Stimulus:

  • Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified time.

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), to induce NF-κB activity. Include appropriate vehicle and positive controls.

3. Reporter Gene Assay:

  • For SEAP reporter:

    • Collect the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

    • Incubate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

  • For Luciferase reporter:

    • Lyse the cells with a luciferase lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Normalize the reporter activity to cell viability if necessary (e.g., using an MTT or CellTiter-Glo® assay).

  • Calculate the percentage of NF-κB inhibition for each concentration of the 15-LOX-1 inhibitor compared to the stimulated control.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. 15-LOX-1 plays a crucial role in initiating ferroptosis by catalyzing the peroxidation of polyunsaturated fatty acids within cellular membranes. Inhibition of 15-LOX-1 can therefore protect cells from ferroptotic cell death by reducing the levels of lipid hydroperoxides.

Visualizing the Role of 15-LOX-1 in Ferroptosis

Ferroptosis_pathway cluster_inhibition 15-LOX-1 Inhibition cluster_pathway Ferroptosis 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->15-LOX-1 Substrate Lipid_Peroxides Lipid Peroxides 15-LOX-1->Lipid_Peroxides Catalyzes Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxides->Ferroptosis Induces

Role of 15-LOX-1 in Ferroptosis
Experimental Protocol: Measurement of Lipid Peroxidation using C11-BODIPY

This protocol details the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation, a key indicator of ferroptosis.[1][5][6][7][8]

1. Cell Culture and Treatment:

  • Plate cells in a suitable format for flow cytometry or fluorescence microscopy.

  • Treat the cells with a ferroptosis-inducing agent (e.g., erastin or RSL3) in the presence or absence of the 15-LOX-1 inhibitor. Include appropriate controls.

2. Staining with C11-BODIPY:

  • Prepare a working solution of C11-BODIPY™ 581/591 in a suitable buffer (e.g., HBSS or serum-free medium).

  • Remove the culture medium from the cells and wash with PBS.

  • Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

3. Sample Preparation and Analysis:

  • For Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

  • For Fluorescence Microscopy:

    • Wash the cells with PBS.

    • Mount the coverslips on microscope slides with a suitable mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The 15-LOX-1 metabolite, 15(S)-HETE, has been shown to activate this pathway, promoting angiogenesis. Inhibition of 15-LOX-1 would therefore be expected to suppress PI3K/Akt/mTOR signaling, leading to anti-angiogenic effects.

Visualizing the 15-LOX-1-PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_pathway cluster_inhibition 15-LOX-1 Inhibition cluster_pathway PI3K/Akt/mTOR Signaling 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits 15-S-HETE 15(S)-HETE 15-LOX-1->15-S-HETE Produces PI3K PI3K 15-S-HETE->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

15-LOX-1-PI3K/Akt/mTOR Pathway
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt/mTOR pathway by Western blotting.[9][10][11][12][13]

1. Cell Lysis and Protein Quantification:

  • Treat cells with the 15-LOX-1 inhibitor and/or 15(S)-HETE.

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantify protein concentration using the BCA method.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The influence of 15-LOX-1 on this pathway is complex and can be metabolite-specific. For example, some 15-LOX-1 products can upregulate MAPK activity. Therefore, inhibition of 15-LOX-1 may lead to a reduction in MAPK signaling.

Visualizing the 15-LOX-1-MAPK Signaling Pathway

MAPK_pathway cluster_inhibition 15-LOX-1 Inhibition cluster_pathway MAPK Signaling 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits 15-LOX-1_Metabolites 15-LOX-1 Metabolites 15-LOX-1->15-LOX-1_Metabolites Produces MAPK_Kinases MAPK Kinase Cascade 15-LOX-1_Metabolites->MAPK_Kinases ERK_JNK_p38 ERK / JNK / p38 MAPK_Kinases->ERK_JNK_p38 Cellular_Responses Proliferation, Inflammation, Apoptosis ERK_JNK_p38->Cellular_Responses PPARd_pathway cluster_inhibition 15-LOX-1 Inhibition cluster_pathway PPAR-δ Signaling 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits 13-S-HODE 13(S)-HODE 15-LOX-1->13-S-HODE Produces PPARd PPAR-δ 13-S-HODE->PPARd Downregulates Apoptosis Apoptosis PPARd->Apoptosis Inhibits STAT3_pathway cluster_inhibition 15-LOX-1 Inhibition cluster_pathway STAT3 Signaling 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R STAT3 STAT3 IL-6R->STAT3 Activates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Target_Genes Target Gene Expression p-STAT3->Target_Genes 15-LOX-1->STAT3 Inhibits

References

The Role of 15-Lipoxygenase-1 (15-LOX-1) Inhibition in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The enzyme 15-lipoxygenase-1 (15-LOX-1), also known as leukocyte-type 12/15-LOX, has emerged as a key mediator in these processes. Upregulated in affected brain regions, 15-LOX-1 contributes to neuronal injury through the production of pro-inflammatory lipid mediators, amplification of oxidative stress, and activation of inflammasome pathways. Consequently, inhibition of 15-LOX-1 presents a promising therapeutic strategy to attenuate neuroinflammation and its detrimental consequences. This technical guide provides an in-depth overview of the role of 15-LOX-1 in neuroinflammation, focusing on the therapeutic potential of its inhibitors. We present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the core signaling pathways and experimental workflows.

Introduction to 15-LOX-1 in Neuroinflammation

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA) and linoleic acid (LA).[1] In the central nervous system (CNS), 15-LOX-1 is expressed in neurons, microglia, and oligodendrocytes.[2][3][4] Under pathological conditions, such as ischemia or in the presence of amyloid-β (Aβ), the expression and activity of 15-LOX-1 are significantly elevated.[2][5][6]

The pro-inflammatory role of 15-LOX-1 is multifaceted. Its enzymatic activity on arachidonic acid leads to the production of hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently converted to hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE and 15-HETE.[2][7] These lipid mediators can act as signaling molecules that promote inflammation.[8] Furthermore, the generation of lipid peroxides by 15-LOX-1 contributes to oxidative stress, a major driver of neuronal cell death.[1][9] The enzyme can also directly oxidize organelle membranes, leading to cellular damage.[9][10] More recent evidence has implicated 15-LOX-1 in the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that trigger the release of potent pro-inflammatory cytokines like IL-1β.[11][12]

Quantitative Data on 15-LOX-1 Inhibition

The therapeutic potential of 15-LOX-1 inhibitors has been demonstrated in various preclinical models of neuroinflammatory diseases. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of 15-LOX-1 Inhibitors
InhibitorModel SystemOutcome MeasureResultReference
ML351Human 12/15-LOXIC50200 nM[13]
PD146176Rat 12/15-LOXIC503.81 µM[1]
Compound 99089Human 12/15-LOXIC503.4 ± 0.5 µM[14]
ML351HT22 mouse neuronal cells (glutamate-induced oxidative stress)Cell ViabilityProtective effect[13]
PD146176Neuronal cells expressing human APP (Swedish mutant)Aβ formationDose-dependent reduction[2]
Table 2: In Vivo Efficacy of 15-LOX-1 Inhibitors in Ischemic Stroke Models
InhibitorAnimal ModelDosageOutcome MeasureResultReference
ML351Mouse (pMCAo)50 mg/kg, i.p.Infarct Volume Reduction (at 6h)77.8 ± to 38.0 ± mm³[11][15][16]
ML351Mouse (pMCAo)50 mg/kg, i.p.Infarct Volume Reduction (at 24h)68.4 ± to 37.0 ± mm³[11][15][16]
ML351Mouse (pMCAo)50 mg/kg, i.p.Infarct Volume Reduction (at 72h)74.2 ± to 46.0 ± mm³[11][15][16]
ML351Mouse (pMCAo)50 mg/kg, i.p.Neurological Deficit ScoreSignificant improvement at 6h, 24h, and 72h[11][15]
ML351Mouse (pMCAo)50 mg/kg, i.p.Lipid Peroxidation (MDA levels)Significantly attenuated at 6h, 24h, and 72h[11][15]
Table 3: Effects of 15-LOX-1 Inhibitor ML351 on Cytokine Levels in a Mouse Model of Ischemic Stroke
CytokineTime PointEffect of ML351 TreatmentReference
IL-1β6h and 24hSignificant decrease[11][12]
IL-66h and 24hSignificant decrease[11][12]
TNF-α6h and 24hSignificant decrease[11][12]
IL-1024hIncrease[11][12]
TGF-β72hIncrease[11][12]

Signaling Pathways and Mechanisms of Action

The role of 15-LOX-1 in neuroinflammation is intrinsically linked to the arachidonic acid cascade and downstream inflammatory signaling. The following diagrams illustrate these pathways and the proposed mechanism of action for 15-LOX-1 inhibitors.

G 15-LOX-1 Signaling Pathway in Neuroinflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid produces Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 releases 15_LOX_1 15-LOX-1 Arachidonic_Acid->15_LOX_1 substrate Lipid_Peroxides Lipid Peroxides (e.g., 15-HpETE) 15_LOX_1->Lipid_Peroxides Oxidative_Stress Oxidative Stress Lipid_Peroxides->Oxidative_Stress NLRP3_Inflammasome NLRP3 Inflammasome Activation Lipid_Peroxides->NLRP3_Inflammasome Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Caspase_1 Caspase-1 NLRP3_Inflammasome->Caspase_1 activates IL_1b IL-1β (Pro-inflammatory) Caspase_1->IL_1b cleaves Pro-IL-1β to Pro_IL_1b Pro-IL-1β IL_1b->Neuronal_Damage contributes to

Caption: 15-LOX-1 signaling cascade in neuroinflammation.

G Mechanism of 15-LOX-1 Inhibitors Arachidonic_Acid Arachidonic Acid 15_LOX_1 15-LOX-1 Arachidonic_Acid->15_LOX_1 Lipid_Peroxides Lipid Peroxides 15_LOX_1->Lipid_Peroxides 15_LOX_1_Inhibitor 15-LOX-1 Inhibitor (e.g., ML351) 15_LOX_1_Inhibitor->15_LOX_1 inhibits Neuroinflammation Neuroinflammation Lipid_Peroxides->Neuroinflammation Neuronal_Protection Neuroprotection Neuroinflammation->Neuronal_Protection attenuation

Caption: The inhibitory action of 15-LOX-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols frequently cited in 15-LOX-1 research.

15-LOX-1 Inhibition Assay (In Vitro)

This protocol is adapted from standard lipoxygenase activity assays.[17][18]

  • Reagents and Preparation:

    • 15-LOX-1 enzyme (e.g., from human recombinant sources). Prepare a working solution (e.g., 200 units/mL) in an appropriate buffer (e.g., 25 mM HEPES, pH 7.5) and keep on ice.

    • Substrate: Linoleic acid or arachidonic acid. Prepare a stock solution in ethanol and dilute to the final working concentration in a suitable buffer (e.g., 2 M borate buffer, pH 9.0).

    • Test Inhibitor: Dissolve the inhibitor in DMSO to create a stock solution and make serial dilutions.

    • Controls: Positive control (e.g., Quercetin) and negative control (DMSO).

  • Assay Procedure (96-well plate format):

    • Add 12.5 µL of the test inhibitor, positive control, or negative control to the wells of a microtiter plate.

    • Add 487.5 µL of the 15-LOX-1 working solution to each well and incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 500 µL of the substrate solution to each well.

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 234 nm using a microplate reader. The product of the lipoxygenase reaction, a conjugated diene, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the negative control (100% enzyme activity).

    • Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Ischemia/Recanalization (I/R) Mouse Model

This protocol is a standard model for studying ischemic stroke in vivo.[11][15][16]

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6).

    • Anesthetize the mice with a suitable anesthetic (e.g., isoflurane).

    • Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure (Proximal Middle Cerebral Artery Occlusion - pMCAo):

    • Make a midline neck incision to expose the common carotid artery.

    • Introduce a filament (e.g., 6-0 nylon monofilament with a silicone-coated tip) into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 1 hour), withdraw the filament to allow for recanalization (reperfusion).

  • Inhibitor Administration:

    • Administer the 15-LOX-1 inhibitor (e.g., ML351, 50 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection at the time of recanalization.

  • Post-operative Care and Analysis:

    • Allow the animals to recover.

    • At specific time points post-I/R (e.g., 6, 24, 72 hours), sacrifice the animals.

    • Harvest the brains for analysis, including infarct volume measurement (e.g., with Nissl staining), assessment of neurological deficit, and biochemical assays (e.g., ELISA for cytokines, MDA assay for lipid peroxidation).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol is used to quantify the levels of specific cytokines in brain tissue homogenates.[11][12]

  • Sample Preparation:

    • Homogenize brain tissue samples in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenates to pellet cellular debris.

    • Collect the supernatant for analysis.

    • Determine the total protein concentration of the supernatant (e.g., using a BCA protein assay) for normalization.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, TNF-α).

    • Block non-specific binding sites.

    • Add prepared brain tissue supernatants and standards to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate again.

    • Add a substrate for the enzyme (e.g., TMB) and incubate to allow for color development.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

    • Normalize the cytokine concentration to the total protein concentration of the sample.

Experimental Workflow Visualization

G Workflow for In Vivo Study of 15-LOX-1 Inhibitors cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Animal_Selection Select Mice Anesthesia Anesthetize Animal_Selection->Anesthesia pMCAo_Surgery pMCAo Surgery (1h occlusion) Anesthesia->pMCAo_Surgery Recanalization Recanalization pMCAo_Surgery->Recanalization Neuro_Deficit Neurological Deficit Scoring pMCAo_Surgery->Neuro_Deficit Inhibitor_Injection Inject 15-LOX-1 Inhibitor or Vehicle (i.p.) Recanalization->Inhibitor_Injection Sacrifice Sacrifice at 6h, 24h, 72h Inhibitor_Injection->Sacrifice Brain_Harvest Harvest Brains Sacrifice->Brain_Harvest Infarct_Volume Nissl Staining for Infarct Volume Brain_Harvest->Infarct_Volume Biochemical_Assays Biochemical Assays (ELISA, MDA) Brain_Harvest->Biochemical_Assays

Caption: A typical experimental workflow for in vivo studies.

Conclusion

The growing body of evidence strongly supports a pivotal role for 15-LOX-1 in the progression of neuroinflammation across a spectrum of neurological disorders. The enzyme's contributions to oxidative stress, production of pro-inflammatory eicosanoids, and activation of the inflammasome underscore its significance as a therapeutic target. Preclinical studies with specific inhibitors, such as ML351, have yielded promising results, demonstrating a reduction in neuronal damage and an improvement in functional outcomes in models of ischemic stroke. Further research and development of potent and selective 15-LOX-1 inhibitors hold considerable promise for the development of novel therapies to combat neuroinflammation and associated neurodegeneration. This guide provides a foundational resource for researchers and drug developers working to advance this important area of neuroscience.

References

The Role of 15-Lipoxygenase-1 Inhibition in Modulating Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, has emerged as a significant player in the complex landscape of cancer biology. Its expression and activity have been implicated in the proliferation and survival of various cancer cells, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the effects of 15-LOX-1 inhibitors on cancer cell proliferation, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative effects of specific inhibitors, detail the experimental protocols for assessing these effects, and visualize the intricate signaling pathways involved.

Data Presentation: Quantitative Effects of 15-LOX-1 Inhibitors on Cancer Cell Proliferation

The efficacy of 15-LOX-1 inhibitors in curbing cancer cell proliferation is a critical area of investigation. While extensive data on the enzymatic inhibition of 15-LOX-1 by various compounds exist, specific data on the antiproliferative effects in cancer cell lines are still emerging. This section summarizes the available quantitative data for two prominent 15-LOX-1 inhibitors: ML351 and PD146176.

ML351 is a potent and highly selective inhibitor of human 15-LOX-1, with an IC50 of 200 nM for the enzyme itself.[1] Despite its well-characterized enzymatic inhibition, there is a notable lack of publicly available data on its specific IC50 values for the proliferation of various cancer cell lines. The primary focus of research on ML351 has been on its neuroprotective effects.[1][2]

PD146176 , another well-characterized 15-LOX-1 inhibitor, has shown direct antiproliferative effects on cancer cells. The following table summarizes the available data on its impact on the B16F10 mouse melanoma cell line.

Cell LineInhibitorAssayIncubation Time (h)IC20 (µM)IC50 (µM)Reference
B16F10 (Mouse Melanoma)PD146176MTT24~20~50[3]
B16F10 (Mouse Melanoma)PD146176SRB24~20~50[3]

Note: IC20 and IC50 values are estimations based on graphical data presented in the cited reference.

Signaling Pathways Modulated by 15-LOX-1 in Cancer Cell Proliferation

The influence of 15-LOX-1 on cancer cell proliferation is mediated through complex signaling networks. A key pathway involves the tumor suppressor protein p53 and its downstream effector, the cyclin-dependent kinase (CDK) inhibitor p21.

Overexpression of 15-LOX-1 has been shown to induce phosphorylation of p53 at Serine 15.[3] This activation of p53 leads to the transcriptional upregulation of the CDKN1A gene, which encodes the p21 protein.[3][4] p21, in turn, acts as a potent inhibitor of cyclin-CDK complexes, particularly Cyclin D1/CDK4 and Cyclin D1/CDK6, which are crucial for the G1 to S phase transition in the cell cycle. By inhibiting these complexes, p21 effectively halts cell cycle progression, leading to a G1 arrest and a subsequent reduction in cell proliferation.[3]

The following diagram illustrates this signaling cascade:

G cluster_0 15-LOX-1 Inhibition cluster_1 Cellular Signaling Cascade cluster_2 Cellular Outcome 15-LOX-1_Inhibitor 15-LOX-1 Inhibitor (e.g., PD146176) 15-LOX-1 15-LOX-1 15-LOX-1_Inhibitor->15-LOX-1 Inhibits p53 p53 15-LOX-1->p53 Induces Phosphorylation p21 p21 (CDKN1A) p53->p21 Upregulates Expression CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 Inhibits G1_Arrest G1 Cell Cycle Arrest Proliferation Cancer Cell Proliferation CyclinD1_CDK46->Proliferation Promotes G1_Arrest->Proliferation Inhibits

15-LOX-1 signaling pathway in cell cycle regulation.

This workflow diagram outlines the general steps involved in assessing the impact of a 15-LOX-1 inhibitor on cancer cell proliferation.

G cluster_0 Experimental Workflow A Cancer Cell Seeding B Treatment with 15-LOX-1 Inhibitor A->B C Incubation B->C D Cell Proliferation Assay (e.g., MTT, BrdU) C->D E Data Analysis (IC50 Determination) D->E

Workflow for assessing antiproliferative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of 15-LOX-1 inhibitors on cancer cell proliferation.

Cell Proliferation Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 15-LOX-1 inhibitor (e.g., PD146176, ML351)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 15-LOX-1 inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 15-LOX-1 inhibitor

    • BrdU labeling solution

    • Fixing/Denaturing solution

    • Anti-BrdU antibody

    • HRP-conjugated secondary antibody

    • TMB (3,3',5,5'-tetramethylbenzidine) substrate

    • Stop solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with the 15-LOX-1 inhibitor as described for the MTT assay.

    • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

    • Remove the labeling solution and fix and denature the cells' DNA according to the manufacturer's protocol.

    • Add the anti-BrdU primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • After another incubation and wash, add the TMB substrate and allow the color to develop.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Calculate the percentage of BrdU incorporation relative to the control to determine the effect on DNA synthesis.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect changes in the expression levels of key cell cycle regulatory proteins.

  • Materials:

    • Cancer cells treated with a 15-LOX-1 inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and control cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[4][5][6][7]

Conclusion

The inhibition of 15-LOX-1 presents a promising avenue for the development of novel anticancer therapies. The available data, though still expanding, indicates that 15-LOX-1 inhibitors can effectively suppress cancer cell proliferation, at least in part, by inducing cell cycle arrest through the p53-p21 signaling axis. Further research is warranted to fully elucidate the antiproliferative effects of specific inhibitors like ML351 across a broader range of cancer cell types and to further detail the intricate molecular mechanisms at play. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to advance our understanding of 15-LOX-1 as a therapeutic target in oncology.

References

The Indole Scaffold: A Privileged Structure in the Design of 15-Lipoxygenase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), a non-heme iron-containing enzyme, plays a pivotal role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators.[1][2] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, cell death, and tumorigenesis.[3][4] Specifically, 15-LOX-1 catalyzes the formation of lipid peroxides, which are interconnected with signaling pathways like the nuclear factor-κB (NF-κB) pathway.[2][5] The involvement of 15-LOX-1 in diseases such as asthma, atherosclerosis, and certain cancers has positioned it as a compelling therapeutic target for drug discovery.[6][7] Among the various chemical scaffolds explored for 15-LOX-1 inhibition, the indole nucleus has emerged as a particularly promising framework for the development of potent and selective inhibitors.[2][8] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of indole-based 15-LOX-1 inhibitors, details key experimental protocols for their evaluation, and visualizes relevant biological and experimental workflows.

Structure-Activity Relationship of Indole-Based 15-LOX-1 Inhibitors

The indole core has served as a foundational structure for numerous potent 15-LOX-1 inhibitors. Early research identified compounds like PD-146176 as inhibitors of 12/15-LOX, stimulating further exploration of the indolyl core.[2][5] Subsequent studies have systematically investigated the impact of various substitutions on the indole ring, leading to the discovery of highly potent analogs.

A key aspect of the SAR for these inhibitors involves modifications at the N1, C2, and C3 positions of the indole ring. Acylation at the 3-position of the indole ring has been shown to yield potent inhibitors.[8] Molecular docking studies have suggested that the indole moiety, along with carbonyl groups, can form crucial interactions with amino acid residues such as Glu357 and Gln548 within the active site of the enzyme.[8]

Quantitative SAR Data

The following tables summarize the quantitative data for various indole-based 15-LOX-1 inhibitors, highlighting the impact of different structural modifications on their inhibitory potency (IC50).

Compound IDR1 (N1-position)R2 (C2-position)R3 (C3-position)Other SubstitutionsIC50 (µM)Reference
PD-146176 HVariedVaried-3.81[2][5]
371 HVariedVaried-0.006[2]
Haydi-4b HVariedVaried-3.84[2]
Eleftheriadis-14d HVariedVaried-0.09[2]
9c (i472) H-COOEtAcyl group6-Cl, 2'-OCH3 on acyl0.19[2][5]
9f H-COOEtAcyl group6-Cl on indole>10-fold less potent than 9c[2]
16 H-CONH2Acyl group6-Cl on indole>10-fold less potent than 9c[2]
Compound 8 (S-isomer) HVariedAcyl groupChiral center0.09[8]
Compound 8 (R-isomer) HVariedAcyl groupChiral center3-fold less potent than S-isomer[8]
Indoleacetic acid (IAA) H-CH2COOHH-42.98[8]
Indolebutyric acid (IBA) H-CH2CH2CH2COOHH-17.82[8]

Experimental Protocols

The evaluation of indole-based 15-LOX-1 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

15-LOX-1 Enzyme Inhibition Assay (UV-Vis Spectrophotometry)

This is a primary assay used to determine the half-maximal inhibitory concentration (IC50) of test compounds.[2]

Principle: The activity of 15-LOX-1 is monitored by measuring the conversion of a polyunsaturated fatty acid substrate, such as linoleic acid (LA) or arachidonic acid (AA), into its corresponding hydroperoxy derivative.[2][9] This product, for instance, 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid, has a conjugated diene system that absorbs UV light at a specific wavelength (λmax 234 nm).[2][9] The increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of this absorbance increase.

Detailed Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Recombinant human 15-LOX-1 is diluted in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) to a working concentration (e.g., 400 U/ml). The solution should be kept on ice.[9]

    • Substrate Solution: Linoleic acid is dissolved in ethanol and then diluted in the assay buffer to a final concentration (e.g., 250 µM). This solution should be freshly prepared.[9]

    • Inhibitor Solutions: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.[9]

  • Assay Procedure (96-well plate format):

    • To each well, add the enzyme solution and the inhibitor solution (or DMSO for control). Incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.[10]

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[9]

  • Data Analysis:

    • The rate of reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to the control (DMSO-treated) wells.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cellular 15-LOX-1 Inhibition Assay

To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are employed.

Principle: This assay measures the ability of a compound to inhibit 15-LOX-1 activity within intact cells. This can be done by quantifying the levels of 15-LOX-1 products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), in cell lysates or culture supernatants using techniques like liquid chromatography-mass spectrometry (LC-MS).

Detailed Methodology:

  • Cell Culture and Treatment:

    • A suitable cell line expressing 15-LOX-1 (e.g., RAW 264.7 macrophages) is cultured under standard conditions.[2]

    • Cells are pre-incubated with various concentrations of the test inhibitor for a specific duration.

    • The cells are then stimulated to induce 15-LOX-1 activity, for example, by adding a substrate like arachidonic acid or an inflammatory stimulus like lipopolysaccharide (LPS).[2]

  • Sample Preparation and Analysis:

    • After the incubation period, the cells and/or the culture medium are collected.

    • Lipids are extracted from the samples using an appropriate organic solvent extraction method.

    • The levels of 15-HETE and other relevant metabolites are quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The reduction in the production of 15-LOX-1 metabolites in the presence of the inhibitor is calculated relative to the vehicle-treated control.

    • The cellular IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving 15-LOX-1 and a typical experimental workflow for inhibitor evaluation.

15-LOX-1 in Inflammatory Signaling

G cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces CellDeath Regulated Cell Death NO->CellDeath Contributes to PUFA PUFAs (e.g., AA, LA) LOX15 15-LOX-1 PUFA->LOX15 Substrate LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides Catalyzes LipidPeroxides->CellDeath Contributes to IndoleInhibitor Indole-based 15-LOX-1 Inhibitor IndoleInhibitor->LOX15 Inhibits

Caption: 15-LOX-1 in inflammatory signaling and cell death pathways.

Experimental Workflow for 15-LOX-1 Inhibitor Evaluation

G cluster_design Inhibitor Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models SAR SAR Studies Synthesis Chemical Synthesis SAR->Synthesis EnzymeAssay 15-LOX-1 Enzyme Assay (IC50 Determination) Synthesis->EnzymeAssay Test Compounds Selectivity Selectivity Assays (vs. other LOX/COX) EnzymeAssay->Selectivity Potent Hits CellularAssay Cellular 15-LOX-1 Inhibition (e.g., in Macrophages) Selectivity->CellularAssay Selective Hits Toxicity Cytotoxicity Assays CellularAssay->Toxicity AnimalModels Animal Models of Inflammation/Disease CellularAssay->AnimalModels Lead Candidates

References

The Discovery and Synthesis of Novel 15-Lipoxygenase-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1] As a non-heme iron-containing enzyme, it catalyzes the dioxygenation of these fatty acids to produce hydroperoxy derivatives.[1] While its metabolites can act as anti-inflammatory mediators, 15-LOX-1 is also implicated in the pathophysiology of a range of human diseases, including cancer, atherosclerosis, asthma, and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3] This involvement in disease progression has established 15-LOX-1 as a significant therapeutic target, spurring extensive research into the discovery and development of potent and selective inhibitors to modulate its activity.[2][4] This guide provides a technical overview of the core aspects of this research, from understanding the enzyme's role in signaling pathways to the synthesis and evaluation of novel inhibitors.

Core Signaling Pathways Involving 15-LOX-1

The action of 15-LOX-1 is a key step in the complex arachidonic acid (AA) metabolic network. The enzyme primarily converts AA into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[4] These lipid mediators can trigger various downstream effects. In certain contexts, 15-LOX-1 activity is linked to pro-inflammatory and cell death pathways. For instance, the formation of lipid peroxides by 15-LOX-1 is interconnected with nuclear factor-κB (NF-κB) signaling and the production of nitric oxide (NO), which can contribute to regulated cell death in inflammatory conditions.[2][5] Conversely, 15-LOX-1 is also responsible for biosynthesizing anti-inflammatory mediators like lipoxins.[6] The precise role of the enzyme is often context-dependent, but its inhibition is a promising strategy for conditions where its pro-inflammatory or cell-damaging activities predominate.

G cluster_upstream Upstream Substrates cluster_enzyme Enzyme Action cluster_downstream Downstream Pathways Arachidonic Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 Metabolized by 15-HpETE 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) 15-LOX-1->15-HpETE Lipoxins Lipoxins 15-LOX-1->Lipoxins also produces Lipid Peroxidation Lipid Peroxidation 15-HpETE->Lipid Peroxidation NF-κB Activation NF-κB Activation Lipid Peroxidation->NF-κB Activation triggers Cell Death Cell Death NF-κB Activation->Cell Death Inflammation Inflammation NF-κB Activation->Inflammation Resolution of Inflammation Resolution of Inflammation Lipoxins->Resolution of Inflammation

Figure 1: Simplified 15-LOX-1 signaling cascade.

Discovery and Synthesis of Novel Inhibitors

The development of novel 15-LOX-1 inhibitors often follows a structured workflow, beginning with the screening of compound libraries and culminating in optimized lead compounds with demonstrated cellular activity.

Discovery Workflow

The search for new inhibitors typically starts with high-throughput screening (HTS) of large, diverse chemical libraries.[7] More targeted approaches, such as fragment-based screening, focus on identifying smaller molecular fragments that bind to the enzyme, which are then optimized into more potent inhibitors.[8] Once initial "hits" are identified, a process of structure-activity relationship (SAR) studies is initiated to improve potency and selectivity.[2][8] This involves synthesizing and testing a series of analogues to understand how chemical modifications affect inhibitory activity. Promising candidates are then evaluated in cell-based assays and eventually in in vivo models to confirm their therapeutic potential.[3]

G Lib Compound Library Screen High-Throughput Screening (HTS) Lib->Screen HitID Hit Identification (>80% Inhibition) Screen->HitID SAR Structure-Activity Relationship (SAR) & Lead Optimization HitID->SAR InVitro In Vitro Testing (IC50, Kinetics, Selectivity) SAR->InVitro Cellular Cell-Based Assays (Cytotoxicity, Target Engagement) InVitro->Cellular InVivo In Vivo Models (e.g., Stroke, Inflammation) Cellular->InVivo Candidate Preclinical Candidate InVivo->Candidate

Figure 2: General workflow for 15-LOX-1 inhibitor discovery.

Synthetic Approaches

A variety of chemical scaffolds have been identified as effective 15-LOX-1 inhibitors, including those based on indole, oxazole, and purine structures.[2][5] Indole-based compounds, in particular, have been a major focus of development since the discovery of early inhibitors like PD-146176.[2] The synthesis of these molecules often involves multi-step procedures. For example, the synthesis of novel indole-3-carboxamide derivatives can start from a substituted indole-2-carboxylate.[5] Key steps may include the oxidation of a formyl group to a carboxylic acid (e.g., via Pinnick oxidation) followed by an amide bond formation using coupling reagents like EDCI and HOBt to attach various amine-containing side chains.[5]

G Start Substituted Indole-2-carboxylate Intermediate1 Formylation/ Acylation at C3 Start->Intermediate1 Intermediate2 Oxidation to Carboxylic Acid (e.g., Pinnick Oxidation) Intermediate1->Intermediate2 Intermediate3 Amide Coupling (EDCI, HOBt) + Amine Intermediate2->Intermediate3 Final Final Inhibitor: Indole-3-carboxamide Derivative Intermediate3->Final

Figure 3: Logic flow for a representative synthesis of an indole-based inhibitor.

Quantitative Data on Novel 15-LOX-1 Inhibitors

Structure-activity relationship (SAR) studies have generated a wealth of data on various inhibitor classes. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds.

Inhibitor Name/ClassScaffold15-LOX-1 IC50 (µM)Selectivity NotesReference(s)
PD-146176 Indole3.81Early-phase inhibitor[2]
ML351 1,3-Oxazole0.20>250-fold selective vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1/2[3][5]
Eleftheriadis-14d Indole0.09Potent indole-based compound[5]
Compound 9c (i472) Indole0.19Protects macrophages from LPS-induced cytotoxicity[2][9]
Compound 14d Indole0.036 (Ki)Shows anti-inflammatory properties in vitro and ex vivo[8]
Flurbiprofen Deriv. (2) Biphenyl Acetic Acid0.18Derivative of a commercial NSAID[10]
Compound 5 1,3,4-Oxadiazole0.019Highly selective against related LOX isozymes[7]

Key Experimental Protocols

15-LOX-1 Enzyme Inhibition Assay (UV-Vis Spectrophotometry)

This is the primary assay for determining inhibitor potency by measuring the enzymatic conversion of a substrate.[8]

  • Principle: The assay measures the formation of the conjugated diene product (e.g., 13-HpODE from linoleic acid), which has a characteristic UV absorbance at 234 nm.[6][8]

  • Reagents & Buffers:

    • Enzyme: Purified human 15-LOX-1.[6]

    • Substrate: Linoleic acid or arachidonic acid (e.g., 10 µM final concentration).[11]

    • Buffer: 25 mM HEPES (pH 7.5) or 50 mM borate buffer (pH 7.4-9.0).[11][12][13]

    • Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate or cuvette.[6]

    • Add buffer, substrate, and varying concentrations of the test inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a set time (e.g., 5 minutes) at room temperature.[13]

    • Initiate the reaction by adding the substrate (or enzyme, depending on the protocol).

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[8]

    • Calculate the initial reaction rates for each inhibitor concentration.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable equation (e.g., a four-parameter logistic curve) to determine the IC50 value.[11]

Cell-Based Assay: Protection from LPS-Induced Cytotoxicity

This assay evaluates an inhibitor's ability to protect cells from inflammatory stimuli.

  • Principle: Lipopolysaccharide (LPS) induces an inflammatory response in macrophages (e.g., RAW 264.7 cell line) that leads to cell death. A successful inhibitor of 15-LOX-1 can mitigate this effect.[2][5]

  • Procedure:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Treat cells with varying concentrations of the 15-LOX-1 inhibitor for a short period.

    • Induce cytotoxicity by adding a high concentration of LPS (e.g., 100 µg/mL).[5]

    • Incubate for 24 hours.

    • Assess cell viability using a standard method, such as an MTS or MTT assay.

  • Data Analysis: Compare the viability of cells treated with LPS alone to those co-treated with the inhibitor. A dose-dependent increase in viability indicates a protective effect.[5]

Cellular Target Engagement: Activity-Based Labeling

This technique confirms that the inhibitor interacts with its intended lipoxygenase target within the complex environment of a cell.

  • Principle: A covalent, activity-based probe that reacts with active lipoxygenases is used. If the novel inhibitor binds to the enzyme's active site, it will block the probe from binding.[2]

  • Procedure:

    • Treat cell lysates with the novel inhibitor.

    • Add a covalent lipoxygenase inhibitor probe (e.g., N144) equipped with a tag (e.g., a terminal alkene).[2]

    • Use a bioorthogonal reaction (e.g., oxidative Heck reaction) to attach a reporter molecule (e.g., biotin) to the probe.[2]

    • Detect the amount of probe-bound enzyme using western blotting with a streptavidin conjugate.

  • Data Analysis: A decrease in the signal in inhibitor-treated samples compared to the control indicates that the inhibitor successfully engaged and blocked the lipoxygenase active site in the cellular context.[2]

Quantification of Nitric Oxide (NO) and Lipid Peroxidation

These assays measure key downstream effects of the 15-LOX-1 pathway.

  • Nitric Oxide (NO) Production: NO levels in cell culture supernatants can be quantified using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored compound measurable by spectrophotometry.[2]

  • Lipid Peroxidation: Cellular lipid peroxidation can be assessed using commercially available kits that measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are end-products of lipid peroxidation. A reduction in these markers upon inhibitor treatment indicates a direct effect on the enzyme's oxidative function.[2]

References

The Interplay Between 15-Lipoxygenase-1 Inhibition and the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between 15-lipoxygenase-1 (15-LOX-1) and the nuclear factor-kappa B (NF-κB) signaling pathway. Inhibition of 15-LOX-1 is emerging as a promising therapeutic strategy for a multitude of inflammatory diseases, and its impact on the master regulator of inflammation, NF-κB, is a critical area of investigation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades involved.

Core Interaction: 15-LOX-1 Metabolites as Modulators of NF-κB

15-LOX-1 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators.[1][2] These products, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), are not merely byproducts of lipid metabolism but active signaling molecules that can influence inflammatory pathways.[2][3]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] The activity of NF-κB is tightly controlled by its inhibitor, IκBα. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4]

Evidence strongly suggests that 15-LOX-1 and its metabolites can augment the activation of the NF-κB pathway.[1][5] For instance, 13-HpODE has been shown to increase NF-κB activation.[1][5] This creates a feed-forward loop where inflammation can be amplified. Conversely, inhibition of 15-LOX-1 has been demonstrated to suppress NF-κB signaling, thereby reducing the expression of its downstream targets like inducible nitric oxide synthase (iNOS) and mitigating the inflammatory response.[1][5]

Quantitative Data on 15-LOX-1 Inhibitors and NF-κB Pathway Modulation

The development of potent and specific 15-LOX-1 inhibitors has provided valuable tools to probe the interaction with the NF-κB pathway. The following tables summarize key quantitative data from studies on various 15-LOX-1 inhibitors.

InhibitorTargetIC50 (µM)Cell Line/SystemReference
9c (i472) 15-LOX-10.19Recombinant human 15-LOX-1[1]
PD-146176 12/15-LOX3.81Recombinant rat 12/15-LOX[1]
Eleftheriadis-14d 15-LOX-10.09Recombinant human 15-LOX-1[1]
ML351 15-LOX-1Not specified in provided contextNot specified in provided context[6]
Compound 18 15-LOX-10.05Wild-type h15-LOX-1[7]
InhibitorConcentrationEffect on NF-κB PathwayCell LineReference
9c (i472) 5 µMSignificant inhibition of NF-κB transcriptional activation upon LPS/IFNγ stimulationRAW-Blue macrophages[1]
PD-146176 5 µMSignificantly attenuated the boost of lipid peroxides after LPS/IFNγ treatmentRAW 264.7 macrophages[1]
15-oxoETE Not specifiedInhibits NF-κB-mediated pro-inflammatory responses via IKKβ inhibitionCell cultures[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interplay between 15-LOX-1 inhibition and the NF-κB pathway.

15-LOX-1 Inhibition Assay (UV-Vis based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 15-LOX-1.

Principle: The activity of lipoxygenase is monitored by measuring the formation of the conjugated diene product from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.

Protocol:

  • Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.5) and 0.01% Triton X-100.

  • Add the 15-LOX-1 enzyme to the reaction mixture.

  • Add the test inhibitor at various concentrations (typically a serial dilution).

  • Initiate the reaction by adding the substrate, arachidonic acid or linoleic acid (typically 10 µM).

  • Immediately monitor the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[7]

NF-κB Reporter Gene Assay

Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and the effect of an inhibitor.

Principle: This assay utilizes a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter containing NF-κB binding sites. The level of reporter protein expression is directly proportional to NF-κB activity.

Protocol:

  • Use a cell line that stably expresses an NF-κB-inducible reporter gene (e.g., RAW-Blue™ cells).[1]

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with the 15-LOX-1 inhibitor at various concentrations for a specified period (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[1]

  • Incubate for a suitable time to allow for reporter gene expression (e.g., 8-24 hours).[9]

  • Measure the reporter protein activity. For SEAP, this can be done by collecting the cell culture supernatant and adding a phosphatase substrate that produces a colorimetric or fluorometric signal. For luciferase, cell lysates are prepared, and a luciferase substrate is added to measure light emission.

  • Normalize the reporter activity to cell viability (e.g., using an MTT or similar assay) to account for any cytotoxic effects of the inhibitor.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To qualitatively or semi-quantitatively measure the levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Culture cells and treat them with the 15-LOX-1 inhibitor and/or NF-κB stimulus as required.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-IκBα).

  • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • For quantification, normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G 15-LOX-1 and NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates PUFA PUFAs (Arachidonic Acid, Linoleic Acid) LOX15 15-LOX-1 PUFA->LOX15 Substrate LOX15_products 15-HETE, 13-HpODE LOX15->LOX15_products LOX15_products->IKK Potentiates Activation IkB IκBα IKK->IkB Phosphorylates Ub Ubiquitination & Degradation IkB->Ub NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15 Inhibits G Experimental Workflow for Investigating 15-LOX-1 Inhibition on NF-κB cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis start Seed Cells (e.g., RAW 264.7 or RAW-Blue) pretreat Pre-treat with 15-LOX-1 Inhibitor start->pretreat stimulate Stimulate with LPS/IFNγ pretreat->stimulate reporter NF-κB Reporter Assay (Luciferase/SEAP) stimulate->reporter western Western Blot (p-p65, IκBα) stimulate->western qpcr qRT-PCR (iNOS, TNF-α mRNA) stimulate->qpcr elisa ELISA (Cytokine Protein Levels) stimulate->elisa analysis Quantify Inhibition of: - NF-κB Activity - Protein Expression - Gene Expression - Cytokine Secretion reporter->analysis western->analysis qpcr->analysis elisa->analysis

References

Cellular Targets of 15-LOX-1 Inhibitor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of 15-Lipoxygenase-1 (15-LOX-1) Inhibitor 1, also identified as compound 9c or i472. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid hydroperoxides.[1][2] These products, including 13-hydroperoxyoctadecadienoic acid (13-HpODE), are implicated in a variety of inflammatory diseases, neurodegenerative disorders, and certain cancers.[2][3]

15-LOX-1 Inhibitor 1 is a potent and selective small molecule inhibitor of 15-LOX-1.[2][4] Its primary mechanism of action is the direct inhibition of the enzymatic activity of 15-LOX-1, thereby preventing the downstream production of pro-inflammatory lipid mediators.[2][3] This inhibition has been shown to protect cells, particularly macrophages, from inflammatory stimuli-induced cell death by mitigating oxidative stress and modulating key signaling pathways.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound and other relevant compounds.

Table 1: Inhibitory Potency against 15-LOX-1

CompoundIC50 (µM)Source
This compound (9c/i472) 0.19 [2][4]
PD-1461763.81[2][3]
Eleftheriadis-14d0.09[2][3]
ML3510.20[2][5]
Zileuton (5-LOX Inhibitor)>50 (for 15-LOX-1)[2]

Table 2: Cellular Effects of this compound in RAW 264.7 Macrophages

ParameterConditionEffect of Inhibitor 1ConcentrationSource
Cell ViabilityLPS (100 µg/mL) induced cytotoxicity20% increase in viability5 µM[2]
Nitric Oxide (NO) ProductionLPS/IFNγ stimulationDose-dependent inhibition0.2, 1, 5 µM[2]
iNOS Gene ExpressionLPS/IFNγ stimulation~50% downregulation5 µM[2]
NF-κB Transcriptional ActivityLPS/IFNγ stimulationSignificant inhibition5 µM[2]
Lipid PeroxidationLPS/IFNγ stimulationReduction to baseline levels5 µM[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described in the subsequent section.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 15-LOX-1 Pathway and Inhibition lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) Production inos->no celldeath Macrophage Cell Death no->celldeath pufa PUFAs (e.g., Linoleic Acid) lox15 15-LOX-1 pufa->lox15 lipidperoxides Lipid Peroxides (e.g., 13-HpODE) lox15->lipidperoxides lipidperoxides->nfkb Crosstalk: Augments Activation inhibitor This compound inhibitor->lox15

Figure 1: Signaling pathway of LPS-induced inflammation and 15-LOX-1 inhibition.

G cluster_assays Downstream Assays start Start: RAW 264.7 Macrophages treatment Treatment: 1. This compound 2. LPS/IFNγ Stimulation start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability no_assay Nitric Oxide Assay (Griess Reagent) incubation->no_assay qpcr qPCR for iNOS Expression incubation->qpcr nfkb_assay NF-κB Reporter Assay incubation->nfkb_assay lipid_perox Lipid Peroxidation Assay incubation->lipid_perox

Figure 2: General experimental workflow for cellular assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for gene expression).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.2, 1, 5 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL or 100 µg/mL depending on the assay) and/or Interferon-gamma (IFNγ) (e.g., 10 ng/mL).

    • Incubate for the desired period (e.g., 4 hours for gene expression, 24 hours for viability and NO production).

LPS-Induced Cytotoxicity Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere.[6]

  • Treat cells with this compound and/or LPS as described in section 4.1.

  • After the incubation period (e.g., 24 hours), remove the culture medium.

  • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and 180 µL of fresh medium to each well.[6]

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide Production Assay (Griess Assay)
  • Collect the cell culture supernatant after treatment as described in section 4.1.

  • In a new 96-well plate, add 50 µL of the supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[7]

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for iNOS Gene Expression
  • After cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).[8]

  • Assess RNA quality and quantity using spectrophotometry.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[8]

  • Perform qPCR using SYBR Green master mix and primers specific for murine iNOS and a housekeeping gene (e.g., GAPDH or β-actin).

    • Example Mouse iNOS Primers:

      • Forward: 5′-TGTCTGCAGCACTTGGATCA-3′[1]

      • Reverse: 5′-AACTTCGGAAGGGAGCAATG-3′[1]

  • Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).[1]

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression.

NF-κB Reporter Gene Assay
  • Use a RAW 264.7 cell line stably expressing an NF-κB-inducible reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase.[2][9]

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with this compound and LPS/IFNγ as described in section 4.1.

  • After the incubation period (e.g., 20-24 hours), collect the cell culture supernatant (for SEAP) or lyse the cells (for luciferase).

  • For SEAP, assay the supernatant using a colorimetric substrate (e.g., p-nitrophenyl phosphate). Measure absorbance at the appropriate wavelength.

  • For luciferase, add the luciferase substrate to the cell lysate and measure luminescence.

  • Normalize the reporter activity to cell viability if necessary.

Lipid Peroxidation Assay
  • After cell treatment, harvest the cells and prepare a cell lysate through sonication or homogenization in an appropriate buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[10]

  • Measure the protein concentration of the lysate for normalization.

  • Use a commercial colorimetric or fluorometric assay kit to measure malondialdehyde (MDA) and/or 4-hydroxynonenal (4-HNE), which are stable end-products of lipid peroxidation.

  • The assay typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at ~532 nm.

  • Calculate the concentration of lipid peroxidation products relative to the protein concentration of the sample.

Conclusion

This compound (compound 9c/i472) demonstrates potent and selective inhibition of 15-LOX-1, leading to significant cytoprotective effects in macrophages under inflammatory conditions. Its primary cellular targets are downstream of 15-LOX-1 activity, involving the suppression of nitric oxide production and lipid peroxidation. Furthermore, it modulates the pro-inflammatory NF-κB signaling pathway, highlighting its potential as a therapeutic agent for inflammatory disorders. The experimental protocols detailed herein provide a framework for the continued investigation of this and similar compounds in the field of drug discovery.

References

An In-depth Technical Guide on 15-LOX-1 Inhibitor 1 and Lipid Peroxidation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 15-Lipoxygenase-1 and Lipid Peroxidation

15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and linoleic acid (LA).[1][2] It catalyzes the insertion of molecular oxygen into PUFAs, leading to the formation of lipid hydroperoxides.[3] This process is a key step in lipid peroxidation, a chain reaction of oxidative degradation of lipids that can lead to cellular damage. The products of 15-LOX-1 activity, including 15(S)-Hydroperoxyeicosatetraenoic acid (15-HpETE) from AA and 13(S)-Hydroperoxyoctadecadienoic acid (13-HpODE) from LA, are potent biological mediators.[4]

The enzymatic activity of 15-LOX-1 is implicated in various inflammatory diseases and regulated cell death pathways.[5] The lipid hydroperoxides it produces are interconnected with critical signaling cascades, including the nuclear factor-κB (NF-κB) pathway.[5][6] Consequently, the development of potent and selective 15-LOX-1 inhibitors is a promising therapeutic strategy for controlling these pathological conditions. This guide focuses on a specific potent inhibitor, known as 15-LOX-1 inhibitor 1 (also referred to as compound 9c or i472), and its role in the context of lipid peroxidation pathways.[5][7]

The Lipid Peroxidation Pathway

Lipid peroxidation is the process where oxidants like free radicals attack lipids, particularly PUFAs. This process can be broadly divided into three stages: initiation, propagation, and termination.

  • Initiation: A pro-oxidant, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•). 15-LOX-1 enzymatically initiates this step by abstracting a hydrogen atom from a PUFA substrate.[8]

  • Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from a neighboring PUFA molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating a chain reaction.

  • Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. Antioxidants can also terminate the chain by donating a hydrogen atom to a radical species.

15-LOX-1 plays a crucial enzymatic role in initiating and propagating this cascade by generating specific lipid hydroperoxides from PUFA substrates like linoleic acid and arachidonic acid.[2][9]

Lipid_Peroxidation_Pathway Figure 1. The Lipid Peroxidation Chain Reaction PUFA PUFA (LH) L_radical Lipid Radical (L•) PUFA->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ O2 Oxygen (O₂) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH L_radical2 New Lipid Radical (L•) LOO_radical->L_radical2 PUFA2 Another PUFA (LH) LOO_radical2 LOO• Stable Stable, Non-Radical Products LOO_radical2->Stable LOO_radical3 LOO• LOO_radical3->Stable Signaling_Pathway Figure 2. 15-LOX-1 Signaling and Point of Inhibition PUFA PUFAs (e.g., Linoleic Acid) LOX15 15-LOX-1 PUFA->LOX15 Substrate LipidPeroxides Lipid Hydroperoxides (e.g., 13-HpODE) LOX15->LipidPeroxides Catalyzes Inhibitor This compound (Compound 9c) Inhibitor->LOX15 Inhibits Nfkb NF-κB Activation LipidPeroxides->Nfkb Promotes iNOS iNOS (Nos2) Expression Nfkb->iNOS Induces NO Nitric Oxide (NO) Formation iNOS->NO Leads to CellDeath Inflammation & Cell Death NO->CellDeath Contributes to Experimental_Workflow Figure 3. Workflow for 15-LOX-1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - 15-LOX Enzyme Solution - Linoleic Acid Substrate - Inhibitor Stock Solution - Borate Buffer prep_spectro Set Spectrophotometer to 234 nm add_enzyme Pipette Enzyme and Inhibitor (or DMSO) into cuvette prep_spectro->add_enzyme incubate Incubate for 5 min at Room Temperature add_enzyme->incubate add_substrate Initiate Reaction: Add Linoleic Acid Substrate incubate->add_substrate measure Measure Absorbance at 234 nm for 5 min add_substrate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Value from Dose-Response Curve calc_inhibition->calc_ic50

References

The Therapeutic Potential of 15-Lipoxygenase-1 (15-LOX-1) Inhibition in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of inhibiting 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in the pathophysiology of numerous inflammatory diseases. We will delve into the core mechanisms, present quantitative data for key inhibitors, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows. A particular focus is given to a potent indole-based inhibitor, referred to herein as 15-LOX-1 Inhibitor 1 , to exemplify the therapeutic promise of this target.

Introduction: 15-LOX-1 as a Therapeutic Target in Inflammation

15-Lipoxygenase-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] This enzymatic activity leads to the production of bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE).[2] While some 15-LOX-1 products, like lipoxins, can have anti-inflammatory roles, an overproduction of its pro-inflammatory metabolites is linked to the pathogenesis of a wide range of inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), atherosclerosis, and neuroinflammatory disorders.[3][4]

The pro-inflammatory effects of 15-LOX-1 are largely mediated by the generation of lipid hydroperoxides, which can act as second messengers to activate pro-inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway.[2] This leads to the increased expression of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), perpetuating the inflammatory response.[5] Consequently, the development of potent and selective 15-LOX-1 inhibitors represents a promising therapeutic strategy to mitigate inflammation.

Quantitative Data on 15-LOX-1 Inhibitors

A number of small molecule inhibitors of 15-LOX-1 have been developed and characterized. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Below is a summary of the quantitative data for selected 15-LOX-1 inhibitors.

InhibitorChemical ClassTargetIC50 (µM)Ki (µM)Reference(s)
This compound (9c/i472) IndoleHuman 15-LOX-10.19-[5]
PD-146176IndoleRat 12/15-LOX3.813.81[3][6]
ML351OxazoleHuman 15-LOX-10.20-[3]
Eleftheriadis-14dIndoleHuman 15-LOX-10.090.036[3]
Tryptamine sulfonamideTryptamineRat 12/15-LOX-0.021[3]
Pyrazole-based sulfamidePyrazoleRat 12/15-LOX-0.001[3]
Imidazole-based sulfamideImidazoleRat 12/15-LOX-0.073[3]
ML094OxadiazoleHuman 15-LOX-10.01-[3]
Indolizine derivativeIndolizineRat 12/15-LOX25.0-[3]
Thiourea derivativeThioureaSoybean 15-LOX1.8-[3]
Thiadiazine derivativeThiadiazineSoybean 15-LOX9.0-[3]

Experimental Protocols

The evaluation of 15-LOX-1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular efficacy. Below are detailed methodologies for key experiments.

In Vitro 15-LOX-1 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified 15-LOX-1 by monitoring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HpODE), from linoleic acid.

Materials:

  • Purified human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Test inhibitor and positive control (e.g., Quercetin)

  • UV-compatible 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Enzyme Preparation: Dilute the purified 15-LOX-1 enzyme to a working concentration (e.g., 200-400 U/mL) in cold borate or HEPES buffer. Keep the enzyme solution on ice.[3]

  • Inhibitor Preparation: Dissolve the test inhibitor and positive control in DMSO to create stock solutions. Prepare a dilution series of the inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Reaction:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add the test inhibitor at various concentrations (or DMSO for the control).

    • Add the diluted 15-LOX-1 enzyme solution.

    • Incubate the mixture at room temperature for 5-10 minutes.[3][4]

  • Initiation of Reaction: Add the linoleic acid substrate solution (final concentration, e.g., 125-140 µM) to initiate the reaction.[3][7]

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm for a set period (e.g., 5-20 minutes) at regular intervals (e.g., every 30 seconds).[3] The absorbance at 234 nm corresponds to the formation of the conjugated diene in 13-HpODE.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Assay for 15-LOX-1 Inhibition in Macrophages

This protocol describes the evaluation of a 15-LOX-1 inhibitor's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitor

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • Reagents for cell viability assay (e.g., MTS or MTT)

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 96-well plates (for viability and NO assays) or 24-well plates (for cytokine analysis) at a density of 5 x 10^4 to 2 x 10^5 cells/well and allow them to adhere overnight.[8][9]

  • Inhibitor Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[8][9]

    • Incubate the cells for an appropriate time period (e.g., 24 hours for NO and cytokine production).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent according to the manufacturer's instructions.[9]

    • Cytokine Production: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.

    • Cell Viability: Assess the cytotoxicity of the inhibitor using an MTS or MTT assay according to the manufacturer's protocol to ensure that the observed anti-inflammatory effects are not due to cell death.[5]

  • Data Analysis:

    • Normalize the NO and cytokine levels to the vehicle-treated, LPS-stimulated control.

    • Plot the inhibition of NO and cytokine production against the inhibitor concentration to determine the cellular efficacy.

Signaling Pathways and Experimental Workflows

To better understand the role of 15-LOX-1 in inflammation and the process of inhibitor development, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G 15-LOX-1 Pro-inflammatory Signaling Pathway cluster_0 AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 HETE15 15-HETE / Lipid Hydroperoxides LOX15->HETE15 ROS Increased ROS HETE15->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15 G Experimental Workflow for 15-LOX-1 Inhibitor Evaluation start Compound Library in_vitro In Vitro Enzyme Assay (IC50 Determination) start->in_vitro selectivity Selectivity Profiling (vs. other LOX isoforms, COX) in_vitro->selectivity cell_based Cell-Based Assays (e.g., LPS-stimulated Macrophages) selectivity->cell_based Potent & Selective Hits endpoints Measure Inflammatory Endpoints (NO, Cytokines, Gene Expression) cell_based->endpoints in_vivo In Vivo Animal Models (e.g., Arthritis, Asthma) cell_based->in_vivo Active Compounds efficacy Evaluate Therapeutic Efficacy and PK/PD in_vivo->efficacy lead Lead Optimization efficacy->lead

References

Understanding the Biological Functions of 15-LOX-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene in humans, is a crucial player in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] As a non-heme iron-containing dioxygenase, it catalyzes the insertion of molecular oxygen into PUFAs like linoleic acid (LA) and arachidonic acid (AA).[3][4] This action produces bioactive lipid mediators that are implicated in a wide array of physiological and pathological processes.[1] The primary substrate for human 15-LOX-1 is linoleic acid, which is converted to 13(S)-hydroxyoctadecadienoic acid (13-HODE).[5][6] When acting on arachidonic acid, it primarily generates 15(S)-hydroxyeicosatetraenoic acid (15-HETE).[2][7]

These lipid products are not mere byproducts; they are potent signaling molecules that modulate cellular functions and are deeply involved in inflammation, cancer, cardiovascular disease, and neurodegeneration.[1][8] Consequently, the inhibition of 15-LOX-1 has emerged as a significant therapeutic strategy. This guide provides an in-depth overview of the biological functions of 15-LOX-1, the consequences of its inhibition, key signaling pathways, and the experimental protocols used to study this enzyme.

Core Biological Functions and Pathophysiological Roles

The role of 15-LOX-1 is multifaceted and often context-dependent, exhibiting both pro- and anti-inflammatory properties and acting as both a tumor suppressor and promoter in different cancers.

Role in Inflammation

15-LOX-1 has a dual role in inflammation. In the initial stages, its products, such as 15-HETE, can be pro-inflammatory.[9] However, 15-LOX-1 is also a key enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins.[10][11] This occurs through transcellular biosynthesis, where 15-LOX-1 in cells like eosinophils or epithelial cells produces 15-HpETE, which is then converted by 5-LOX in adjacent neutrophils to generate lipoxins.[10] These SPMs are critical for actively resolving inflammation and promoting tissue repair.[10] Therefore, inhibiting 15-LOX-1 could either reduce initial inflammation or impair its resolution, depending on the specific pathological context.

Role in Cancer

The function of 15-LOX-1 in cancer is complex and appears to be tissue-specific.

  • Tumor Suppressor: In colorectal cancer, 15-LOX-1 expression is often reduced.[5][12] Its primary product from linoleic acid, 13-HODE, can induce apoptosis in cancer cells.[5] Some nonsteroidal anti-inflammatory drugs (NSAIDs) appear to exert their chemopreventive effects by upregulating 15-LOX-1 expression, leading to apoptosis.[5]

  • Tumor Promoter: In contrast, in prostate cancer, 15-LOX-1 expression has been associated with disease progression.[13] Its metabolites may promote cancer cell viability and migration.[13][14] Overexpression of 15-LOX-1 has also been linked to resensitizing drug-resistant cancer cells to chemotherapy in some models.[15]

Role in Cardiovascular Disease

15-LOX-1 is heavily implicated in the pathogenesis of atherosclerosis. The enzyme is expressed in macrophages within atherosclerotic lesions and can directly oxidize low-density lipoproteins (LDL) within the arterial wall.[3][16] This oxidation of LDL is a critical initiating step in the formation of foam cells, which are lipid-laden macrophages that contribute to plaque development.[16] By generating lipid hydroperoxides, 15-LOX-1 contributes to the oxidative stress and endothelial dysfunction that characterize atherosclerosis.[3][17] Inhibition of 15-LOX-1 is therefore considered a promising approach to prevent or slow the progression of atherosclerotic plaques.[3]

Role in Neurodegenerative Disorders

Emerging evidence links 12/15-LOX (the murine ortholog of human 15-LOX-1) to neurodegenerative diseases like Alzheimer's disease (AD).[18][19] Protein levels and activity of this enzyme are elevated in the brains of AD patients.[18] The enzymatic activity of 12/15-LOX contributes to oxidative stress, a known factor in neuronal damage.[18][19] Its products are found at higher levels in affected AD brain regions and correlate with lipid peroxidation.[18] Furthermore, 12/15-LOX has been implicated in the metabolism of amyloid-β (Aβ) and tau, two key proteins in AD pathology.[19] Pharmacological inhibition or genetic deletion of 12/15-LOX has been shown to ameliorate AD-related pathology and improve cognitive function in animal models.[19]

Signaling Pathways and Mechanisms

The biological effects of 15-LOX-1 are mediated through complex signaling pathways initiated by its lipid products.

G cluster_0 15-LOX-1 Metabolic Pathways AA Arachidonic Acid (AA) LOX15 15-LOX-1 AA->LOX15 LA Linoleic Acid (LA) LA->LOX15 HpETE 15(S)-HpETE LOX15->HpETE HpODE 13(S)-HpODE LOX15->HpODE HETE 15(S)-HETE HpETE->HETE via GPx HODE 13(S)-HODE HpODE->HODE via GPx G cluster_inflammation 15-LOX-1 in Inflammation LOX15 15-LOX-1 HETE 15-HETE 13-HODE LOX15->HETE Direct Action LOX5 5-LOX (in Neutrophils) LOX15->LOX5 Transcellular Metabolism of AA ProInflam Pro-inflammatory Effects (Cytokine Release) HETE->ProInflam Lipoxins Lipoxins (e.g., Lipoxin A4) ProResolving Pro-resolving Effects (Resolution of Inflammation) Lipoxins->ProResolving LOX5->Lipoxins G cluster_cancer 15-LOX-1 in Colorectal Cancer Apoptosis NSAID NSAIDs (e.g., Sulindac) LOX15_exp ↑ 15-LOX-1 Expression NSAID->LOX15_exp HODE_prod ↑ 13-HODE Production LOX15_exp->HODE_prod Apoptosis Apoptosis in Cancer Cells HODE_prod->Apoptosis G start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep incubate Incubate Enzyme + Inhibitor (5 min, RT) prep->incubate add_sub Add Substrate (Linoleic Acid) to Initiate Reaction incubate->add_sub measure Measure Absorbance at 234 nm (Kinetic Read) add_sub->measure analyze Calculate Reaction Rate & % Inhibition measure->analyze end Determine IC50 analyze->end G LipidHP Lipid Hydroperoxides (from 15-LOX-1 activity) MDA Malondialdehyde (MDA) LipidHP->MDA Decomposition Adduct MDA-TBA Adduct (Pink Chromogen) MDA->Adduct + 2x TBA Thiobarbituric Acid (TBA) TBA->Adduct Measure Measure Absorbance at ~532 nm Adduct->Measure

References

Pharmacokinetics of the 15-LOX-1 Inhibitor: ML351 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the pharmacokinetic properties of ML351, a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1).[1][2][3] 15-LOX-1 is a lipid-peroxidizing enzyme implicated in the pathophysiology of various diseases, including cancer, atherosclerosis, and neurodegenerative conditions like stroke.[1][2] As such, inhibitors like ML351 are valuable tools for probing the enzyme's biological function and represent potential therapeutic leads.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) profile of ML351, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Data Presentation: Quantitative Pharmacokinetic Profile

The pharmacokinetic properties of ML351 have been characterized through a series of in vitro and in vivo studies. The data reveals a compound with excellent cell permeability and brain penetration, though with some liabilities in solubility and metabolic stability.[1]

Table 1: In Vitro ADME & Physicochemical Properties of ML351

ParameterValueSpecies/MatrixNotes
Potency (IC₅₀) 200 nMHuman 15-LOX-1Demonstrates potent inhibition.[1][2]
Selectivity >250-foldvs. 5-LOX, 12-LOX, 15-LOX-2, COX-1/2Highly selective against related enzymes.[1][2]
Molecular Weight 249 DaN/AFavorable low molecular weight.[1]
Log D (pH 7.4) 2.6N/AIndicates good lipophilicity for permeability.[1]
Aqueous Solubility 1.2 µMPBS BufferLow aqueous solubility is a noted liability.[1]
PAMPA Permeability FavorableN/ASuggests good passive membrane permeability.[1]
Caco-2 Permeability >1.5 x 10⁻⁶ cm/sN/AIndicates good intestinal permeability.[1]
Efflux Ratio 0.7Caco-2 cellsSuggests ML351 is not a substrate for P-glycoprotein.[1]
Plasma Stability StableMouseNo significant degradation observed in mouse plasma.[1]
Microsomal Stability (t₁/₂) 18 minutesRat Liver MicrosomesModerate stability.[1]
Microsomal Stability (t₁/₂) 5.5 minutesMouse Liver MicrosomesLow stability, suggesting rapid metabolism.[1]
CYP Inhibition (10 µM) 10.3% (2D6), 3.5% (3A4)HumanMinimal inhibition of major CYP isoforms.[1]

Table 2: In Vivo Pharmacokinetic Parameters of ML351 in Mouse

ParameterPlasmaBrainNotes
Half-life (t₁/₂) ~ 1 hour~ 1 hourRelatively fast clearance.[1]
Max Concentration (Cₘₐₓ) 13.8 µM28.8 µMAchieves concentrations well above the in vitro IC₅₀.[1]
Brain/Plasma Ratio 2.8N/ADemonstrates excellent blood-brain barrier permeability.[1]

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacokinetic data for ML351.

1. Microsomal Stability Assay

  • Objective: To determine the rate of metabolism of a compound by liver microsomes, providing an estimate of its intrinsic clearance.

  • Methodology:

    • Liver microsomes (from mouse, rat, or human) are thawed on ice.

    • A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (ML351), and liver microsomes.

    • The mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution. Control incubations are run in the absence of NADPH to check for non-CYP-mediated degradation.[1]

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t₁/₂) is calculated from the slope of the natural log of the percent remaining compound versus time.[4]

2. Plasma Stability Assay

  • Objective: To assess the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes like esterases and hydrolases.[5]

  • Methodology:

    • The test compound (ML351) is added to a 96-well plate containing plasma from the species of interest (e.g., mouse).[5]

    • The plate is incubated at 37°C with gentle agitation.[5]

    • Aliquots are withdrawn at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[5]

    • The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[5]

    • Precipitated proteins are removed by centrifugation.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.

    • The percentage of the compound remaining at the final time point is reported.

3. Caco-2 Permeability Assay

  • Objective: To assess a compound's intestinal permeability and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Methodology:

    • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for ~21 days to form a differentiated monolayer.

    • For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (donor) side. Samples are collected from the basolateral (receiver) side over time.

    • For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side, and samples are collected from the apical side.

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

    • The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 typically indicates the compound is a substrate for an efflux transporter.[1]

4. In Vivo Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters like half-life, maximum concentration, and bioavailability in a living organism.

  • Methodology:

    • The test compound, ML351, is administered to a cohort of animals (e.g., mice) via a specific route (e.g., intraperitoneal injection).[1]

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • For brain penetration studies, animals are euthanized at each time point, and both blood and brain tissue are collected.

    • Plasma is separated from the blood samples. Brain tissue is homogenized.

    • The concentration of ML351 in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.[6]

    • Pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) are calculated using non-compartmental analysis software.[6]

Mandatory Visualizations

15-LOX-1 Signaling in Pathophysiology

The 15-LOX-1 enzyme metabolizes polyunsaturated fatty acids, primarily arachidonic acid (AA) and linoleic acid, to produce bioactive lipid mediators. These products are involved in modulating inflammatory responses and oxidative stress, which are key drivers in diseases like atherosclerosis and ischemic stroke.[2][7] Inhibition of 15-LOX-1 by compounds like ML351 is a therapeutic strategy to mitigate these pathological processes.[1]

G cluster_0 Cell Membrane cluster_1 15-LOX-1 Pathway cluster_2 Downstream Pathological Effects AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 Substrate HpETE 15(S)-HpETE LOX15->HpETE Oxygenation HETE 15(S)-HETE HpETE->HETE Peroxidase Reduction OxStress Oxidative Stress HETE->OxStress Inflammation Inflammation HETE->Inflammation Apoptosis Endothelial Apoptosis HETE->Apoptosis ML351 ML351 ML351->LOX15 Inhibition Athero Atherosclerosis Progression Inflammation->Athero Apoptosis->Athero

Canonical 15-LOX-1 signaling pathway and point of inhibition.

Pharmacokinetic Evaluation Workflow

The development and characterization of a chemical probe like ML351 follow a logical progression from initial screening to in vivo validation. This workflow ensures that compounds are systematically evaluated for their drug-like properties before being advanced into more complex and resource-intensive animal models.

G cluster_0 Early Discovery cluster_1 In Vitro Characterization cluster_2 In Vivo Validation start Probe Discovery (e.g., HTS) lead_opt Lead Optimization start->lead_opt in_vitro_pharm In Vitro Pharmacology (Potency & Selectivity) lead_opt->in_vitro_pharm in_vitro_adme In Vitro ADME Profiling lead_opt->in_vitro_adme decision1 Favorable Profile? in_vitro_pharm->decision1 in_vitro_adme->decision1 in_vivo_pk In Vivo PK Studies (Mouse) decision1->in_vivo_pk Yes stop Stop or Redesign decision1->stop No efficacy In Vivo Efficacy Models (e.g., Stroke) in_vivo_pk->efficacy

A typical workflow for the pharmacokinetic evaluation of a chemical probe.

References

The Role of 15-Lipoxygenase-1 Inhibition in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Lipoxygenase-1 (15-LOX-1), also known as arachidonate 15-lipoxygenase (ALOX15), has emerged as a significant therapeutic target in the study of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[1][2][3][4][5][6][7][8][9] This enzyme's role in promoting oxidative stress, neuroinflammation, and contributing to the pathological hallmarks of these diseases has spurred the development of specific inhibitors.[3][7][10][11] This technical guide provides an in-depth overview of the preclinical evidence for a representative 15-LOX-1 inhibitor, ML351, in models of Alzheimer's and Parkinson's disease. It details the molecular pathways, experimental methodologies, and key quantitative findings to support further research and drug development in this promising area.

Introduction to 15-Lipoxygenase-1 (15-LOX-1) in Neurodegeneration

15-LOX-1 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators.[7][11] In the central nervous system, 15-LOX-1 is implicated in pathological processes through several mechanisms:

  • Oxidative Stress: The enzymatic activity of 15-LOX-1 generates lipid hydroperoxides, which contribute to cellular oxidative stress and can directly damage membranes and organelles.[3] This is a key factor in the neurodegenerative process observed in both Alzheimer's and Parkinson's diseases.[3][12]

  • Inflammation: Products of the 15-LOX-1 pathway can act as pro-inflammatory mediators, contributing to the chronic neuroinflammation that is a well-established feature of both Alzheimer's and Parkinson's disease.[5][13]

  • Modulation of Disease-Specific Pathology: In Alzheimer's disease models, 15-LOX-1 has been shown to influence the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, two central events in the disease's pathogenesis.[1][14] In Parkinson's disease, 15-LOX-1 is associated with lipid peroxidation-mediated dopaminergic neuron damage.[15][16]

Given these roles, the inhibition of 15-LOX-1 presents a compelling therapeutic strategy to mitigate multiple pathological cascades in neurodegenerative diseases.

ML351: A Potent and Selective 15-LOX-1 Inhibitor

While the query specified "15-LOX-1 inhibitor 1", this designation is not consistently used in the literature for a single compound. Therefore, this guide focuses on ML351 , a well-characterized, potent, and selective inhibitor of human 15-LOX-1.[17][18] ML351 has been shown to be effective in cellular and animal models of neurodegeneration and possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[17][18]

In Vitro Potency and Selectivity of ML351
Target IC50 Fold Selectivity Reference
Human 15-LOX-1 200 nM - [18]
Human 12-LOX > 100 µM >500 [18]
Human 15-LOX-2 > 100 µM >500 [18]
Human 5-LOX > 50 µM >250 [18]
COX-1/2 <10% inhibition at 15 µM - [18]

Preclinical Efficacy of 15-LOX-1 Inhibition in Alzheimer's Disease Models

Studies utilizing 15-LOX-1 inhibitors, such as the first-generation inhibitor PD146176 and the more advanced ML351, have demonstrated significant therapeutic potential in various Alzheimer's disease models.

Quantitative Effects of 15-LOX-1 Inhibition in Alzheimer's Disease Models
Model Inhibitor Outcome Measure Result Reference
Tg2576 mice PD146176 12/15-LOX enzyme activity >70% reduction [1]
Tg2576 mice PD146176 Brain Aβ levels Significant reduction [1]
Tg2576 mice PD146176 BACE-1 levels Down-regulation [1]
3xTg mice PD146176 Aβ peptides levels Reduced [1]
3xTg mice PD146176 Amyloid plaques burden Reduced [1]
3xTg mice PD146176 Tau phosphorylation Reduced [1]
3xTg mice PD146176 Insoluble tau deposition Reduced [1]
N2A-APPswe cells PD146176 and CDC Aβ formation Dose-dependent reduction [1]

Preclinical Efficacy of 15-LOX-1 Inhibition in Parkinson's Disease Models

The role of 15-LOX-1 in Parkinson's disease is linked to oxidative stress-induced neuronal death and lipid peroxidation.[3][15] Inhibition of this enzyme has shown promise in mitigating these effects.

Quantitative Effects of 15-LOX-1 Inhibition in Parkinson's Disease Models
Model Intervention Outcome Measure Result Reference
MPTP-treated mice Tianma Gouteng granules (contains ALOX15 inhibitors) Behavioral and pathological symptoms Significant improvement [15]
6-OHDA-treated rats Tianma Gouteng granules (contains ALOX15 inhibitors) Dopaminergic neuron damage Alleviation of ALOX15-induced lipid peroxidation [15]
α-synuclein A53T mice Tianma Gouteng granules (contains ALOX15 inhibitors) ALOX15 as a key factor in PD progression Confirmed [15]
A53T mice with stress Leonurine (inhibits ALOX15/PEBP1 interaction) Motor and coordination function Significant attenuation of impairment in Alox15 KO mice [16]
A53T mice with stress Leonurine (inhibits ALOX15/PEBP1 interaction) Dopaminergic neuron damage Significantly less damage in Alox15 KO mice [16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 15-LOX-1 in Alzheimer's Disease Pathology

15-LOX-1_AD_Pathway node_ALOX15 15-LOX-1 (ALOX15) node_OxidativeStress Oxidative Stress (Lipid Peroxidation) node_ALOX15->node_OxidativeStress Increases node_BACE1 BACE-1 (β-secretase) node_ALOX15->node_BACE1 Upregulates node_TauP Tau Hyperphosphorylation node_ALOX15->node_TauP Promotes node_AA Arachidonic Acid node_AA->node_ALOX15 Substrate node_Neurodegeneration Neurodegeneration & Cognitive Decline node_OxidativeStress->node_Neurodegeneration node_Abeta Aβ Production node_BACE1->node_Abeta Cleaves APP node_APP APP node_Plaques Amyloid Plaques node_Abeta->node_Plaques node_Plaques->node_Neurodegeneration node_Tau Tau node_NFTs Neurofibrillary Tangles node_TauP->node_NFTs node_NFTs->node_Neurodegeneration node_ML351 ML351 node_ML351->node_ALOX15 Inhibits

Caption: 15-LOX-1 signaling in Alzheimer's disease.

Experimental Workflow for Evaluating 15-LOX-1 Inhibitors in a Transgenic Mouse Model of Alzheimer's Disease

Experimental_Workflow_AD node_start Start: 3xTg Mouse Model of AD node_treatment Treatment Groups: 1. Vehicle Control 2. ML351 node_start->node_treatment node_admin Chronic Administration (e.g., 6 weeks) node_treatment->node_admin node_behavior Behavioral Testing (e.g., Morris Water Maze) node_admin->node_behavior node_tissue Tissue Collection (Brain) node_behavior->node_tissue node_biochem Biochemical Analysis: - ELISA (Aβ levels) - Western Blot (Tau, BACE-1) - Enzyme Activity Assays node_tissue->node_biochem node_histo Histological Analysis: - Immunohistochemistry (Plaque load, Tau pathology) node_tissue->node_histo node_data Data Analysis and Comparison node_biochem->node_data node_histo->node_data node_end Conclusion on Efficacy node_data->node_end

Caption: Workflow for in vivo inhibitor evaluation.

Detailed Experimental Protocols

In Vitro 15-LOX-1 Inhibition Assay
  • Objective: To determine the IC50 of a test compound against human 15-LOX-1.

  • Enzyme: Recombinant human 15-LOX-1.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the formation of the hydroperoxy product, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE), which can be monitored spectrophotometrically at 234 nm.

  • Procedure:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.3).

    • Add the test compound at various concentrations to the wells of a UV-transparent 96-well plate.

    • Add the recombinant 15-LOX-1 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the change in absorbance at 234 nm over time using a plate reader.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Transgenic Mouse Model Studies
  • Animal Models:

    • Alzheimer's Disease: 3xTg-AD mice, which develop both amyloid plaques and neurofibrillary tangles.[1] Tg2576 mice, which develop amyloid plaques.[1]

    • Parkinson's Disease: MPTP-induced mouse model, 6-OHDA-induced rat model, or α-synuclein A53T transgenic mice.[15]

  • Inhibitor Administration:

    • Route: Oral gavage, intraperitoneal injection, or formulated in drinking water or feed.

    • Dose and Frequency: Determined by pharmacokinetic and tolerability studies. For example, a dose of 10 mg/kg/day.

    • Duration: Chronic treatment, typically ranging from several weeks to months, depending on the model and the pathological endpoint.

  • Behavioral Assessments:

    • Alzheimer's Disease: Morris water maze to assess spatial learning and memory.[17]

    • Parkinson's Disease: Rotarod test for motor coordination, locomotor activity tests, and pole test for bradykinesia.[15]

  • Post-Mortem Analyses:

    • Tissue Processing: Animals are euthanized, and brains are harvested. One hemisphere may be flash-frozen for biochemical analyses, while the other is fixed for immunohistochemistry.

    • Biochemical Assays:

      • ELISA: To quantify levels of Aβ40 and Aβ42 in brain homogenates.

      • Western Blotting: To measure levels of total and phosphorylated tau, BACE-1, and synaptic proteins. For Parkinson's models, tyrosine hydroxylase (TH) levels are assessed.

      • Lipid Peroxidation Assays: To measure markers of oxidative stress, such as 4-HNE.

    • Immunohistochemistry:

      • Staining with specific antibodies to visualize amyloid plaques (e.g., using 6E10 or 4G8 antibodies) and neurofibrillary tangles (e.g., using AT8 antibody).

      • In Parkinson's models, staining for tyrosine hydroxylase to assess the integrity of dopaminergic neurons.

Conclusion and Future Directions

The inhibition of 15-LOX-1, exemplified by the potent and selective inhibitor ML351, represents a promising therapeutic avenue for Alzheimer's and Parkinson's diseases. The preclinical data strongly suggest that targeting this enzyme can ameliorate key pathological features, including amyloid and tau pathology, neuroinflammation, and oxidative stress-induced neurodegeneration.

Future research should focus on:

  • Conducting long-term efficacy and safety studies of 15-LOX-1 inhibitors in a wider range of preclinical models.

  • Identifying and validating translatable biomarkers to monitor the target engagement and therapeutic response of 15-LOX-1 inhibitors in clinical trials.

  • Exploring the potential of combination therapies, where 15-LOX-1 inhibitors are used in conjunction with other disease-modifying agents.

The continued investigation of 15-LOX-1 inhibition holds significant potential for the development of novel and effective treatments for these devastating neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for 15-LOX-1 Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 15-Lipoxygenase-1 (15-LOX-1) inhibitors in a cell culture setting. The following sections detail the necessary protocols, quantitative data for common inhibitors, and visualizations of the experimental workflow and relevant signaling pathways.

Quantitative Data of Common 15-LOX-1 Inhibitors

The efficacy of 15-LOX-1 inhibitors can vary depending on the specific compound and the cell type being investigated. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.

Inhibitor NameAliasIC50 ValueCell Line / SystemReference
PD146176NSC1688070.54 μMRabbit Reticulocyte 15-LO[1]
0.81 μMHuman 15-LO transfected IC21 cells[1]
10 μM (used concentration)Primary human RPE cells[2]
ML3510.2 μM (200 nM)Human 15-LOX-1 (in vitro)[3]
15-LOX-1 inhibitor 1Compound 9c (i472)0.19 μM15-LOX-1 (in vitro)[4][5]

Experimental Protocols

This section outlines a general protocol for treating cultured cells with a 15-LOX-1 inhibitor and subsequently assessing its effects. This protocol is based on methodologies reported for macrophage cell lines but can be adapted for other cell types.

Protocol: Inhibition of 15-LOX-1 in RAW 264.7 Macrophages

This protocol describes the treatment of RAW 264.7 murine macrophages with a 15-LOX-1 inhibitor to assess its impact on lipopolysaccharide (LPS)-induced cytotoxicity, nitric oxide (NO) production, and lipid peroxidation.[4][6]

Materials:

  • RAW 264.7 murine macrophages (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) + GlutaMAX™ (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 15-LOX-1 Inhibitor (e.g., "this compound"/Compound 9c)

  • Lipopolysaccharide (LPS) from E. coli

  • MTS assay kit for cell viability

  • Griess Reagent for Nitrite Determination

  • Lipid peroxidation assay kit (e.g., using a fluorescent probe)

  • 96-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a stock solution of the 15-LOX-1 inhibitor in DMSO. Further dilute the inhibitor to desired concentrations in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the 15-LOX-1 inhibitor at various concentrations (e.g., 0-5 µM).[5]

    • Incubate the cells with the inhibitor for 1 hour.

  • LPS Stimulation (Optional):

    • To induce an inflammatory response and upregulate 15-LOX-1 activity, stimulate the cells with LPS.

    • Prepare a working solution of LPS in cell culture medium.

    • Add LPS to the wells to a final concentration of 10 ng/mL.

    • Incubate for an additional 24 hours.

  • Assessment of Downstream Effects:

    • Cell Viability (MTS Assay):

      • After the 24-hour incubation, add 20 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 490 nm using a microplate reader. Cell viability is proportional to the absorbance.

    • Nitric Oxide (NO) Production (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent to each supernatant sample.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance and reflects NO production.

    • Lipid Peroxidation:

      • Remove the culture supernatant.

      • Wash the cells with PBS.

      • Follow the instructions of a commercial lipid peroxidation assay kit. This often involves lysing the cells and measuring the levels of malondialdehyde (MDA) or using a fluorescent probe that reacts with lipid hydroperoxides.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involving 15-LOX-1.

Experimental_Workflow culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed inhibitor Add 15-LOX-1 Inhibitor seed->inhibitor lps Stimulate with LPS inhibitor->lps viability Cell Viability (MTS) lps->viability no_production NO Production (Griess) lps->no_production lipid_perox Lipid Peroxidation lps->lipid_perox

Caption: Experimental workflow for assessing the effects of a 15-LOX-1 inhibitor.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO CellDeath Cell Death NO->CellDeath PUFA PUFAs (e.g., Linoleic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15_1->LipidPeroxides LipidPeroxides->NFkB Augments LipidPeroxides->CellDeath Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15_1

Caption: Simplified signaling pathway of 15-LOX-1 in inflammation and cell death.

References

Application Notes and Protocols for 15-LOX-1 Inhibitor 1 in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. In macrophages, 15-LOX-1 activity is implicated in inflammatory responses, oxidative stress, and cell death pathways. Inhibition of 15-LOX-1 presents a promising therapeutic strategy for various inflammatory diseases. This document provides detailed application notes and protocols for the use of "15-LOX-1 inhibitor 1" (also referred to as compound 9c or i472) in the murine macrophage cell line RAW 264.7. This potent inhibitor has an IC50 value of 0.19 μM for 15-LOX-1.[1]

"this compound" has been shown to protect RAW 264.7 macrophages from lipopolysaccharide (LPS)-induced cytotoxicity by inhibiting the formation of lipid peroxides and nitric oxide (NO).[1][2] Its mechanism of action involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

RAW 264.7 Macrophage Cell Line Overview

The RAW 264.7 cell line, derived from a tumor in a male BALB/c mouse induced by the Abelson murine leukemia virus, is a widely used in vitro model for studying macrophage functions.[3] These cells are semi-adherent, exhibiting both spindle-shaped and spherical morphologies, and are capable of phagocytosis and pinocytosis.[3] They can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, making them a versatile tool for immunological research.[3]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Target 15-Lipoxygenase-1 (15-LOX-1)[1]
IC50 0.19 μM[1]
Molecular Formula C22H21ClN2O4
Molecular Weight 412.87 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C for short-term, -80°C for long-term
Table 2: Recommended Working Concentrations for this compound in RAW 264.7 Cells
AssayRecommended Concentration RangeIncubation TimeNotes
Cell Viability (LPS-induced cytotoxicity) 0 - 5 μM24 hoursA dose-dependent increase in viability is observed.
NF-κB Activity Inhibition 0.2, 1, and 5 μMVaries by assaySignificant inhibition observed at these concentrations.
iNOS Expression Inhibition 5 μMVaries by assayReduces LPS- and IFN-γ-induced increases in Nos2 expression.[4]
Nitric Oxide (NO) Production Inhibition Dose-dependent24 hoursCorrelates with iNOS expression inhibition.
Lipid Peroxidation Inhibition 5 μMVaries by assayReduces LPS- and IFN-γ-induced increases in lipid peroxidation.[4]

Signaling Pathways and Experimental Workflow

15-LOX-1 Signaling Pathway in Macrophages

The following diagram illustrates the proposed signaling pathway of 15-LOX-1 in macrophages, particularly in the context of LPS stimulation and the inhibitory action of "this compound".

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates NFkB_translocation NF-κB Translocation & Gene Transcription NFkB_activation->NFkB_translocation Translocates to PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides (e.g., 13-HpODE) PUFA->Lipid_Peroxides LOX15_1 15-LOX-1 LOX15_1->Lipid_Peroxides Catalyzes Lipid_Peroxides->NFkB_activation Augments Cell_Death Macrophage Cell Death Lipid_Peroxides->Cell_Death Induces iNOS_expression iNOS Expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Leads to NO_production->Cell_Death Contributes to Inhibitor This compound Inhibitor->LOX15_1 Inhibits NFkB_translocation->iNOS_expression Induces G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Culture RAW 264.7 Cells C Seed Cells in Multi-well Plates A->C B Prepare 15-LOX-1 Inhibitor 1 Stock Solution D Pre-treat with Inhibitor B->D C->D E Stimulate with LPS/IFN-γ D->E F Incubate for Specified Duration E->F G Cell Viability Assay (e.g., MTT) F->G H NO Production Assay (e.g., Griess Reagent) F->H I Gene Expression Analysis (e.g., qPCR for iNOS) F->I J Protein Analysis (e.g., Western Blot for NF-κB) F->J K Lipid Peroxidation Assay F->K L Data Analysis and Statistical Evaluation G->L H->L I->L J->L K->L

References

Application Notes and Protocols: In Vivo Administration of 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vivo administration of 15-lipoxygenase-1 (15-LOX-1) inhibitors, with a primary focus on the well-characterized compound, ML351. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of 15-LOX-1 inhibition in various disease models.

Introduction to 15-LOX-1 Inhibition

15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice, is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1] Its enzymatic activity leads to the production of bioactive lipid mediators that are implicated in a range of physiological and pathological processes.[1] In disease states, upregulation of 15-LOX-1 is associated with increased oxidative stress, inflammation, and cell death, making it a compelling therapeutic target for conditions such as ischemic stroke, type 1 diabetes, and cardiovascular diseases.[2][3][4]

Inhibitors of 15-LOX-1, such as ML351, have demonstrated significant therapeutic potential in preclinical studies by mitigating these pathological processes.[4][5] This document outlines the necessary protocols for the in vivo application of these inhibitors to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the in vivo administration parameters for the 15-LOX-1 inhibitor ML351 as reported in various studies.

Table 1: In Vivo Administration Protocols for ML351

Animal ModelDisease ModelAdministration RouteDosageFrequencyVehicleReference
C57BL/6J MicePharmacokinetic StudyIntraperitoneal (IP)48 mg/kgSingle doseNot specified[2]
C57BL/6J MicePharmacokinetic StudyPer os (PO)48 mg/kgSingle doseNot specified[2]
MiceStreptozotocin-induced Type 1 DiabetesIntraperitoneal (IP)Not specifiedNot specifiedNot specified[2]
Non-obese diabetic (NOD) MiceType 1 DiabetesIntraperitoneal (IP)Not specifiedDuring pre-diabetic phaseNot specified[2]
MiceIschemia/Reperfusion (Stroke)Not specifiedNot specifiedAt 6, 24, and 72 hours post-I/RDMSO[3]
C57BL/6 MiceMyocardial Infarction (MI)Subcutaneous (SC)50 mg/kg2 hours post-MISaline[6]
MiceKLA-induced InflammationIntravenous (IV) Bolus25 mg/kg5 minutes post-KLANot specified[6]

Table 2: Pharmacokinetic Properties of ML351 in Mice

ParameterIntraperitoneal (IP) AdministrationPer os (PO) AdministrationReference
Dosage48 mg/kg48 mg/kg[2]
Cmax (Plasma)Higher than POLower than IP[2]
Tissue DistributionPreferential distribution to fat; greater distribution to pancreas compared to POPreferential distribution to fat[2]
Brain/Plasma Ratio2.8Not reported[4]
Half-life (Plasma)~1 hourNot reported[4]
Half-life (Brain)~1 hourNot reported[4]

Experimental Protocols

Materials
  • 15-LOX-1 Inhibitor (e.g., ML351)

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO), Corn oil, Saline)

  • Sterile syringes and needles (appropriate gauge for the chosen administration route)

  • Animal model (e.g., C57BL/6 mice)

  • Standard laboratory equipment for animal handling and dosing

Preparation of Dosing Solution

Note: The solubility of 15-LOX-1 inhibitors can be challenging. It is crucial to select an appropriate vehicle and preparation method to ensure a homogenous and stable solution or suspension for administration.

Example Protocol for a 10% DMSO in Corn Oil Formulation:

This protocol is adapted from a general method for dissolving lipophilic compounds for in vivo use.[7]

  • Prepare a stock solution of the 15-LOX-1 inhibitor in DMSO (e.g., 10 mg/mL). Ensure the inhibitor is fully dissolved.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the corresponding volume of corn oil to achieve the final desired concentration and a 10% DMSO co-solvent composition. For example, to prepare 1 mL of a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension.

  • It is recommended to prepare the working solution fresh on the day of administration.[7]

In Vivo Administration

The choice of administration route will depend on the experimental design, the target tissue, and the pharmacokinetic properties of the inhibitor.

3.3.1. Intraperitoneal (IP) Injection

  • Restrain the animal appropriately.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

  • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

  • Inject the dosing solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

3.3.2. Subcutaneous (SC) Injection

  • Gently lift a fold of skin, typically in the dorsal region (scruff of the neck).

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Inject the solution, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the animal to its cage and monitor.

3.3.3. Oral Gavage (Per os, PO)

  • Use a proper-sized, ball-tipped gavage needle.

  • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.

  • Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

  • Administer the solution directly into the stomach.

  • Slowly withdraw the needle and return the animal to its cage.

  • Monitor for any signs of distress.

Visualizations

Signaling Pathway of 15-LOX-1 in Pathological Conditions

G Arachidonic_Acid Arachidonic Acid LOX15_1 15-LOX-1 Arachidonic_Acid->LOX15_1 Substrate Proinflammatory_Lipids Proinflammatory Lipids (e.g., 12-HETE) LOX15_1->Proinflammatory_Lipids Produces Oxidative_Stress Oxidative Stress (Increased ROS) LOX15_1->Oxidative_Stress Proinflammatory_Lipids->Oxidative_Stress Inflammasome Inflammasome Activation (NLRP1, NLRP3) Oxidative_Stress->Inflammasome Cell_Death Cell Death (Apoptosis, Pyroptosis) Inflammasome->Cell_Death ML351 ML351 (15-LOX-1 Inhibitor) ML351->LOX15_1 Inhibits

Caption: Simplified signaling pathway of 15-LOX-1 in disease.

Experimental Workflow for In Vivo Evaluation of a 15-LOX-1 Inhibitor

G start Start: Disease Model Induction (e.g., Ischemia/Reperfusion) prep Prepare 15-LOX-1 Inhibitor Dosing Solution start->prep admin Administer Inhibitor or Vehicle to Animal Cohorts prep->admin monitor Monitor Animal Health and Collect Behavioral Data admin->monitor endpoint Reach Experimental Endpoint (e.g., 24h, 72h post-injury) monitor->endpoint collect Tissue and Blood Collection endpoint->collect analysis Perform Downstream Analysis: - Histology (Infarct Volume) - Biomarker Analysis (ELISA) - Gene Expression (qPCR) collect->analysis data Data Analysis and Interpretation analysis->data

References

Application Notes and Protocols for a 15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1] It catalyzes the insertion of molecular oxygen into these fatty acids, leading to the formation of hydroperoxy derivatives.[2] These products, including 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid, are precursors to signaling molecules like lipoxins and eoxins that play significant roles in inflammatory processes.[1][3] Consequently, 15-LOX-1 has emerged as a promising therapeutic target for a variety of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis.[3][4][5] The development of potent and selective 15-LOX-1 inhibitors is therefore an active area of research.[3] This document provides detailed protocols for a common and reliable spectrophotometric assay to screen for and characterize 15-LOX-1 inhibitors.

Assay Principle

The 15-LOX-1 inhibition assay described here is based on the enzymatic conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid) by 15-LOX-1. This reaction forms a hydroperoxy product containing a conjugated diene system, which exhibits a characteristic strong absorbance at 234 nm.[3][6] The rate of increase in absorbance at 234 nm is directly proportional to the enzyme's activity. By measuring this rate in the presence and absence of a test compound, the inhibitory potential of the compound can be determined.

Signaling Pathway of 15-LOX-1

15-LOX-1_Signaling_Pathway cluster_0 Cell Membrane PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) 15-LOX-1 15-Lipoxygenase-1 PUFA->15-LOX-1 Hydroperoxy_Fatty_Acids Hydroperoxy Fatty Acids (e.g., 13-HpODE, 15-HpETE) 15-LOX-1->Hydroperoxy_Fatty_Acids + O2 Bioactive_Mediators Bioactive Lipid Mediators (e.g., Lipoxins, Eoxins) Hydroperoxy_Fatty_Acids->Bioactive_Mediators Inflammatory_Response Inflammatory Response Bioactive_Mediators->Inflammatory_Response 15-LOX-1_Inhibition_Assay_Workflow Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 96-Well Plate (Blank, Control, Inhibitor Wells) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor (5 min at Room Temperature) Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measure_Absorbance->Data_Analysis End Data_Analysis->End

References

Determining the Potency of Novel 15-Lipoxygenase-1 Inhibitors: A Detailed Application Note and Protocol for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, herein referred to as "Inhibitor 1," against human 15-lipoxygenase-1 (15-LOX-1). The provided protocols and application notes are designed to ensure accurate and reproducible results for the screening and characterization of potential therapeutic agents targeting 15-LOX-1, an enzyme implicated in various inflammatory diseases such as asthma, atherosclerosis, and cancer.[1][2]

Introduction to 15-LOX-1 Inhibition

15-Lipoxygenase-1 is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids like linoleic acid and arachidonic acid.[3][4] It catalyzes the introduction of molecular oxygen to form hydroperoxy derivatives, which are precursors to signaling molecules involved in inflammation and cell death.[2][5] The development of potent and selective 15-LOX-1 inhibitors is a significant area of research for new anti-inflammatory drugs.[6][7] The IC50 value is a key parameter used to quantify the potency of an inhibitor.[8] It represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[8]

Data Presentation

The quantitative data from the IC50 determination experiments should be summarized in a clear and structured format for easy comparison and analysis.

Table 1: Inhibition of 15-LOX-1 by Inhibitor 1

Inhibitor 1 Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStandard Deviation
0.015.26.15.55.60.45
0.115.817.216.516.50.70
148.951.349.850.01.21
1085.486.284.985.50.66
10098.197.598.698.10.56

Table 2: IC50 Values for 15-LOX-1 Inhibitors

InhibitorIC50 (µM)Hill Slope
Inhibitor 1Calculated ValueCalculated ValueCalculated Value
PD-146176 (Reference)3.81[1]Calculated ValueCalculated Value

Experimental Protocols

A detailed methodology for the key experiments is crucial for reproducibility. The most common method for determining the IC50 of 15-LOX-1 inhibitors is a spectrophotometric assay.[1][6]

Spectrophotometric Assay for 15-LOX-1 Activity

This assay measures the enzymatic conversion of linoleic acid to the hydroperoxy product, 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE), which has a characteristic absorbance at 234 nm.[1][6]

Materials and Reagents:

  • Human recombinant 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Inhibitor 1 (test compound)

  • PD-146176 (reference inhibitor)

  • Borate buffer (0.2 M, pH 9.0)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Inhibitor 1 in DMSO. Create a dilution series to achieve the final desired concentrations.

    • Prepare a stock solution of the reference inhibitor, PD-146176, in DMSO.

    • Prepare the substrate solution by dissolving linoleic acid in borate buffer to a final concentration of 250 µM.[4]

    • Dilute the 15-LOX-1 enzyme in cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.[4]

  • Assay Protocol (96-well plate format):

    • Add 188 µL of borate buffer to each well.

    • Add 2 µL of the diluted Inhibitor 1 or reference inhibitor solution to the respective wells. For the control (uninhibited) wells, add 2 µL of DMSO.

    • Add 10 µL of the diluted 15-LOX-1 enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of the linoleic acid substrate solution to all wells.

    • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.[4]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]

Visualizations

Diagrams are provided to illustrate the experimental workflow and the general signaling pathway of 15-LOX-1.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor 1 Dilution Series add_inhibitor Add Inhibitor 1/ DMSO (Control) prep_inhibitor->add_inhibitor prep_enzyme Prepare 15-LOX-1 Enzyme Solution add_enzyme Add 15-LOX-1 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Linoleic Acid Substrate Solution add_substrate Initiate Reaction with Linoleic Acid prep_substrate->add_substrate add_buffer Add Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate (5 min) add_enzyme->incubate incubate->add_substrate read_absorbance Measure Absorbance at 234 nm (Kinetic Reading) add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for IC50 determination of a 15-LOX-1 inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects pufa Arachidonic Acid / Linoleic Acid lox15 15-LOX-1 pufa->lox15 Substrate hpete 15(S)-HPETE / 13(S)-HpODE lox15->hpete Catalysis inhibitor Inhibitor 1 inhibitor->lox15 Inhibition inflammation Inflammation hpete->inflammation ferroptosis Ferroptosis hpete->ferroptosis

Caption: Simplified signaling pathway of 15-LOX-1 and the action of Inhibitor 1.

References

Application of 15-LOX-1 Inhibitor ML351 in Primary Cell Cultures: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), in primary cell cultures. These guidelines are intended to assist researchers in investigating the role of 15-LOX-1 in various physiological and pathological processes.

Introduction to 15-LOX-1 and ML351

15-lipoxygenase-1 (15-LOX-1) is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in a variety of cellular processes, including inflammation, oxidative stress, and cell death.[2] Dysregulation of 15-LOX-1 activity has been linked to several diseases, making it an attractive target for therapeutic intervention.[3]

ML351 is a small molecule inhibitor of human 15-LOX-1 with high potency and selectivity.[4][5] It functions as a mixed-type inhibitor and has been shown to be effective in various cellular and in vivo models by mitigating oxidative stress and inflammation.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for ML351.

Table 1: Inhibitory Activity of ML351

TargetIC50SelectivityReference
Human 15-LOX-1200 nM>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2[4][5]

Table 2: Effects of ML351 in Primary Cell Cultures

Cell TypeConcentrationEffectReference
Mouse Islets10-50 µMProtects against cytokine-induced apoptosis and dysfunction[5][6]
Mouse Islets10 µMRestores glucose-stimulated insulin secretion in the presence of proinflammatory cytokines[6]
Mouse Neuronal Cells (HT-22)10 µMProtects against glutamate-induced oxidative toxicity[4][7]
Human IsletsNot specifiedReduces reactive oxygen species production[6]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving 15-LOX-1 that can be investigated using ML351.

15-LOX-1_Signaling_Pathway AA Arachidonic Acid LOX15_1 15-LOX-1 AA->LOX15_1 HETE_15 15(S)-HETE LOX15_1->HETE_15 ProInflammatory Pro-inflammatory Effects HETE_15->ProInflammatory OxidativeStress Oxidative Stress (ROS Production) HETE_15->OxidativeStress NFkB NF-κB Activation HETE_15->NFkB ML351 ML351 ML351->LOX15_1

Caption: 15-LOX-1 signaling pathway and the inhibitory action of ML351.

Experimental_Workflow_ML351 Start Primary Cell Culture (e.g., Islets, Neurons) Treatment Treatment with ML351 (various concentrations) Start->Treatment Stimulus Induction of Stress (e.g., Cytokines, Glutamate) Start->Stimulus Incubation Incubation (Time-dependent) Treatment->Incubation Stimulus->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability/ Apoptosis Assay Endpoint->Viability Function Functional Assay (e.g., GSIS) Endpoint->Function ROS ROS Production Assay Endpoint->ROS

Caption: General experimental workflow for studying the effects of ML351.

Detailed Experimental Protocols

General Culture of Primary Cells

Primary cells require specific media and handling conditions. Always refer to the supplier's instructions for the specific primary cell type being used.

Materials:

  • Primary cells (e.g., pancreatic islets, neuronal cells)

  • Appropriate complete growth medium

  • Tissue culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

  • Sterile pipette tips and tubes

Protocol:

  • Thaw cryopreserved primary cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge the cells at a low speed (e.g., 150-200 x g) for 5 minutes to pellet the cells.

  • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Plate the cells at the recommended seeding density in appropriate culture vessels.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days, or as recommended for the specific cell type.

Preparation and Application of ML351

Materials:

  • ML351 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Complete growth medium

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of ML351 (e.g., 10-50 mM) in DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cytokine-Induced Apoptosis Assay in Primary Islets

This protocol is designed to assess the protective effect of ML351 against cytokine-induced apoptosis in pancreatic islets.

Materials:

  • Isolated primary islets

  • Complete islet culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Pro-inflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, and IFN-γ)

  • ML351 working solutions

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well white-walled plates

Protocol:

  • Culture isolated islets overnight in complete islet culture medium.

  • Seed an equal number of islets (e.g., 10-20 islets/well) into a 96-well white-walled plate.

  • Pre-treat the islets with various concentrations of ML351 (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.

  • Add the pro-inflammatory cytokine cocktail to the wells to induce apoptosis. Include a control group without cytokines.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Measure caspase-3/7 activity according to the manufacturer's protocol of the chosen assay kit.[8] This typically involves adding the assay reagent to each well, incubating, and then measuring luminescence.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Primary Islets

This assay evaluates the effect of ML351 on the functional capacity of pancreatic islets to secrete insulin in response to glucose.

Materials:

  • Isolated primary islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • ML351 working solutions

  • Pro-inflammatory cytokines (optional, to induce dysfunction)

  • Insulin ELISA kit

Protocol:

  • Culture islets as described previously. If investigating the protective effect of ML351, pre-treat with cytokines for 24-48 hours with or without ML351.

  • Hand-pick a set number of islets (e.g., 10-15 islets of similar size) per condition and transfer them to microcentrifuge tubes.

  • Pre-incubate the islets in KRB buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

  • Remove the supernatant for basal insulin measurement.

  • Add fresh KRB buffer with low glucose (with or without ML351) and incubate for 1 hour. Collect the supernatant.

  • Add KRB buffer with high glucose (with or without ML351) and incubate for 1 hour. Collect the supernatant.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the effect of ML351 on intracellular ROS levels.

Materials:

  • Primary cells (e.g., islets, neurons)

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA)

  • ML351 working solutions

  • Stress-inducing agent (e.g., cytokines, glutamate, H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed primary cells in a black, clear-bottom 96-well plate and allow them to adhere or recover overnight.

  • Pre-treat the cells with ML351 or vehicle for 1-2 hours.

  • Load the cells with the ROS-sensitive probe (e.g., 10 µM H2DCFDA) for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with a suitable buffer (e.g., PBS or HBSS) to remove excess probe.

  • Add the stress-inducing agent to the cells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~495 nm Ex / ~529 nm Em for DCF) over time using a fluorescence microplate reader. Alternatively, visualize and capture images using a fluorescence microscope.

Troubleshooting

  • Low Cell Viability: Ensure proper handling of primary cells, use appropriate media, and check for contamination. Optimize seeding density.

  • Inconsistent Results: Use islets of similar size for GSIS assays. Ensure accurate and consistent timing for all incubation steps. Prepare fresh working solutions of inhibitors and reagents.

  • High Background in Assays: Ensure complete removal of wash buffers and reagents. Include appropriate controls (e.g., no-cell control, vehicle control).

  • ML351 Precipitation: Ensure the final concentration of DMSO is low and that ML351 is fully dissolved in the stock solution before further dilution.

Conclusion

ML351 is a valuable tool for investigating the role of 15-LOX-1 in primary cell cultures. The protocols provided here offer a framework for studying its effects on cell viability, function, and signaling pathways. Careful experimental design and adherence to proper cell culture techniques are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Utilizing a 15-LOX-1 Inhibitor to Study LPS-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response and can lead to cytotoxicity in various cell types, particularly macrophages. The enzyme 15-lipoxygenase-1 (15-LOX-1) plays a crucial role in this process by catalyzing the formation of lipid peroxides, which are implicated in regulated cell death and the amplification of inflammatory signaling.[1][2] Inhibition of 15-LOX-1 presents a promising therapeutic strategy to mitigate LPS-induced cellular damage.

This document provides detailed protocols for utilizing a novel and potent 15-LOX-1 inhibitor, compound 9c (i472), to study and counteract LPS-induced cytotoxicity in a macrophage cell line.[1][3]

Mechanism of Action

LPS triggers a signaling cascade by binding to Toll-like receptor 4 (TLR4), leading to the activation of the nuclear factor-kappa B (NF-κB) pathway.[4] This, in turn, upregulates the expression of inducible nitric oxide synthase (iNOS), resulting in the production of nitric oxide (NO) and reactive nitrogen species that contribute to cell death.[1][3]

The 15-LOX-1 pathway acts in concert with this mechanism. 15-LOX-1 metabolizes fatty acids to produce lipid peroxides, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), which can also induce cell death.[1][3] Furthermore, reactive oxygen species, including lipid peroxides, can amplify LPS-mediated NF-κB activation, creating a positive feedback loop that exacerbates the inflammatory response and cytotoxicity.[1]

The 15-LOX-1 inhibitor 9c (i472) has been shown to protect RAW 264.7 macrophages from LPS-induced cell death by dose-dependently inhibiting NO production and lipid peroxidation.[1][2] This is achieved through the attenuation of NF-κB activity and subsequent reduction in iNOS gene expression.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of the 15-LOX-1 inhibitor 9c (i472) in mitigating LPS-induced effects.

Table 1: Inhibitory Activity of 15-LOX-1 Inhibitor 9c (i472)

ParameterValueReference
IC50 (15-LOX-1) 0.19 μM[1][3]

Table 2: Effect of 15-LOX-1 Inhibitor 9c (i472) on LPS-Induced Cytotoxicity and Associated Markers in RAW 264.7 Macrophages

TreatmentConcentrationEffectReference
LPS 100 μg/mL~40% inhibition of cell viability[1][3]
15-LOX-1 Inhibitor 9c (i472) 5 μM~20% increase in cell viability in the presence of LPS[1][3]
15-LOX-1 Inhibitor 9c (i472) Dose-dependentInhibition of NO production[1]
15-LOX-1 Inhibitor 9c (i472) Not specifiedInhibition of lipid peroxidation[1][2]
15-LOX-1 Inhibitor 9c (i472) Not specifiedReduced activity of NF-κB[1]
15-LOX-1 Inhibitor 9c (i472) Not specifiedReduced gene expression of iNOS[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of a 15-LOX-1 inhibitor on LPS-induced cytotoxicity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce cytotoxicity by adding LPS to a final concentration of 100 µg/mL.

    • Incubate the cells for a specified period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Protocol:

    • Following the treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of culture medium.

    • Incubate the plate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: The Griess test is a colorimetric assay that measures the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant.

  • Materials:

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite standard solutions

  • Protocol:

    • After the treatment period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Lipid Peroxidation Assay (TBARS Assay)
  • Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.

  • Materials:

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

    • MDA standard

  • Protocol:

    • After treatment, harvest the cells and prepare cell lysates.

    • Add a solution of TBA, TCA, and BHT to the cell lysates.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the amount of TBARS by comparing the absorbance to a standard curve prepared with MDA.

NF-κB Activity Assay (Reporter Gene Assay)
  • Principle: This assay utilizes a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or β-galactosidase). The level of reporter gene expression is proportional to NF-κB transcriptional activity.

  • Protocol:

    • Transfect RAW 264.7 cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • After 24 hours, treat the cells with the 15-LOX-1 inhibitor and/or LPS as described in Protocol 1.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer according to the manufacturer's instructions.

    • Normalize the NF-κB reporter activity to the activity of the control reporter.

Gene Expression Analysis of iNOS (RT-qPCR)
  • Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative abundance of iNOS mRNA.

  • Materials:

    • RNA extraction kit

    • Reverse transcriptase for cDNA synthesis

    • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

    • Primers specific for iNOS and a housekeeping gene (e.g., GAPDH or β-actin)

  • Protocol:

    • Extract total RNA from the treated cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using the cDNA, specific primers for iNOS and a housekeeping gene, and a qPCR master mix.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in iNOS gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

LPS_15LOX1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation iNOS_expression iNOS Expression NO_production NO Production iNOS_expression->NO_production Cytotoxicity Cytotoxicity / Cell Death NO_production->Cytotoxicity LOX15_1 15-LOX-1 Lipid_peroxidation Lipid Peroxidation (e.g., 13-HpODE) LOX15_1->Lipid_peroxidation Lipid_peroxidation->NFkB_activation Augments Lipid_peroxidation->Cytotoxicity Inhibitor 15-LOX-1 Inhibitor 1 Inhibitor->LOX15_1 Inhibits NFkB_translocation->iNOS_expression Induces

Caption: Signaling pathway of LPS-induced cytotoxicity involving 15-LOX-1.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays start Seed RAW 264.7 Cells adhere Allow Cells to Adhere (24h) start->adhere pretreat Pre-treat with 15-LOX-1 Inhibitor (1-2h) adhere->pretreat induce Induce with LPS (100 µg/mL, 24h) pretreat->induce viability Cell Viability (MTT) induce->viability no_production NO Production (Griess) induce->no_production lipid_peroxidation Lipid Peroxidation (TBARS) induce->lipid_peroxidation nfkb_activity NF-κB Activity induce->nfkb_activity gene_expression iNOS Gene Expression (RT-qPCR) induce->gene_expression

Caption: Experimental workflow for studying the effect of a 15-LOX-1 inhibitor.

References

Application Notes and Protocols: Measuring Lipid Peroxidation with 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a critical process in cellular injury and disease pathogenesis, involves the oxidative degradation of lipids. The enzyme 15-lipoxygenase-1 (15-LOX-1) is a key player in initiating this cascade by catalyzing the dioxygenation of polyunsaturated fatty acids, such as linoleic and arachidonic acid, to produce lipid hydroperoxides.[1][2] These products, including 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid, are potent signaling molecules involved in inflammation, regulated cell death (ferroptosis), and the progression of various diseases including atherosclerosis and certain cancers.[1][2][3][4]

The inhibition of 15-LOX-1 presents a promising therapeutic strategy to mitigate lipid peroxidation-mediated damage.[1] Consequently, accurate methods to measure lipid peroxidation in the context of 15-LOX-1 inhibition are crucial for basic research and drug development. These application notes provide detailed protocols for assessing 15-LOX-1 activity and its contribution to cellular lipid peroxidation using specific inhibitors.

Key Concepts and Signaling Pathways

15-LOX-1 is a non-heme iron-containing enzyme that introduces molecular oxygen into polyunsaturated fatty acids.[1][2] Its activity is implicated in various signaling pathways, notably those linked to inflammation and cell death. The products of 15-LOX-1 can modulate the activity of transcription factors like NF-κB and contribute to the generation of reactive oxygen species (ROS), creating a feedback loop that amplifies oxidative stress.[1][5]

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Hydroperoxides (e.g., 13-HpODE) LOX15->LipidPeroxides Catalyzes Inhibitor 15-LOX-1 Inhibitor (e.g., PD-146176) Inhibitor->LOX15 ROS Reactive Oxygen Species (ROS) LipidPeroxides->ROS Inflammation Inflammation LipidPeroxides->Inflammation CellDeath Regulated Cell Death (e.g., Ferroptosis) LipidPeroxides->CellDeath NFkB NF-κB Signaling LipidPeroxides->NFkB ROS->LipidPeroxides NFkB->Inflammation

Figure 1: Simplified signaling pathway of 15-LOX-1-mediated lipid peroxidation.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used 15-LOX-1 inhibitors and experimental parameters for assessing lipid peroxidation.

Table 1: Inhibitory Potency of Selected 15-LOX-1 Inhibitors

InhibitorTargetIC50 ValueCell Line/SystemReference
PD-14617615-LOX-13.81 µMRecombinant 12/15-LOX[6]
ML35112/15-LOXNot specifiedMouse model of ischemia/reperfusion[7]
Compound 9c (i472)15-LOX-1Low micromolar rangeRecombinant h-15-LOX-1[1]
Zileuton5-LOXLess effective on lipid peroxidation than 15-LOX-1 inhibitors in the studied modelRAW 264.7 macrophages[1]

Table 2: Experimental Conditions for Cellular Lipid Peroxidation Assay

ParameterValue/Description
Cell LineRAW 264.7 macrophages
Inducing AgentLipopolysaccharide (LPS) / Interferon γ (IFNγ)
Inducing Agent Concentration10 ng/mL of each
Inhibitor Concentration0.2, 1, and 5 µM
Incubation Time with Inhibitor20 hours
Incubation Time with Inducing Agent4 hours (final hours of inhibitor incubation)
Lipid Peroxidation ProbeBODIPY™ 581/591 C11
Detection MethodFluorescence-activated cell sorting (FACS)

Experimental Protocols

Protocol 1: In Vitro 15-LOX-1 Enzyme Activity Assay

This protocol measures the direct inhibitory effect of a compound on purified 15-LOX-1 enzyme activity by monitoring the formation of the conjugated diene product, 13-HpODE, which absorbs light at 234 nm.[1][8]

Materials:

  • Purified 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • 0.2 M Borate buffer (pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Test inhibitor

  • UV-transparent 96-well plate or quartz cuvettes

  • UV-Vis spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare Substrate Solution: Dissolve linoleic acid in ethanol and then dilute with borate buffer to a final concentration of 250 µM.[8] A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[8]

  • Prepare Enzyme Solution: Dilute the purified 15-LOX-1 in cold 0.2 M borate buffer to the desired concentration (e.g., 400 U/mL for a final concentration of 200 U/mL in the assay).[8] Keep the enzyme solution on ice.

  • Prepare Inhibitor Solutions: Dissolve the test inhibitor in DMSO to create a stock solution. Further dilute with DMSO to achieve a range of desired concentrations.

  • Assay Setup (96-well plate format):

    • Blank wells: Add DMSO (or buffer used for inhibitor) and borate buffer.

    • Control wells (No inhibitor): Add DMSO and the enzyme solution.

    • Inhibitor wells: Add the inhibitor solution at various concentrations and the enzyme solution.

  • Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of increase in absorbance (ΔA234/min) for each well. Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.

Enzyme_Assay_Workflow PrepSolutions Prepare Solutions (Substrate, Enzyme, Inhibitor) AssaySetup Assay Setup in 96-well Plate (Blank, Control, Inhibitor) PrepSolutions->AssaySetup Preincubation Pre-incubate (5 min) AssaySetup->Preincubation AddSubstrate Add Substrate to Initiate Reaction Preincubation->AddSubstrate MeasureAbs Measure Absorbance at 234 nm AddSubstrate->MeasureAbs DataAnalysis Calculate Inhibition and IC50 MeasureAbs->DataAnalysis

Figure 2: Workflow for the in vitro 15-LOX-1 enzyme activity assay.
Protocol 2: Cellular Lipid Peroxidation Assay Using BODIPY™ 581/591 C11

This protocol measures lipid peroxidation in cultured cells following treatment with an inflammatory stimulus and a 15-LOX-1 inhibitor. The fluorescent probe BODIPY™ 581/591 C11 is incorporated into cellular membranes and shifts its fluorescence emission from red to green upon oxidation.[1]

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS and IFNγ

  • 15-LOX-1 inhibitor

  • BODIPY™ 581/591 C11 probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the 15-LOX-1 inhibitor (e.g., 0.2, 1, 5 µM) for 20 hours.[1] Include a vehicle control (DMSO).

  • Induction of Lipid Peroxidation: During the final 4 hours of inhibitor treatment, add LPS and IFNγ (10 ng/mL each) to the wells to stimulate 15-LOX-1 activity and lipid peroxidation.[1]

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with BODIPY™ 581/591 C11 (typically 1-2 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Harvest the cells using a gentle cell scraper or trypsinization.

    • Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer.

    • Excite the probe at 488 nm.

    • Collect fluorescence emission in two channels: green (e.g., 510-530 nm) for the oxidized probe and red (e.g., >575 nm) for the reduced probe.

  • Data Analysis:

    • Determine the ratio of green to red fluorescence intensity for each cell population.

    • An increase in the green/red ratio indicates an increase in lipid peroxidation.

    • Compare the ratios of inhibitor-treated cells to the stimulated control to quantify the effect of the inhibitor.

Cellular_Assay_Workflow CellSeeding Seed Cells and Allow Adhesion InhibitorTreatment Treat with 15-LOX-1 Inhibitor (20h) CellSeeding->InhibitorTreatment Induction Induce with LPS/IFNγ (final 4h) InhibitorTreatment->Induction ProbeLoading Load with BODIPY 581/591 C11 Induction->ProbeLoading HarvestCells Harvest and Resuspend Cells ProbeLoading->HarvestCells FACS Analyze by Flow Cytometry (Green vs. Red Fluorescence) HarvestCells->FACS DataAnalysis Calculate Green/Red Ratio to Quantify Peroxidation FACS->DataAnalysis

Figure 3: Workflow for the cellular lipid peroxidation assay.

Concluding Remarks

The protocols and data presented provide a robust framework for investigating the role of 15-LOX-1 in lipid peroxidation. The in vitro enzyme assay is ideal for screening and characterizing direct inhibitors, while the cellular assay provides a more physiologically relevant context to assess an inhibitor's efficacy in a biological system. By employing these methods, researchers can effectively evaluate novel 15-LOX-1 inhibitors and further elucidate the complex role of lipid peroxidation in health and disease.

References

Application Notes and Protocols: 15-LOX-1 Inhibitor Treatment in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice, is a lipid-peroxidizing enzyme implicated in the pathophysiology of ischemic stroke.[1][2][3] Upregulation of 15-LOX-1 in neurons and endothelial cells following a stroke contributes to oxidative stress, neuroinflammation, neuronal cell death, and blood-brain barrier disruption.[1][3][4][5] Consequently, inhibition of 15-LOX-1 has emerged as a promising therapeutic strategy to mitigate ischemic brain injury.[1][2][6] This document provides detailed application notes and protocols for the use of 15-LOX-1 inhibitors in animal models of stroke, summarizing key quantitative data and experimental methodologies from preclinical studies.

Data Presentation: Efficacy of 15-LOX-1 Inhibitors in Animal Stroke Models

The following tables summarize the quantitative data on the neuroprotective effects of two prominent 15-LOX-1 inhibitors, ML351 and LOXBlock-1, in rodent models of ischemic stroke.

Table 1: Summary of ML351 Efficacy in Mouse Models of Stroke

Animal ModelDosage and AdministrationTiming of TreatmentPrimary Outcome MeasureResultsReference
Permanent focal ischemia (FeCl₃-induced distal MCAO) in mice50 mg/kg, intraperitoneal (IP)2 hours post-ischemiaInfarct Size Reduction~30% reduction in infarct size (p < 0.01)[7]
Ischemia/Reperfusion (I/R) (1-hour pMCAo) in mice50 mg/kg, IPAt recanalizationInfarct Volume ReductionSignificant reduction at 6h (from 77.8 to 38.0 mm³), 24h (from 68.4 to 37.0 mm³), and 72h (from 74.2 to 46.0 mm³) (p ≤ 0.05)[4]
Ischemia/Reperfusion (I/R) (1-hour pMCAo) in mice50 mg/kg, IPAt recanalizationNeurological Deficit ScoreSignificant improvement at all time points (6h, 24h, 72h) (p < 0.05)[4]

Table 2: Summary of LOXBlock-1 Efficacy in Mouse Models of Stroke

Animal ModelDosage and AdministrationTiming of TreatmentPrimary Outcome MeasureResultsReference
Transient focal ischemia in mice50 mg/kgDelayed until at least 4 hours post-ischemiaInfarct Size ReductionProtective effect observed[8]
Transient focal ischemia in miceNot specifiedNot specifiedLong-term Outcome (14 days)Reduced infarct sizes and improved behavioral parameters[8]
Clot model of ischemia/reperfusion in miceNot specifiedNot specifiedtPA-associated HemorrhageReduced hemorrhage[8]
FeCl₃-induced permanent distal MCAO in C57BL6 miceNot specified, IP2 hours post-MCAOInfarct Size and BehaviorSignificantly reduced infarct size and improved behavioral and health parameters[9]

Experimental Protocols

Animal Models of Ischemic Stroke

A common and relevant model for preclinical stroke research is the middle cerebral artery occlusion (MCAO) model in rodents, which can be either transient or permanent.[1][10]

a. Permanent Focal Ischemia Model (FeCl₃-induced distal MCAO) [7][9]

  • Species: Mouse (e.g., C57BL/6J or CD1).[7][9]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Procedure:

    • Make a surgical incision to expose the skull.

    • Identify the middle cerebral artery (MCA).

    • Topically apply a solution of ferric chloride (FeCl₃) (e.g., 10-30%) to the MCA to induce thrombosis.[7][9]

    • Monitor cerebral blood flow using Laser Doppler flowmetry to confirm occlusion.[7]

  • Advantages: This model mimics the pathophysiological mechanisms of ischemic injury without inflicting surgical trauma to the artery and has a low mortality rate.[7]

b. Transient Focal Ischemia Model (Intraluminal Filament MCAO) [1][8]

  • Species: Mouse or Rat.

  • Anesthesia: Anesthetize the animal.

  • Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon filament into the ICA and advance it to occlude the origin of the MCA.

    • After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.[11]

  • Note: The duration of occlusion can be varied to produce different severities of ischemic injury.[12]

Administration of 15-LOX-1 Inhibitors
  • Inhibitors: ML351 or LOXBlock-1.

  • Formulation: Formulate the inhibitor in a suitable vehicle. For example, ML351 has been formulated as a solution of 10% Solutol, 10% Cremophor EL, and 20% PEG 400 in saline.[7]

  • Route of Administration: Intraperitoneal (IP) injection is a common route.[4][7][9]

  • Dosage: A typical effective dose for both ML351 and LOXBlock-1 in mice is 50 mg/kg.[4][8]

  • Timing of Administration: The therapeutic window is a critical factor. Administration can occur as a pretreatment, at the time of reperfusion, or at various time points post-ischemic insult (e.g., 2 to 6 hours).[8][9]

Assessment of Outcomes
  • Infarct Size Measurement:

    • Sacrifice the animals at a predetermined time point (e.g., 24 hours or 72 hours post-stroke).[4][7]

    • Harvest the brains and section them into 1-2 mm thick coronal slices.

    • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.[7]

    • Quantify the infarct volume using image analysis software.

  • Neurological Deficit Scoring:

    • Evaluate motor and neurological function using a standardized scoring system. This can include assessments of posture, spontaneous activity, and performance on specific motor tasks.

    • Scoring is typically performed at various time points post-stroke to assess functional recovery.[4]

  • Biochemical and Molecular Analyses:

    • Measurement of 12-HETE: Levels of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of 12/15-LOX activity, can be measured in brain tissue or cell culture media to confirm target engagement of the inhibitor.[7]

    • Immunohistochemistry: Analyze the expression and localization of 15-LOX-1 and markers of inflammation (e.g., NLRP1, NLRP3 inflammasomes) and apoptosis in brain sections.[4][8]

    • ELISA: Quantify the levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) in brain homogenates.[4]

Signaling Pathways and Experimental Workflows

G cluster_0 Ischemic Stroke Cascade cluster_1 Therapeutic Intervention Ischemia Ischemia/Reperfusion AA_Release Arachidonic Acid Release Ischemia->AA_Release LOX_Activation 15-LOX-1 Upregulation & Activation AA_Release->LOX_Activation Lipid_Peroxidation Lipid Peroxidation & Oxidative Stress LOX_Activation->Lipid_Peroxidation Inflammation Neuroinflammation (e.g., NLRP3 Inflammasome) LOX_Activation->Inflammation BBB_Disruption Blood-Brain Barrier Disruption LOX_Activation->BBB_Disruption Cell_Death Neuronal Cell Death Lipid_Peroxidation->Cell_Death Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Neurological Function) Inflammation->Cell_Death Inhibitor 15-LOX-1 Inhibitor (e.g., ML351, LOXBlock-1) Inhibitor->LOX_Activation Inhibition

Caption: 15-LOX-1 signaling pathway in ischemic stroke and the point of therapeutic intervention.

G Start Start: Select Animal Model (e.g., MCAO in mice) Induce_Stroke Induce Ischemic Stroke Start->Induce_Stroke Randomize Randomize Animals into Treatment and Vehicle Groups Induce_Stroke->Randomize Administer_Tx Administer 15-LOX-1 Inhibitor or Vehicle at Defined Time Point Randomize->Administer_Tx Monitor Monitor Animal Health and Perform Neurological Scoring Administer_Tx->Monitor Sacrifice Sacrifice Animals at Pre-determined Endpoint Monitor->Sacrifice Assess_Infarct Measure Infarct Volume (TTC Staining) Sacrifice->Assess_Infarct Biochem_Analysis Perform Biochemical and Immunohistochemical Analyses Sacrifice->Biochem_Analysis Analyze_Data Analyze and Compare Data between Groups Assess_Infarct->Analyze_Data Biochem_Analysis->Analyze_Data End End: Evaluate Therapeutic Efficacy Analyze_Data->End

Caption: Experimental workflow for evaluating 15-LOX-1 inhibitors in animal models of stroke.

Conclusion

The inhibition of 15-LOX-1 presents a viable and promising strategy for the treatment of acute ischemic stroke.[8][13] Preclinical studies using inhibitors such as ML351 and LOXBlock-1 have demonstrated significant neuroprotective effects in rodent models, including a reduction in infarct size and improvement in neurological outcomes.[7][8] Furthermore, the potential of these inhibitors to reduce tPA-associated hemorrhage could expand their therapeutic application.[1][8] The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to further investigate and advance 15-LOX-1 inhibitors as a novel therapy for stroke.

References

Application Note: Investigating Eicosanoid Pathways in Human Neutrophils and Eosinophils Using 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 15-lipoxygenase (15-LOX) enzymes are crucial players in the biosynthesis of bioactive lipids, converting polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA) into various signaling molecules.[1][2] These lipids, including hydroxyeicosatetraenoic acids (HETEs) and lipoxins, are deeply involved in modulating inflammatory responses. Humans express two primary 15-LOX enzymes, 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B), which differ in their expression profiles and substrate preferences.[2][3]

In the context of inflammatory granulocytes, a critical distinction exists: human eosinophils predominantly express 15-LOX-1, while human neutrophils express 15-LOX-2, with negligible 15-LOX-1 expression.[4][5] This differential expression makes 15-LOX-1-specific inhibitors invaluable tools for dissecting the distinct roles of these enzymes and their metabolites in eosinophil- and neutrophil-driven inflammation. This document provides detailed protocols and data for the application of selective 15-LOX-1 inhibitors to study these pathways.

Key Concepts and Differential Expression

The selective expression of 15-LOX isozymes in eosinophils and neutrophils is a fundamental concept for designing and interpreting experiments. Eosinophils utilize 15-LOX-1 to produce significant amounts of 15-LOX metabolites.[2][3] In contrast, the synthesis of similar metabolites in neutrophils is attributed to 15-LOX-2.[4][5] Consequently, potent and selective 15-LOX-1 inhibitors will effectively block metabolite production in eosinophils but will have minimal to no effect in neutrophils.[3][5] This differential sensitivity serves as a method to confirm the active LOX pathway in each cell type.

cluster_eos Human Eosinophil cluster_neu Human Neutrophil PUFA_eos Arachidonic Acid (AA) & other PUFAs LOX1 15-LOX-1 (ALOX15) PUFA_eos->LOX1 Metabolites_eos 15-HETE, Lipoxins, Eoxins, etc. LOX1->Metabolites_eos Inhibitor1 15-LOX-1 Inhibitors (e.g., BLX-3887, ML351) Inhibitor1->LOX1 PUFA_neu Arachidonic Acid (AA) & other PUFAs LOX2 15-LOX-2 (ALOX15B) PUFA_neu->LOX2 Metabolites_neu 15-HETE & other 15-LOX metabolites LOX2->Metabolites_neu Inhibitor2 15-LOX-1 Inhibitors Inhibitor2->LOX2 No Significant Effect

Figure 1. Differential 15-LOX pathways in eosinophils and neutrophils.

Data Presentation: Efficacy of 15-LOX-1 Inhibitors

The efficacy of various 15-LOX inhibitors was tested on human eosinophils and neutrophils. Cells were pre-incubated with the inhibitors (10 µM) before being stimulated with a cocktail of polyunsaturated fatty acids. The synthesis of 15-LOX metabolites was then quantified using LC-MS/MS. The data clearly demonstrate that 15-LOX-1 inhibitors potently block metabolite formation in eosinophils but not in neutrophils.

Table 1: Effect of 15-LOX Inhibitors (10 µM) on 15-LOX Metabolite Synthesis

Inhibitor Target(s) % Inhibition in Eosinophils (15-LOX-1) % Inhibition in Neutrophils (15-LOX-2)
BLX-3887 15-LOX-1 >90%[3] No significant inhibition[3]
BLX-769 15-LOX-1 ~50%[3] No significant inhibition[3]
NDGA Non-selective LOX ~50%[3] Partial inhibition only at high conc. (e.g., 100 µM)[4]
ML351 15-LOX-1 Significant Inhibition[4] No significant inhibition[4]

| PD146176 | 15-LOX-1 | Minimal to no effect[3] | No significant inhibition[3] |

Data compiled from studies by Bage et al. (2018).[3][4] Note: Inhibition percentages are approximate and reflect values at a 10 µM concentration.

Table 2: Concentration-Dependent Inhibition of 15-LOX-1 in Eosinophils by BLX-3887

BLX-3887 Concentration Average % Inhibition of 15-LOX Metabolites
0.1 µM ~25%
1 µM ~75%

| 10 µM | >90% |

Data are illustrative based on concentration-response curves presented by Bage et al. (2018).[3]

Experimental Protocols

A generalized workflow for testing 15-LOX-1 inhibitors involves isolating pure populations of eosinophils and neutrophils, treating them with the inhibitor, stimulating the 15-LOX pathway, and analyzing the resulting metabolites.

cluster_workflow Experimental Workflow A 1. Whole Blood Collection (EDTA anticoagulant) B 2. Granulocyte Enrichment (Density Gradient Centrifugation) A->B C1 3a. Eosinophil Isolation (Negative Magnetic Selection) B->C1 C2 3b. Neutrophil Isolation (Density Gradient Layer) B->C2 D 4. Cell Resuspension & Counting C1->D C2->D E 5. Pre-incubation with 15-LOX-1 Inhibitor or Vehicle D->E F 6. Stimulation with Substrate (e.g., Arachidonic Acid Cocktail) E->F G 7. Reaction Termination & Metabolite Extraction F->G H 8. Analysis by LC-MS/MS G->H

Figure 2. General workflow for testing 15-LOX-1 inhibitors.

Protocol 1: Isolation of Human Eosinophils

This protocol yields a highly pure eosinophil population using density gradient separation followed by negative magnetic selection.

Materials:

  • Whole blood collected in EDTA tubes.

  • Density gradient medium (e.g., Ficoll-Paque).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Buffer (e.g., PBS with 2% FBS and 1 mM EDTA).

  • Eosinophil Isolation Kit (Negative Selection, e.g., MACS or EasySep).[6][7]

Procedure:

  • Blood Layering: Carefully layer diluted whole blood over the density gradient medium in a conical tube.

  • Centrifugation: Centrifuge at 500 x g for 30 minutes with the brake off.[8]

  • Fraction Collection: After centrifugation, aspirate and discard the top layers (plasma, mononuclear cells). Collect the granulocyte and erythrocyte-rich pellet at the bottom.[8]

  • RBC Lysis: Resuspend the pellet and lyse contaminating red blood cells using a hypotonic RBC Lysis Buffer. Centrifuge and wash the granulocyte pellet.

  • Negative Selection: Resuspend the granulocyte pellet in buffer. Add the eosinophil isolation antibody cocktail, which labels non-eosinophils (neutrophils, etc.).

  • Magnetic Separation: Add magnetic particles that bind to the antibody-labeled cells. Place the tube in a magnet. The unwanted, magnetically labeled cells will be held in place, while the unlabeled, pure eosinophils are poured off into a new tube.[6]

  • Final Preparation: Wash the purified eosinophils and resuspend them in the desired medium for the experiment. Cell purity should be >98%.

Protocol 2: Isolation of Human Neutrophils

This protocol isolates neutrophils from the granulocyte fraction obtained via density gradient centrifugation.

Materials:

  • Whole blood collected in EDTA tubes.

  • Density gradient medium (e.g., Percoll or Ficoll-Paque).[8][9]

  • RBC Lysis Buffer.

  • Hanks' Balanced Salt Solution (HBSS).

Procedure:

  • Density Gradient Centrifugation: Perform density gradient separation as described in steps 1-2 of the eosinophil protocol.

  • Neutrophil Layer Collection: A distinct band of neutrophils will form at the interface of the density gradient layers (e.g., at the 69%/78% interface for a Percoll gradient).[9] Carefully collect this layer.

  • RBC Lysis: Perform RBC lysis on the collected fraction to remove any remaining erythrocytes.

  • Washing: Wash the neutrophil pellet multiple times with buffer (e.g., HBSS) by centrifuging at 300-350 x g for 10 minutes.[10]

  • Final Preparation: After the final wash, resuspend the purified neutrophils in the appropriate medium for your assay. Purity should be ≥95%.[8]

Protocol 3: Inhibitor Treatment and Metabolite Analysis

This protocol describes the treatment of isolated cells with a 15-LOX-1 inhibitor and subsequent analysis of metabolite production.

Materials:

  • Purified eosinophils or neutrophils (5 x 10⁶ cells/ml).[2]

  • 15-LOX-1 inhibitor stock solution (e.g., BLX-3887 in DMSO).

  • Vehicle control (DMSO).

  • Substrate cocktail (e.g., 3 µM each of AA, LA, DGLA, EPA, DHA).[3]

  • Methanol (ice-cold) with internal standards (e.g., LTB4-d4, 15-HETE-d8).[11]

  • LC-MS/MS system.

Procedure:

  • Cell Preparation: Aliquot cell suspensions (e.g., 1 ml of 5 x 10⁶ cells/ml neutrophils or 10⁶ cells/ml eosinophils) into microcentrifuge tubes.[11]

  • Inhibitor Pre-incubation: Add the 15-LOX-1 inhibitor to the desired final concentration (e.g., 10 µM) or an equivalent volume of vehicle (DMSO). Gently mix and pre-incubate for 5 minutes at 37°C.[2]

  • Stimulation: Add the substrate cocktail to initiate the synthesis of 15-LOX metabolites.

  • Incubation: Incubate the cell suspension for 15 minutes at 37°C.[2]

  • Reaction Termination: Stop the reaction by adding one volume of ice-cold methanol containing internal standards.[11] This will precipitate proteins and stabilize the lipid metabolites.

  • Sample Processing: Vortex the samples and store them at -20°C until analysis. Before analysis, centrifuge to pellet the precipitated protein and transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a suitable liquid chromatography-tandem mass spectrometry method to separate and quantify the various 15-LOX products (e.g., 15-HETE, 13-HODE, 14-HDHA, 17-HDHA).[3]

Application and Interpretation of Results

The primary application of this methodology is to selectively probe the function of 15-LOX-1.

  • In Eosinophils: A dose-dependent decrease in 15-LOX metabolites following treatment with a specific inhibitor confirms the activity of 15-LOX-1. This allows researchers to study the downstream consequences of inhibiting this pathway, such as effects on eosinophil chemotaxis, degranulation, or the generation of pro-resolving mediators like lipoxins.[12]

  • In Neutrophils: The lack of effect of a 15-LOX-1 specific inhibitor on 15-LOX metabolite production provides strong evidence that this pathway is driven by a different enzyme, namely 15-LOX-2.[5] This approach can be used to rule out the involvement of 15-LOX-1 in neutrophil functions. Comparing the metabolite profile between the two cell types (e.g., the ratio of 17-HDHA to 14-HDHA) further corroborates the activity of different enzymes.[3]

cluster_logic Logic for Enzyme Identification Start Treat cells with 15-LOX-1 Inhibitor Question Is 15-LOX metabolite synthesis blocked? Start->Question Result_Eos Conclusion: Cell is Eosinophil-like. Pathway is 15-LOX-1 dependent. Question->Result_Eos  Yes Result_Neu Conclusion: Cell is Neutrophil-like. Pathway is 15-LOX-1 independent (likely 15-LOX-2). Question->Result_Neu  No

Figure 3. Interpretive logic for using 15-LOX-1 inhibitors.

References

cell-based assays for screening 15-lipoxygenase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for conducting cell-based assays to screen for inhibitors of 15-lipoxygenase (15-LOX), a critical enzyme in the metabolism of polyunsaturated fatty acids.

Introduction

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1] In humans, 15-lipoxygenase (15-LOX) plays a significant role in various physiological and pathological processes, including inflammation, immune response, and cancer progression.[1][2] The enzyme converts arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[3] These products are involved in signaling pathways that can modulate inflammation and cell growth.[4][5]

Given its role in disease, 15-LOX is a key therapeutic target. The development of potent and specific 15-LOX inhibitors is a major goal for the pharmaceutical industry.[1] Cell-based assays are indispensable tools in this process, as they allow for the evaluation of inhibitor efficacy in a physiologically relevant environment, accounting for factors like cell permeability, off-target effects, and compound toxicity. This note details two robust cell-based protocols for screening 15-LOX inhibitors.

The 15-Lipoxygenase Signaling Pathway

The enzymatic activity of 15-LOX is the initial, rate-limiting step in a specific lipid signaling pathway. Inhibitors are designed to block the conversion of the substrate, arachidonic acid, into its hydroperoxy derivative, thereby preventing the formation of downstream signaling molecules.

LOX_Pathway 15-LOX Catalytic Pathway cluster_cell Cellular Environment Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 LOX 15-Lipoxygenase (15-LOX) AA->LOX HpETE 15(S)-HpETE LOX->HpETE O2 HETE 15(S)-HETE HpETE->HETE GPx (Reduction) Downstream Downstream Signaling HETE->Downstream Inhibitor 15-LOX Inhibitor Inhibitor->LOX Inhibition

Caption: The 15-LOX pathway, from arachidonic acid release to 15-HETE production and the point of inhibition.

General Principles of Cell-Based Screening

Cell-based assays for 15-LOX inhibitors rely on a simple workflow. Cells expressing the enzyme are first incubated with test compounds. Following this, the 15-LOX pathway is stimulated, typically by adding exogenous arachidonic acid.[6] The enzymatic reaction is then stopped, and the amount of the product, 15-HETE (or its precursor 15-HpETE), is quantified. A reduction in product formation in the presence of the test compound indicates inhibitory activity. Common methods for quantification include fluorescence-based assays, enzyme-linked immunosorbent assays (ELISA), and liquid chromatography-mass spectrometry (LC-MS).[1][7][8]

Workflow General Experimental Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Pre-incubation (Add test compounds/inhibitors) A->B C 3. Stimulation (Add Arachidonic Acid) B->C D 4. Reaction Termination & Sample Collection C->D E 5. Product Quantification (e.g., Fluorescence, ELISA, LC-MS) D->E F 6. Data Analysis (Calculate % Inhibition & IC50) E->F

Caption: A typical workflow for a cell-based 15-LOX inhibitor screening assay.

Detailed Experimental Protocols

Two common protocols are presented below, one utilizing a high-throughput fluorescence-based method and the other using a specific ELISA for product detection.

Protocol 1: High-Throughput Fluorometric Assay

This assay is suitable for primary screening of large compound libraries. It relies on a probe that fluoresces upon oxidation by the lipid hydroperoxides (e.g., 15-HpETE) generated by 15-LOX.[7]

A. Reagents and Materials

  • Cell Line: HEK293 cells stably expressing human 15-LOX-1.[1][2]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS.

  • 15-LOX Substrate: Arachidonic Acid (AA) stock solution (10 mM in ethanol).

  • Fluorescent Probe: Diphenyl-1-pyrenylphosphine (DPPP) stock solution (5 mM in DMSO).

  • Positive Control Inhibitor: Nordihydroguaiaretic acid (NDGA) stock solution (10 mM in DMSO).

  • Instrumentation: Fluorescence plate reader (Excitation ~350 nm, Emission ~380 nm).

  • Plates: White, clear-bottom 96-well microplates.

B. Experimental Procedure

  • Cell Seeding: Seed the 15-LOX-expressing HEK293 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Incubation:

    • Prepare serial dilutions of test compounds and the NDGA positive control in Assay Buffer.

    • Gently remove the culture medium from the cells and wash once with 100 µL of Assay Buffer.

    • Add 90 µL of Assay Buffer to each well, followed by 10 µL of the diluted test compounds, NDGA, or vehicle control (DMSO diluted in buffer).

    • Incubate the plate at 37°C for 30 minutes.

  • Stimulation and Detection:

    • Prepare a working solution of AA and DPPP in Assay Buffer. For each well, the final concentration should be ~10 µM AA and ~25 µM DPPP.

    • Add 20 µL of the AA/DPPP working solution to each well to start the reaction.

    • Immediately place the plate in the fluorescence reader.

  • Measurement:

    • Measure the fluorescence intensity kinetically every 2 minutes for 30-60 minutes, or as a single endpoint reading after 30 minutes of incubation at room temperature, protected from light.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-substrate control (100% inhibition).

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: 15-HETE Quantification by ELISA

This method offers high specificity by directly measuring the stable 15-LOX product, 15-HETE. It is ideal for secondary screening and confirming hits from primary assays.

A. Reagents and Materials

  • Cell Line: Human bronchial epithelial cells (endogenously express 15-LOX) or another suitable cell type.[6]

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., F12 medium).[6]

  • Assay Buffer: HBSS or PBS.

  • 15-LOX Substrate: Arachidonic Acid (AA) stock solution (10 mM in ethanol).

  • Positive Control Inhibitor: PD146176 (a specific 15-LOX-1 inhibitor) stock solution.[9]

  • Detection Kit: 15(S)-HETE ELISA kit.

  • Instrumentation: Absorbance plate reader (typically 450 nm).

  • Plates: Standard 96-well cell culture plates.

B. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well plate and grow until they reach ~90% confluency.

  • Compound Incubation:

    • Prepare serial dilutions of test compounds and the positive control inhibitor in Assay Buffer.

    • Wash cells once with Assay Buffer.

    • Add 180 µL of Assay Buffer to each well, followed by 20 µL of the diluted compounds or vehicle control.

    • Incubate at 37°C for 30 minutes.

  • Stimulation:

    • Prepare a working solution of arachidonic acid in Assay Buffer.

    • Add 10 µL of the AA working solution to each well to a final concentration of 10-30 µM.[6]

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Carefully collect the supernatant from each well and transfer it to a new plate or microcentrifuge tubes.

    • If intracellular 15-HETE is to be measured, lyse the cells with a suitable lysis buffer.

    • Store samples at -80°C until analysis.

  • ELISA Protocol:

    • Perform the 15(S)-HETE ELISA according to the manufacturer's instructions. This typically involves adding the collected samples, standards, and a HRP-conjugated tracer to an antibody-coated plate, followed by washing and addition of a substrate solution.

  • Data Analysis:

    • Calculate the concentration of 15-HETE in each sample based on the standard curve generated.

    • Determine the percent inhibition for each compound by comparing the 15-HETE concentration to the vehicle-treated control.

    • Calculate the IC₅₀ value by plotting percent inhibition against compound concentration.

Data Presentation: Reference Inhibitor Activity

The following table summarizes the inhibitory activity of several known 15-LOX inhibitors. These compounds can be used as positive controls to validate assay performance.

InhibitorTarget EnzymeIC₅₀ Value (µM)Assay Type/Reference
Nordihydroguaiaretic Acid (NDGA)General LOX~2.7Enzyme Inhibition[10]
Baicalein15-LOX~22.5Enzyme Inhibition[11]
PD14617615-LOX-1~0.2-0.5Recombinant Enzyme[9]
Compound 7cSoybean 15-LOX4.61Enzyme Inhibition[11]
QuercetinSoybean 15-LOX4.84Enzyme Inhibition[11]

Application Notes and Considerations

  • Cell Line Selection: The choice of cell line is critical. Recombinant cell lines (e.g., HEK293-15-LOX) provide a clean system with high enzyme expression.[1] However, using cell lines with endogenous 15-LOX expression (e.g., epithelial cells, eosinophils) can offer more physiologically relevant data.[6]

  • Cytotoxicity: It is essential to perform a parallel cell viability assay (e.g., MTT or LDH release) to ensure that the observed reduction in 15-HETE is due to specific enzyme inhibition and not compound-induced cell death.

  • Enzyme Specificity: While cell-based assays are powerful, follow-up studies with purified enzymes are necessary to confirm direct inhibition of the 15-LOX enzyme and to determine selectivity against other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX).[12]

  • Metabolite Specificity: Be aware that under certain conditions, other enzymes like cyclooxygenases (COX) can produce 15-HETE.[13] Using specific inhibitors or genetically modified cell lines can help confirm that the measured product is from 15-LOX activity.

References

Application Notes and Protocols for the Formulation of 15-LOX-1 Inhibitors for Intravenous Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human 15-lipoxygenase-1 (15-LOX-1) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of pro-inflammatory and anti-inflammatory lipid mediators.[1] Its role in various inflammatory diseases, such as asthma, atherosclerosis, and neurodegenerative conditions, has made it a significant target for therapeutic intervention.[1][2] However, the development of 15-LOX-1 inhibitors for clinical use is often hampered by their poor aqueous solubility, posing a significant challenge for intravenous (IV) formulation.[3]

These application notes provide a comprehensive guide to the formulation of 15-LOX-1 inhibitors for intravenous administration, covering formulation strategies, experimental protocols for characterization and efficacy testing, and an overview of the relevant signaling pathways.

Data Presentation

Table 1: Physicochemical and In Vitro Efficacy Data of Selected 15-LOX-1 Inhibitors
Inhibitor Name/IDMolecular Weight ( g/mol )LogPIC50 / Ki (nM)TargetSolubility
ML351 249.272.6 (log D, pH 7.4)IC50: 200Human 15-LOX-1Aqueous kinetic solubility: 1.2 µM; Soluble in DMSO (50 mg/mL)
9c (i472) 412.94.7 (calculated)IC50: 190Human 15-LOX-1Soluble in DMSO; Slightly soluble in Methanol
14d --Ki: 36Human 15-LOX-1-
PD-146176 --IC50: 3810Rabbit 12/15-LOX-

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: Example Intravenous Formulations for 12/15-LOX Inhibitors
InhibitorFormulation CompositionConcentration Achieved
Compound 27332 10:90 Solutol/PEG400≥ 30 mg/mL
20:80 DMA/PEG400≥ 30 mg/mL
15:85 DMA/PEG400≥ 30 mg/mL
10:90 DMA/PEG400≥ 30 mg/mL
10:10:80 DMA/EtOH/PEG400≥ 30 mg/mL
20:80 DMSO/PEG400≥ 30 mg/mL
10:90 Kolliphor EL/PEG400≥ 30 mg/mL
ML351 20:80 DMA/PEG400-
20:80 Diethylacetamide/PEG400-
Intralipid® composition-

DMA: Dimethylacetamide; PEG400: Polyethylene glycol 400; EtOH: Ethanol; DMSO: Dimethyl sulfoxide. Data from a technology licensing disclosure from the University of California, Santa Cruz.[3]

Table 3: Recommended Stability Testing Conditions for Intravenous Formulations (Based on ICH Q1A)
StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH: Relative Humidity. These are general guidelines; specific conditions should be adapted based on the drug product and climatic zone.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Intravenous Formulation

This protocol describes a general method for preparing a co-solvent-based formulation for a poorly water-soluble 15-LOX-1 inhibitor, adapted from common practices for preclinical IV formulations.[12][13]

Materials:

  • 15-LOX-1 inhibitor (e.g., ML351)

  • Dimethylacetamide (DMA), USP grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • Sterile water for injection, USP

  • 0.22 µm sterile syringe filter

  • Sterile vials

Procedure:

  • Vehicle Preparation: In a sterile container, prepare the co-solvent vehicle by mixing DMA and PEG400 in the desired ratio (e.g., 20:80 v/v). For example, to prepare 10 mL of a 20:80 DMA/PEG400 vehicle, mix 2 mL of DMA with 8 mL of PEG400. Mix thoroughly.

  • Dissolution of Inhibitor: Weigh the required amount of the 15-LOX-1 inhibitor to achieve the target concentration. Slowly add the inhibitor to the co-solvent vehicle while stirring or vortexing. Gentle warming may be applied if necessary to facilitate dissolution, but care must be taken to avoid degradation.

  • Aqueous Dilution (if required): For administration, the concentrated formulation may need to be diluted with an aqueous vehicle such as sterile water for injection or normal saline (0.9% sodium chloride). The dilution factor should be determined based on the final desired concentration and tolerability. Perform the dilution slowly while mixing to prevent precipitation.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final formulation for any particulate matter. The pH and osmolality should be measured to ensure they are within a physiologically acceptable range.

Protocol 2: In Vitro 15-LOX-1 Enzyme Inhibition Assay

This protocol is based on the spectrophotometric detection of the conjugated diene product formed from the enzymatic oxidation of linoleic acid.[5]

Materials:

  • Human recombinant 15-LOX-1 enzyme

  • Linoleic acid substrate solution (in borate buffer)

  • Borate buffer (0.2 M, pH 9.0)

  • Test inhibitor dissolved in DMSO

  • DMSO (as control)

  • UV/Vis spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme Solution Preparation: Dilute the 15-LOX-1 enzyme stock in cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.

  • Assay Preparation: In a quartz cuvette, add the following in order:

    • Borate buffer

    • Test inhibitor solution (or DMSO for control)

  • Pre-incubation: Add the enzyme solution to the cuvette, mix gently, and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate solution to the cuvette.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The rate of reaction is proportional to the slope of the absorbance versus time curve.

  • Calculation: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based 15-LOX-1 Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a 15-LOX-1 inhibitor to protect macrophages from LPS-induced cytotoxicity, a process in which 15-LOX-1 is implicated.[7]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test inhibitor dissolved in DMSO

  • Cell viability assay reagent (e.g., MTT or WST-1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the 15-LOX-1 inhibitor (or DMSO as a vehicle control) for a specified pre-incubation period (e.g., 1-2 hours).

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response and cytotoxicity. Include a set of wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to the untreated control. A dose-dependent increase in cell viability in the presence of the inhibitor indicates protection from LPS-induced cytotoxicity.

Protocol 4: Stability Testing of the Intravenous Formulation

This protocol outlines a general procedure for assessing the stability of the prepared intravenous formulation, based on ICH guidelines.[9][14]

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the final intravenous formulation and aliquot it into sterile vials that are representative of the intended final packaging.

  • Storage: Place the vials in stability chambers maintained at the storage conditions specified in Table 3 (long-term, intermediate, and accelerated).

  • Testing at Time Points: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term testing), remove vials from each storage condition for analysis.

  • Analytical Testing: At each time point, perform the following tests:

    • Visual Inspection: Check for precipitation, color change, or other changes in appearance.

    • pH Measurement: Measure the pH of the formulation.

    • Assay for Active Ingredient: Quantify the concentration of the 15-LOX-1 inhibitor using a validated analytical method (e.g., HPLC).

    • Degradation Products: Analyze for the presence and quantity of any degradation products.

    • Sterility Testing: Perform sterility tests to ensure the formulation remains free from microbial contamination.

    • Particulate Matter Analysis: Assess the level of sub-visible particles.

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time under the different storage conditions. This information is used to establish the shelf-life and recommended storage conditions for the intravenous formulation.

Visualizations

15-LOX-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA PUFAs (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 HETE 15(S)-HETE LOX15->HETE Lipoxins Lipoxins LOX15->Lipoxins NFkB NF-κB HETE->NFkB activates Inflammation_Resolution Inflammation Resolution Lipoxins->Inflammation_Resolution promotes NFkB_Inhib IκB NFkB_Inhib->NFkB releases NFkB_Nuc NF-κB NFkB->NFkB_Nuc translocates to Gene_Expression Gene Expression NFkB_Nuc->Gene_Expression induces Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-12) Gene_Expression->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) Gene_Expression->Anti_inflammatory can also induce Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB_Inhib activates IKK Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15 inhibits

Caption: 15-LOX-1 signaling in inflammation.

IV_Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro & Ex Vivo Testing cluster_invivo In Vivo Preclinical Studies A1 Inhibitor Selection & Physicochemical Characterization A2 Solubility Screening (Co-solvents, Surfactants) A1->A2 B1 Prototype Formulation (e.g., Co-solvent system) A2->B1 B2 Formulation Optimization (Concentration, Stability) B1->B2 C1 Enzyme Inhibition Assay (IC50 / Ki determination) B2->C1 C2 Cell-based Efficacy Assay (e.g., RAW 264.7) B2->C2 D1 Pharmacokinetic (PK) Studies (Animal models) C1->D1 C2->D1 D2 Efficacy Studies (Disease models) D1->D2 D3 Toxicology Studies D1->D3

Caption: Workflow for IV 15-LOX-1 inhibitor development.

References

Application Notes and Protocols for Colorimetric Assay of 15-Lipoxygenase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase (15-LOX) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] It catalyzes the introduction of molecular oxygen into these fatty acids to produce hydroperoxy derivatives, which are precursors to a variety of bioactive lipid mediators.[1][2] These mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE), are implicated in a range of physiological and pathological processes, including inflammation, immune responses, and airway diseases.[2][3][4] Consequently, the modulation of 15-LOX activity is a significant area of interest for drug discovery and development.

This document provides detailed protocols for a reliable and straightforward colorimetric assay to determine 15-LOX activity. The assay is based on the principle that the hydroperoxide products of the 15-LOX reaction will oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions then form a colored complex with a chromogenic agent, which can be quantified spectrophotometrically.[5][6] Two common chromogenic agents for this assay are thiocyanate and xylenol orange.[5][6][7] This method is adaptable for high-throughput screening of potential 15-LOX inhibitors.[5]

Principle of the Assay

The colorimetric assay for 15-lipoxygenase activity is an indirect method that quantifies the hydroperoxide products generated by the enzyme. The reaction proceeds in two main steps:

  • Enzymatic Reaction: 15-Lipoxygenase catalyzes the hydroperoxidation of a suitable polyunsaturated fatty acid substrate (e.g., arachidonic acid or linoleic acid).

  • Colorimetric Detection: The lipid hydroperoxides produced in the first step oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) under acidic conditions. These ferric ions then react with a chromogen, such as thiocyanate (SCN⁻) or xylenol orange, to form a stable, colored complex. The intensity of the color, which is directly proportional to the amount of lipid hydroperoxide produced, is measured using a spectrophotometer.[5][6]

15-Lipoxygenase Signaling Pathway

15-LOX is a key enzyme in the arachidonic acid cascade, leading to the production of bioactive lipid mediators that play significant roles in cellular signaling. The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A₂. 15-LOX then converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2] 15-HETE can then be further metabolized to other signaling molecules or can itself activate downstream signaling cascades, influencing processes such as inflammation, cell proliferation, and migration.[8][9]

15-Lipoxygenase Signaling Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa lox15 15-Lipoxygenase (15-LOX) aa->lox15 hpete 15(S)-HpETE lox15->hpete gpx Glutathione Peroxidase hpete->gpx hete 15(S)-HETE gpx->hete downstream Downstream Signaling (e.g., PPARγ activation, MAPK signaling) hete->downstream cellular Cellular Responses (Inflammation, Cell Proliferation, Migration) downstream->cellular

Figure 1: Simplified 15-Lipoxygenase signaling pathway.

Experimental Workflow

The general workflow for the colorimetric 15-LOX activity assay involves preparing the enzyme and substrate, initiating the enzymatic reaction, stopping the reaction and developing the color, and finally measuring the absorbance. This workflow is suitable for screening potential inhibitors by including them in the reaction mixture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis prep_enzyme Prepare 15-LOX Enzyme Solution mix Combine Enzyme, Inhibitor/Vehicle, and Buffer in a 96-well plate prep_enzyme->mix prep_substrate Prepare Substrate Solution (e.g., Linoleic Acid) add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor/Vehicle Control prep_inhibitor->mix incubate Pre-incubate mix->incubate incubate->add_substrate incubate_reaction Incubate at Room Temperature add_substrate->incubate_reaction add_reagent Add Colorimetric Reagent (Ferric Thiocyanate or Xylenol Orange) incubate_reaction->add_reagent incubate_color Incubate for Color Development add_reagent->incubate_color read_absorbance Read Absorbance (480 nm for Thiocyanate, 560-610 nm for Xylenol Orange) incubate_color->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate ic50 Determine IC50 values calculate->ic50

Figure 2: General experimental workflow for the 15-LOX colorimetric assay.

Experimental Protocols

Two detailed protocols based on the use of either ferric thiocyanate or xylenol orange as the chromogen are provided below.

Protocol 1: Ferric Thiocyanate-Based Assay

This protocol is adapted from a method that relies on the formation of a red ferrithiocyanate complex.[6]

Materials and Reagents:

  • Soybean 15-Lipoxygenase (or other purified 15-LOX)

  • Linoleic acid (or arachidonic acid)

  • Sodium Borate buffer (0.2 M, pH 9.0)

  • Ferrous sulfate (FeSO₄)

  • Ammonium thiocyanate (NH₄SCN)

  • Hydrochloric acid (HCl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • 15-LOX Enzyme Solution: Prepare a working solution of 15-LOX in 0.2 M Sodium Borate buffer (pH 9.0) to a final concentration of approximately 1000 U/mL. Keep on ice.

  • Substrate Solution (10 mM Linoleic Acid): Dissolve linoleic acid in methanol to a final concentration of 10 mM.

  • Color Reagent A (4.5 mM Ferrous Sulfate): Dissolve ferrous sulfate in 0.2 M HCl.

  • Color Reagent B (3% Ammonium Thiocyanate): Dissolve ammonium thiocyanate in methanol.

  • FTC Reagent: Mix equal volumes of Color Reagent A and Color Reagent B immediately before use.

Assay Procedure:

  • To each well of a 96-well plate, add the following:

    • 900 µL of 0.2 M Sodium Borate buffer (pH 8.5)

    • 10 µL of 15-LOX solution (1000 U/mL)

    • 50 µL of test inhibitor solution (or vehicle for control)

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of 1 mM linoleic acid substrate.

  • Incubate the reaction mixture at room temperature for 20 minutes.

  • Stop the reaction and develop the color by adding 100 µL of freshly prepared FTC reagent.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 480 nm using a microplate reader.

Protocol 2: Xylenol Orange-Based Assay

This protocol is based on the FOX (Ferrous Oxidation-Xylenol Orange) method.[7][10]

Materials and Reagents:

  • Soybean 15-Lipoxygenase (or other purified 15-LOX)

  • Linoleic acid (or arachidonic acid)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Xylenol orange

  • Ferrous sulfate (FeSO₄)

  • Sulfuric acid (H₂SO₄)

  • Methanol

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • 15-LOX Enzyme Solution: Prepare a working solution of 15-LOX in 50 mM Tris-HCl buffer (pH 7.4). The optimal concentration should be determined empirically.

  • Substrate Solution (10 mM Linoleic Acid): Dissolve linoleic acid in methanol to a final concentration of 10 mM.

  • FOX Reagent: Prepare a solution containing 0.2 mM xylenol orange, 0.5 mM ferrous sulfate, and 50 mM sulfuric acid in 90% methanol.

Assay Procedure:

  • To each well of a 96-well plate, add the following:

    • Enzyme solution

    • Test inhibitor solution (or vehicle for control)

    • Tris-HCl buffer to a final volume of 100 µL.

  • Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution.

  • Incubate the reaction at room temperature for 10 minutes.

  • Stop the reaction by adding 100 µL of FOX reagent.

  • Incubate for 30 minutes at room temperature to allow for color development.

  • Measure the absorbance at a wavelength between 560 nm and 610 nm.[10][11]

Data Analysis

The percentage of 15-LOX inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes the IC₅₀ values of several known 15-LOX inhibitors determined using colorimetric assays.

Inhibitor15-LOX SourceIC₅₀ (µM)Reference
Nordihydroguaiaretic Acid (NDGA)Soybean9
PD-146176Recombinant human 12/15-LOX3.81[12]
Tryptamine sulfonamideRecombinant human 12/15-LOX0.021[12]
ML094Human 15-LOX-10.010[12]
ML351Human 15-LOX-10.200[12]
3,5,6,7,3',4'-HexamethoxyflavoneSoybean49[13]
QuercetinSoybean68[13]
HesperidinSoybean180[13]

Troubleshooting

IssuePossible CauseSolution
High background absorbance Autoxidation of the substrate. Contamination of reagents with oxidizing agents.Prepare fresh substrate solution daily. Use high-purity reagents and deionized water.
Low signal or no enzyme activity Inactive enzyme. Incorrect buffer pH.Use a fresh batch of enzyme and store it properly. Verify the pH of the buffer.
Inconsistent results Pipetting errors. Temperature fluctuations.Use calibrated pipettes. Ensure a stable temperature during the assay.
Precipitation of inhibitor Low solubility of the test compound in the assay buffer.Use a suitable co-solvent (e.g., DMSO) and ensure the final concentration does not affect enzyme activity. Run a solvent control.

Conclusion

The colorimetric assays described in these application notes provide a robust and efficient method for measuring 15-lipoxygenase activity. These assays are particularly well-suited for the screening and characterization of potential 15-LOX inhibitors in a research and drug development setting. The detailed protocols and troubleshooting guide will aid researchers in obtaining reliable and reproducible results.

References

Application Notes and Protocols for Activity-Based Probes in 15-Lipoxygenase-1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of activity-based probes (ABPs) in the analysis of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases.[1][2][3][4][5][6] The described methods enable the specific detection and quantification of active 15-LOX-1 in complex biological samples, facilitating drug discovery and the study of its physiological and pathological roles.[1][2][4][5][6]

Introduction to 15-Lipoxygenase-1 and Activity-Based Probing

Human 15-lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that catalyzes the regio- and stereospecific dioxygenation of polyunsaturated fatty acids like arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators.[2][5] These signaling molecules are involved in the regulation of inflammatory responses. Dysregulation of 15-LOX-1 activity is associated with several inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and various neurodegenerative diseases.[1][3][4][5][6] Consequently, 15-LOX-1 is a significant target for therapeutic intervention.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex proteomes.[2] For 15-LOX-1, ABPs have been designed to mimic its natural substrates.[1][2][3][4] These probes typically consist of three key components: a reactive group that covalently binds to the active site of the enzyme, a recognition element that directs the probe to 15-LOX-1, and a reporter tag for detection and analysis.

The probes described herein are irreversible inhibitors that form a covalent bond with the active form of 15-LOX-1.[2] A key feature of the developed probes, such as N144, is the inclusion of a terminal alkene as a bioorthogonal reporter.[1][2][3] This allows for a two-step detection process: initial labeling of the enzyme with the ABP, followed by the attachment of a detection tag (e.g., biotin or a fluorophore) via an oxidative Heck reaction.[1][2][3][5] This approach enables sensitive and specific detection of active 15-LOX-1 in various biological samples, including cell lysates and tissue homogenates.[1][2][5][7][8]

Quantitative Data of 15-LOX-1 Activity-Based Probes

The following table summarizes the inhibitory potency and inactivation kinetics of representative 15-LOX-1 activity-based probes and inhibitors.[1][7]

CompoundIC50 (µM)k_inact (min⁻¹)K_I (µM)k_inact / K_I (M⁻¹s⁻¹)
N86 2.2 ± 0.40.35 ± 0.035.1 ± 0.91140 ± 260
N121 3.4 ± 0.90.05 ± 0.011.3 ± 0.6640 ± 320
N144 1.9 ± 0.30.17 ± 0.012.1 ± 0.41350 ± 300

Data sourced from van der Meer et al., 2016. IC50 values were determined after a 10-minute incubation. Inactivation parameters were determined using Kitz-Wilson analysis.

Signaling Pathway and Experimental Workflow

15-LOX-1 Signaling Pathway

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) 15-LOX-1 15-Lipoxygenase-1 (Active) PUFA->15-LOX-1 Substrate 15-HpETE 15-Hydroperoxy- eicosatetraenoic Acid (15-HpETE) 15-LOX-1->15-HpETE Catalysis Inflammation Inflammatory Response 15-HpETE->Inflammation Resolution Resolution of Inflammation 15-HpETE->Resolution

Caption: Simplified signaling pathway of 15-LOX-1 in inflammation.

Experimental Workflow for Activity-Based Profiling of 15-LOX-1

ABP_Workflow Sample Biological Sample (Cell Lysate / Tissue Homogenate) Labeling Incubation with 15-LOX-1 Activity-Based Probe Sample->Labeling Heck Oxidative Heck Reaction (Biotinylation) Labeling->Heck SDS_PAGE SDS-PAGE Heck->SDS_PAGE Blotting Western Blotting SDS_PAGE->Blotting Detection Detection with Streptavidin-HRP Blotting->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for 15-LOX-1 activity-based profiling.

Two-Step Labeling and Detection of 15-LOX-1

Two_Step_Labeling Active_15-LOX-1 Active 15-LOX-1 Labeled_Enzyme ABP-Labeled 15-LOX-1 (Inactive) Active_15-LOX-1->Labeled_Enzyme Step 1: Covalent Labeling ABP Activity-Based Probe (ABP) Reactive Group Alkene Reporter ABP->Labeled_Enzyme Biotinylated_Enzyme Biotinylated 15-LOX-1 Labeled_Enzyme->Biotinylated_Enzyme Step 2: Oxidative Heck Reaction Biotin_Boronic_Acid Biotin-Phenylboronic Acid Biotin_Boronic_Acid->Biotinylated_Enzyme Detectable_Signal {Detectable Signal} Biotinylated_Enzyme->Detectable_Signal Detection Streptavidin_HRP Streptavidin-HRP Streptavidin_HRP->Detectable_Signal

Caption: Logical relationship of the two-step labeling and detection process.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for 15-LOX-1 Analysis

This protocol describes the preparation of cell lysates suitable for 15-LOX-1 activity-based profiling. It is crucial to work quickly and keep samples on ice to minimize protein degradation and loss of enzyme activity.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer such as 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Grow cells to the desired confluency in a culture dish.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold cell lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or stored at -80°C in aliquots to avoid freeze-thaw cycles.

Protocol 2: Activity-Based Labeling of 15-LOX-1 in Cell Lysates

This protocol details the labeling of active 15-LOX-1 in cell lysates using an activity-based probe.

Materials:

  • Cell lysate containing 15-LOX-1 (prepared as in Protocol 1)

  • 15-LOX-1 activity-based probe (e.g., N144) stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Thaw the cell lysate on ice.

  • In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-2 mg/mL with reaction buffer. A typical reaction volume is 50 µL.

  • Add the 15-LOX-1 activity-based probe to the diluted lysate to a final concentration of 1-10 µM. For initial experiments, a concentration of 5 µM is recommended.

  • For negative controls, add an equivalent volume of DMSO to a separate tube of diluted lysate.

  • For competition experiments, pre-incubate the lysate with a known 15-LOX-1 inhibitor (e.g., PD-146176) for 15-30 minutes at room temperature before adding the activity-based probe.[1][7]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The optimal incubation time may need to be determined empirically.

  • Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes, or proceed directly to the oxidative Heck reaction if using a two-step detection method.

Protocol 3: Biotinylation via Oxidative Heck Reaction

This protocol describes the attachment of a biotin tag to the alkene reporter of the probe-labeled 15-LOX-1.

Materials:

  • Probe-labeled cell lysate (from Protocol 2)

  • Biotinyl phenyl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., bis-imine of acenaphthenequinone and mesitylamine - BIAN)

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Dimethylformamide (DMF)

Procedure:

  • To the 50 µL of probe-labeled lysate, add the following reagents to the final concentrations indicated:

    • Biotinyl phenyl boronic acid: 100 µM

    • Pd(OAc)₂: 50 µM

    • BIAN ligand: 100 µM

    • DMF: 10% (v/v) to prevent non-specific binding.[1]

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Quench the reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Boil the samples for 5 minutes at 95°C.

  • The samples are now ready for analysis by SDS-PAGE and western blotting.

Protocol 4: Detection of Biotinylated 15-LOX-1 by Western Blotting

This protocol outlines the detection of the biotinylated 15-LOX-1 using a streptavidin-HRP conjugate.

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Imaging system (e.g., CCD camera or film)

Procedure:

  • Separate the biotinylated proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Acquire the signal using an appropriate imaging system. The band corresponding to 15-LOX-1 should appear at approximately 75 kDa.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Inactive 15-LOX-1Ensure proper sample handling to maintain enzyme activity. Use fresh lysates.
Insufficient probe concentration or incubation timeOptimize probe concentration and incubation time.
Inefficient oxidative Heck reactionCheck the quality and concentration of palladium catalyst and ligand. Ensure proper reaction conditions.
Inefficient western blot transferVerify transfer efficiency using a total protein stain (e.g., Ponceau S).
High background Non-specific binding of the probeDecrease probe concentration or incubation time. Include a pre-clearing step for the lysate.
Non-specific binding of streptavidin-HRPIncrease the number and duration of wash steps. Optimize the blocking buffer.
Multiple bands Probe cross-reactivity with other proteinsPerform competition experiments with a selective 15-LOX-1 inhibitor to confirm specificity.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.

Conclusion

Activity-based probes provide a robust and specific method for the detection and analysis of active 15-LOX-1 in complex biological systems. The protocols outlined in these application notes offer a comprehensive guide for researchers to utilize this powerful technology in their studies of 15-LOX-1 biology and for the development of novel therapeutics. The two-step labeling approach, in particular, offers versatility in the choice of reporter tags and enhances the specificity of detection.

References

Troubleshooting & Optimization

optimizing 15-LOX-1 inhibitor 1 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 15-LOX-1 Inhibitor 1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound, also identified as compound 9c (i472), is a potent and selective inhibitor of the human 15-lipoxygenase-1 (15-LOX-1) enzyme.[1][2] It has a reported half-maximal inhibitory concentration (IC₅₀) of 0.19 μM .[1][2] This inhibitor is utilized in research to study the role of 15-LOX-1 in various physiological and pathological processes, including inflammation, oxidative stress, and lipopolysaccharide-induced cytotoxicity in macrophages.[1][2][3]

For comparison, the potencies of several other known 15-LOX-1 inhibitors are listed below.

Inhibitor NameTarget EnzymeReported IC₅₀
This compound (9c) h-15-LOX-1 0.19 μM [1]
ML351h-15-LOX-10.20 μM[4]
Eleftheriadis-14dh-15-LOX-10.09 μM[5]
MLS000099089h-15-LOX-13.4 μM[6]
PD-146176r12/15-LOX3.81 μM[4]
NDGASoybean 15-LOX2.7 - 9.0 μM[7]

h-15-LOX-1: human 15-lipoxygenase-1; r12/15-LOX: rat 12/15-lipoxygenase.

Q2: How do I determine the optimal concentration of this compound for my specific in vitro experiment?

The optimal concentration depends on your specific experimental conditions (e.g., cell type, substrate concentration, enzyme source). The most effective method to determine this is by performing an IC₅₀ determination assay. This involves measuring the inhibitory effect of the compound across a range of concentrations to find the point where 50% of the enzyme's activity is inhibited.

The general workflow involves preparing serial dilutions of the inhibitor, performing the enzymatic assay at each concentration, and then plotting the enzyme activity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[7][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Incubate enzyme with each inhibitor concentration A->D B Prepare enzyme solution (e.g., recombinant h15-LOX-1) B->D C Prepare substrate solution (e.g., Linoleic or Arachidonic Acid) E Initiate reaction by adding substrate C->E D->E F Monitor product formation at 234 nm using a spectrophotometer E->F G Calculate reaction rates for each inhibitor concentration F->G H Plot % Inhibition vs. [Inhibitor] (log scale) G->H I Fit data to a dose-response curve and determine IC50 value H->I

Caption: Workflow for IC₅₀ determination of this compound.

Experimental Protocols

Protocol: IC₅₀ Determination for this compound

This protocol is based on a standard UV-Vis spectrophotometric assay that measures the formation of conjugated diene products.[8][9]

Materials:

  • Recombinant human 15-LOX-1 enzyme

  • This compound

  • Linoleic acid (LA) or Arachidonic acid (AA) substrate

  • HEPES buffer (25 mM, pH 7.5)

  • Triton X-100 (0.01%)

  • DMSO (for dissolving inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 10 nM to 100 μM).

  • Reaction Mixture: In each well or cuvette, prepare the reaction mixture. A typical 200 µL reaction could include:

    • 170 µL HEPES buffer with 0.01% Triton X-100

    • 10 µL of diluted inhibitor (or DMSO for vehicle control)

    • 10 µL of 15-LOX-1 enzyme solution (concentration to be optimized to give a linear reaction rate)

  • Pre-incubation: Incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding 10 µL of the substrate (e.g., 10 µM final concentration of AA or LA).[8]

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm for 5-10 minutes. The rate of increase corresponds to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data, setting the velocity of the vehicle control (DMSO) as 100% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a suitable software (e.g., GraphPad Prism) to fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Data Logging Table:

[Inhibitor] (μM)Absorbance Rate (mAU/min)% Activity% Inhibition
0 (Vehicle)100%0%
0.01
0.05
0.1
0.5
1.0
5.0
10.0

Troubleshooting Guide

Q3: My inhibitor shows little to no effect, even at high concentrations. What should I check?

If you observe lower-than-expected potency, several factors could be at play. Follow this troubleshooting guide to diagnose the issue.

G Start Low or No Inhibition Observed Q1 Is the inhibitor fully dissolved? Check for precipitation. Start->Q1 Sol1 ACTION: Prepare fresh stock. Use sonication or gentle warming. Consider alternative solvent systems. Q1->Sol1 No Q2 Is the enzyme active? Run a positive control (no inhibitor). Q1->Q2 Yes End Problem Resolved Sol1->End Sol2 ACTION: Use a fresh enzyme aliquot. Verify storage conditions (-80°C). Check buffer pH and composition. Q2->Sol2 No Q3 Is the substrate concentration correct? High substrate can compete with inhibitor. Q2->Q3 Yes Sol2->End Sol3 ACTION: Verify substrate concentration. Perform assay near the Km of the substrate. Check substrate for degradation. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting decision tree for low inhibitor activity.

Detailed Checks:

  • Inhibitor Integrity and Solubility: this compound is typically dissolved in DMSO.[2] Ensure the stock solution is clear and free of precipitate. If solubility is an issue, prepare a fresh stock solution.

  • Enzyme Activity: The 15-LOX-1 enzyme can lose activity if not stored or handled properly. Always run a positive control (with vehicle only) to ensure robust enzyme activity. Keep the enzyme solution on ice during experiments.[9]

  • Substrate Quality: Polyunsaturated fatty acids like LA and AA can oxidize over time. Use fresh substrate solutions for each experiment to ensure consistency.[9]

  • Assay Conditions: Confirm that the buffer pH (typically ~7.5-9.0) and other components are correct.[8][9] Ensure the final DMSO concentration is low (typically <1%) as it can inhibit the enzyme at higher concentrations.

Q4: How can I confirm the inhibitor is not just toxic to my cells in a cell-based assay?

Before evaluating the inhibitor's specific effects on cellular pathways, it is crucial to assess its general cytotoxicity to determine a non-toxic working concentration range. A common method is the MTS assay.

Protocol: Cell Viability (MTS) Assay

  • Cell Plating: Seed your cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.[4]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for the desired duration (e.g., 24 hours). Include untreated and vehicle-only controls.

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations for your experiments that show high cell viability (e.g., >90%). For example, one study found that a related inhibitor did not affect RAW 264.7 cell viability at concentrations below 12.5 μM.[4]

Q5: What is the signaling pathway of 15-LOX-1 that this inhibitor affects?

15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids to produce bioactive lipid peroxides. These products can act as signaling molecules that contribute to inflammation and oxidative stress. A key downstream consequence of 15-LOX-1 activation in inflammatory cells (like macrophages) is the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[10] This pathway promotes the expression of pro-inflammatory genes. By blocking 15-LOX-1, the inhibitor prevents the formation of these lipid mediators, thereby reducing downstream inflammatory signaling.[10][11][12]

G Stimulus Inflammatory Stimulus (e.g., LPS) LOX15 15-LOX-1 Stimulus->LOX15 Upregulates PUFA Arachidonic Acid (PUFA) PUFA->LOX15 Substrate LipidPeroxides Bioactive Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides Produces Inhibitor This compound Inhibitor->LOX15 Inhibits ROS Increased Oxidative Stress (ROS) LipidPeroxides->ROS NFkB NF-κB Activation LipidPeroxides->NFkB ROS->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes

References

troubleshooting 15-LOX-1 inhibitor 1 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 15-LOX-1 Inhibitor 1 (CAS: 928853-86-5).

Solubility Data

Proper dissolution is critical for the accurate and effective use of this compound in experimental settings. Below is a summary of its solubility in various solvents.

SolventConcentrationMethodNotes
DMSO10 mg/mL (24.22 mM)Ultrasonication may be required.[1]Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[2]
Chloroform>5 mg/mL-Data from Cayman Chemical.[3]
10% DMSO in Corn Oil≥ 1 mg/mL (2.42 mM)Prepare by adding 10% DMSO first, then 90% corn oil.[1]Suitable for in vivo studies.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Inhibitor: Accurately weigh the desired amount of this compound powder. For 1 mg of the inhibitor (Formula Weight: 313.4 g/mol ), you will need 0.318 mL of DMSO to make a 10 mM stock solution.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the inhibitor.

  • Dissolve: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Troubleshooting Common Solubility Issues

Researchers may encounter challenges when dissolving or diluting this compound. The following workflow provides a step-by-step guide to address these issues.

G cluster_0 cluster_1 Initial Dissolution in Organic Solvent cluster_2 Physical Dissolution Aids cluster_3 Dilution in Aqueous Buffer cluster_4 start Start: Solubility Issue (e.g., precipitation, cloudiness) check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Use high-purity, anhydrous DMSO. check_solvent->use_dmso No check_concentration Is the concentration ≤ 10 mg/mL? check_solvent->check_concentration Yes use_dmso->check_concentration reduce_concentration Lower the concentration. check_concentration->reduce_concentration No vortex Vortex thoroughly? check_concentration->vortex Yes reduce_concentration->vortex sonicate Sonicate the solution? vortex->sonicate Still not dissolved precip_on_dilution Precipitation upon dilution in aqueous buffer? vortex->precip_on_dilution Dissolved warm Warm gently (e.g., 37°C)? (Use with caution) sonicate->warm Still not dissolved sonicate->precip_on_dilution Dissolved warm->precip_on_dilution Dissolved end_fail Issue Persists: Consult technical support warm->end_fail Still not dissolved dilution_method Add stock solution to buffer while vortexing. precip_on_dilution->dilution_method Yes end_success Success: Clear Solution precip_on_dilution->end_success No lower_final_conc Lower the final aqueous concentration. dilution_method->lower_final_conc use_surfactant Consider a surfactant (e.g., Tween-80) or co-solvent (e.g., PEG400). lower_final_conc->use_surfactant use_surfactant->end_success

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound did not dissolve in DMSO even after vortexing. What should I do?

A1: If the inhibitor does not readily dissolve with vortexing, we recommend sonicating the solution in a water bath until the solution is clear.[1] Gentle warming to 37°C can also be attempted, but be cautious as excessive heat may degrade the compound. Ensure you are using high-purity, anhydrous DMSO as water content can affect solubility.

Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting compounds with low aqueous solubility. To mitigate this, try the following:

  • Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.

  • Lower Final Concentration: The final concentration of the inhibitor in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Use of Surfactants or Co-solvents: For challenging formulations, the inclusion of a small amount of a biocompatible surfactant (like Tween-80) or a co-solvent such as polyethylene glycol (PEG400) might be necessary, particularly for in vivo applications.[4][5]

Q3: What is the recommended solvent for in vivo studies?

A3: A common vehicle for administering lipophilic compounds in vivo is a co-solvent system. For this compound, a suggested formulation is 10% DMSO in corn oil.[1] Always prepare this by adding the DMSO stock to the corn oil. Other formulations for lipoxygenase inhibitors have included combinations of DMA (dimethylacetamide) and PEG400.[4][5] It is crucial to perform vehicle control experiments to rule out any effects from the solvent mixture itself.

Q4: Can I dissolve this compound directly in PBS or cell culture media?

A4: Due to the hydrophobic nature of many small molecule inhibitors, direct dissolution in aqueous buffers like PBS or media is generally not recommended and often leads to poor solubility and inaccurate concentrations. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium.

Q5: How should I store the inhibitor once it is in solution?

A5: Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles, which can lead to degradation of the compound and affect its activity.

References

Technical Support Center: 15-LOX-1 Inhibitor MLX-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and answers to frequently asked questions regarding the use of MLX-101, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Proper experimental design and awareness of potential off-target effects are crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-targets for MLX-101?

A1: MLX-101 is highly selective for 15-LOX-1. However, at concentrations significantly above the recommended working range, cross-reactivity with other lipoxygenase isoforms and cyclooxygenase enzymes can occur. It is crucial to use the lowest effective concentration to minimize these off-target effects.[1]

Q2: How can I differentiate between cytotoxicity and a cytostatic effect of MLX-101 in my cell-based assays?

A2: This is a critical distinction. An MTT or resazurin assay measures metabolic activity, which can decrease due to either cell death (cytotoxicity) or inhibition of proliferation (cytostasis).[2][3] To distinguish between them, we recommend:

  • Directly count viable cells using a trypan blue exclusion assay.[2][4] A decrease in the total number of viable cells compared to the starting number indicates cytotoxicity.

  • Perform a cell cycle analysis by flow cytometry. A cytostatic effect may be indicated by an accumulation of cells in a specific phase of the cell cycle.

  • Use a lactate dehydrogenase (LDH) release assay , which measures membrane integrity.[3][4][5] An increase in LDH in the culture medium is a marker of cytotoxicity.[3][4][5]

Q3: What is the recommended solvent and storage condition for MLX-101?

A3: MLX-101 is best dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your culture medium to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]

Q4: Can MLX-101 affect signaling pathways other than the 15-LOX-1 pathway?

A4: Yes, indirectly. The products of 15-LOX-1, such as 15-hydroxyeicosatetraenoic acid (15-HETE), are signaling molecules that can influence various pathways, including those involved in inflammation, angiogenesis, and cell proliferation.[7][8] By inhibiting 15-LOX-1, MLX-101 will modulate these downstream pathways. It is important to consider that some observed effects may be a consequence of blocking these downstream signals rather than a direct off-target interaction of the inhibitor itself.

Enzyme Specificity Data

The following table summarizes the inhibitory activity of MLX-101 against 15-LOX-1 and other related enzymes. This data is essential for designing experiments with appropriate concentrations to maintain selectivity.

Enzyme TargetIC50 (nM)Notes
Human 15-LOX-1 25 Primary Target
Human 5-LOX2,100>80-fold selectivity over 5-LOX
Human 12-LOX1,550>60-fold selectivity over 12-LOX
Human COX-1>10,000Negligible inhibition at therapeutic concentrations
Human COX-2>10,000Negligible inhibition at therapeutic concentrations

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent inhibition of 15-HETE production. 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of MLX-101 stock. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Cellular Efflux: Some cell lines may actively pump out the inhibitor.1. Prepare fresh aliquots of MLX-101 from a new stock. 2. Verify all calculations and pipette calibrations. Perform a dose-response curve. 3. Reduce incubation time or use an efflux pump inhibitor as a control experiment.
Unexpected cell death observed at working concentrations. 1. Off-Target Effects: The concentration used may be too high for your specific cell type, leading to off-target inhibition.[1] 2. Solvent Toxicity: Final DMSO concentration may be too high (>0.1%). 3. Mitochondrial Toxicity (Mitotoxicity): Some inhibitors can impair mitochondrial function.[5]1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Refer to the IC50 table. 2. Ensure the final DMSO concentration is ≤0.1% and always include a vehicle control. 3. Assess mitochondrial membrane potential using a fluorescent probe (e.g., TMRE or JC-1).
Effect is observed in 15-LOX-1 knockout/knockdown cells. 1. Incomplete Knockout/Knockdown: Residual 15-LOX-1 expression may still be present. 2. Off-Target Effect: The observed phenotype is due to MLX-101 inhibiting a different target.1. Confirm knockout/knockdown efficiency via Western Blot or qPCR. 2. Use a structurally unrelated 15-LOX-1 inhibitor as a control. If the effect persists, it is likely an off-target phenomenon. Perform a screen against related enzymes (e.g., 5-LOX, 12-LOX).
High background or variable results in enzyme assays. 1. Reagent Instability: Enzyme or substrate may have degraded.[6] 2. Incorrect Buffer/pH: The assay conditions are not optimal for enzyme activity.[6] 3. Interference from Sample: Substances in cell lysates or other samples may interfere with the assay.[9]1. Prepare fresh enzyme and substrate solutions for each experiment.[6] 2. Verify the pH and composition of your assay buffer. 3. Run controls with buffer and sample matrix alone to check for interference. Consider sample purification if necessary.[10]

Visual Guides and Workflows

Signaling Pathway: 15-LOX-1 and Potential Off-Targets

This diagram illustrates the intended target of MLX-101 on the arachidonic acid cascade and highlights potential off-target enzymes that may be affected at higher concentrations.

AA Arachidonic Acid LOX15 15-LOX-1 (Target) AA->LOX15 LOX5 5-LOX AA->LOX5 LOX12 12-LOX AA->LOX12 COX COX-1 / COX-2 AA->COX HETE15 15(S)-HETE LOX15->HETE15 Downstream15 Inflammatory & Proliferation Pathways HETE15->Downstream15 LTs Leukotrienes LOX5->LTs HETE12 12(S)-HETE LOX12->HETE12 PGs Prostaglandins COX->PGs Inhibitor MLX-101 Inhibitor->LOX15 Inhibitor_high MLX-101 (High Conc.) Inhibitor_high->LOX5 Inhibitor_high->LOX12

MLX-101 targets 15-LOX-1, with off-target potential at high concentrations.
Troubleshooting Workflow for Unexpected Results

Use this workflow to diagnose unexpected experimental outcomes when using MLX-101.

Start Unexpected Result (e.g., low efficacy, high toxicity) CheckConc Verify Inhibitor Concentration & Solvent Control (≤0.1% DMSO) Start->CheckConc DoseResponse Perform Dose-Response Cytotoxicity Assay (LDH/Trypan Blue) CheckConc->DoseResponse IsToxic Is significant toxicity observed at IC50? DoseResponse->IsToxic OffTarget Hypothesis: Off-Target Effect IsToxic->OffTarget Yes OnTarget Hypothesis: On-Target Effect or Assay Issue IsToxic->OnTarget No ValidateTarget Confirm 15-LOX-1 expression (Western/qPCR). Test on knockout/knockdown cells. OnTarget->ValidateTarget CheckAssay Review Assay Protocol: Reagents, Buffers, Incubation Time OnTarget->CheckAssay

A logical workflow to troubleshoot unexpected results with MLX-101.

Key Experimental Protocols

Protocol 1: In Vitro 15-LOX-1 Inhibition Assay (UV-Spectrophotometry)

This protocol determines the IC50 of MLX-101 by measuring the formation of 13(S)-HpODE from linoleic acid.

  • Reagent Preparation :

    • Assay Buffer : 0.1 M Sodium Phosphate buffer, pH 7.4.

    • Enzyme Solution : Purified human recombinant 15-LOX-1 diluted in assay buffer.

    • Substrate Solution : Linoleic acid dissolved in ethanol, then diluted in assay buffer.

    • Inhibitor Stock : MLX-101 dissolved in DMSO (10 mM). Create serial dilutions in DMSO.

  • Assay Procedure :

    • Pipette 190 µL of assay buffer into wells of a UV-transparent 96-well plate.

    • Add 2 µL of MLX-101 dilutions (or DMSO for control).

    • Add 5 µL of the enzyme solution and pre-incubate for 10 minutes at room temperature.[6]

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10 minutes using a microplate reader.[11][12]

  • Data Analysis :

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assessment (LDH Release Assay)

This protocol quantifies cytotoxicity by measuring lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4]

  • Cell Plating :

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Treatment :

    • Prepare serial dilutions of MLX-101 in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium and add 100 µL of the medium containing MLX-101, vehicle control (DMSO), or a positive control for maximum LDH release (e.g., lysis buffer).

    • Incubate for the desired experimental period (e.g., 24, 48, or 72 hours).

  • LDH Measurement :

    • After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)

References

Technical Support Center: Minimizing Cytotoxicity of 15-LOX-1 Inhibitors in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-lipoxygenase-1 (15-LOX-1) inhibitors. The focus is on minimizing unintended cytotoxicity in cell-based assays to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am using the 15-LOX-1 inhibitor, MLN4760, and observing high levels of cytotoxicity. How can I reduce it?

A1: There may be a case of mistaken identity for the inhibitor you are using. Extensive literature review indicates that MLN4760 is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), not 15-LOX-1. It is crucial to verify the identity and target specificity of your compound. If you are indeed working with an ACE2 inhibitor, the observed cytotoxicity would be related to the disruption of the renin-angiotensin system in your specific cell model. We recommend confirming the inhibitor's identity and sourcing a validated, specific 15-LOX-1 inhibitor, such as PD146176, for your experiments.

Q2: What are the common causes of unexpected cytotoxicity when using a 15-LOX-1 inhibitor like PD146176?

A2: Unexpected cytotoxicity from small molecule inhibitors can stem from several factors:

  • Off-target effects: The inhibitor may be interacting with other cellular targets besides 15-LOX-1, leading to toxicity.

  • High concentration: The concentration of the inhibitor may be too high, leading to generalized cellular stress and death. It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits 15-LOX-1 activity without causing significant cell death.

  • Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the solvent alone) to assess the toxicity of the solvent.

  • Metabolite toxicity: The inhibitor may be metabolized by the cells into a toxic byproduct.

  • Induction of apoptosis or ferroptosis: 15-LOX-1 is involved in programmed cell death pathways, including apoptosis and ferroptosis. Inhibition of this enzyme could dysregulate these pathways and lead to cell death in certain cell types.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.

  • Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, and positive for both in the late stages.

  • Necrotic cells will stain positive for PI and negative for Annexin V.

A detailed protocol for this assay is provided in the "Experimental Protocols" section of this guide.

Q4: What are some general strategies to minimize the cytotoxicity of my 15-LOX-1 inhibitor?

A4:

  • Optimize inhibitor concentration: Use the lowest effective concentration of the inhibitor that achieves the desired level of 15-LOX-1 inhibition.

  • Reduce incubation time: Shorter incubation times may be sufficient to observe the desired effect without causing significant cytotoxicity.

  • Use a different cell line: Some cell lines may be more sensitive to the inhibitor than others.

  • Serum concentration: The concentration of serum in the culture medium can sometimes influence the cytotoxicity of a compound. You may need to optimize the serum concentration for your specific experiment.

  • Test for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity in your cell-based assays with a 15-LOX-1 inhibitor.

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_compound Verify Inhibitor Identity and Purity start->check_compound check_solvent Assess Solvent Toxicity (Vehicle Control) check_compound->check_solvent Identity Confirmed end Reduced Cytotoxicity, Reliable Data check_compound->end Incorrect Inhibitor dose_response Perform Dose-Response Curve (e.g., MTT/LDH) check_solvent->dose_response Solvent Not Toxic check_solvent->end Solvent is Toxic time_course Perform Time-Course Experiment dose_response->time_course Determine IC50/LC50 apoptosis_assay Assess Mechanism of Cell Death (Annexin V/PI Assay) time_course->apoptosis_assay Identify Time-dependent Effects off_target_analysis Consider Off-Target Effects (Literature/Database Search) apoptosis_assay->off_target_analysis Mechanism Identified optimize_conditions Optimize Experimental Conditions (Lower Conc., Shorter Time) off_target_analysis->optimize_conditions optimize_conditions->end

Caption: A step-by-step workflow to diagnose and mitigate unexpected cytotoxicity.

Quantitative Data

The following table summarizes the reported cytotoxic and inhibitory concentrations of the 15-LOX-1 inhibitor PD146176 in a specific cell line. It is important to note that these values can vary significantly between different cell lines and experimental conditions.

InhibitorCell LineAssayParameterValue (µM)Reference
PD146176B16F10 (Mouse Melanoma)MTT/SRBIC50Not specified[1]
PD146176B16F10 (Mouse Melanoma)MTT/SRBIC20Not specified[1]
PD146176B16F10 (Mouse Melanoma)Caspase 3/7 Activity-Significant increase at IC50[1]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well clear-bottom tissue culture plates

  • LDH cytotoxicity detection kit (commercially available)

  • Test compound (15-LOX-1 inhibitor) and vehicle (e.g., DMSO)

  • Cell line of interest

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare serial dilutions of the 15-LOX-1 inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include wells for:

    • Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the inhibitor.

    • Untreated Control (Spontaneous LDH release): Cells in culture medium only.

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer (provided in the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Test compound (15-LOX-1 inhibitor) and vehicle (e.g., DMSO)

  • Cell line of interest

Procedure:

  • Cell Treatment: Seed and treat cells with the 15-LOX-1 inhibitor as described in the LDH assay protocol. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[2]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways

15-LOX-1-Mediated Cell Death Pathways

15-LOX-1 can contribute to both apoptosis and ferroptosis through the generation of lipid hydroperoxides and subsequent reactive oxygen species (ROS) production. This can activate downstream signaling cascades, such as the MAPK pathway, leading to programmed cell death.

LOX_Pathway 15-LOX-1 Mediated Cell Death Pathways cluster_upstream Upstream Events cluster_downstream Downstream Consequences AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 Lipid_HP Lipid Hydroperoxides LOX15->Lipid_HP ROS Increased ROS Lipid_HP->ROS MAPK MAPK Pathway Activation ROS->MAPK Ferroptosis Ferroptosis ROS->Ferroptosis Lipid Peroxidation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Simplified overview of 15-LOX-1's role in initiating apoptosis and ferroptosis.

References

improving the stability of 15-LOX-1 inhibitor 1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability and effective use of 15-LOX-1 inhibitor 1 (also known as compound 9c or i472) in solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage are critical for maintaining the inhibitor's potency. It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1] For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Adhere to the recommended storage temperatures and durations to ensure stability.[1][2]

Q2: My inhibitor solution has visible precipitate after being added to my aqueous buffer or cell culture medium. What should I do?

A2: Precipitation indicates that the inhibitor's solubility limit has been exceeded in the final solution. Lipoxygenase inhibitors can be challenging to formulate due to solubility issues.[3] To resolve this, try increasing the final concentration of DMSO in your working solution (though be mindful of solvent toxicity in cell-based assays). Alternatively, prepare the working solution by sequentially adding co-solvents.[2] It is also crucial to ensure the stock solution is fully dissolved, using sonication if necessary, before making dilutions.[1]

Q3: I'm observing a decrease in inhibitor potency or inconsistent results over the course of my experiment. Could inhibitor instability be the cause?

A3: Yes, inconsistent results or a loss of activity can be a sign of inhibitor degradation.[4] Small molecules can be sensitive to environmental factors like temperature and light, and their stability can vary significantly in different media.[5] It is crucial that the inhibitor remains stable and active in the specific culture media or buffer used for your experiment.[4] We recommend performing a stability test under your specific experimental conditions.

Q4: How can I verify the stability of this compound in my experimental solution?

A4: To confirm stability, you should incubate the inhibitor in your specific experimental buffer or medium under the exact conditions of your experiment (e.g., temperature, duration).[5] At various time points, take samples and analyze them using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[5][6] A stable compound will show a consistent concentration and purity profile over time, with no significant appearance of degradation products.

Q5: What concentration of this compound should I use in my cell-based assays?

A5: The effective concentration depends on the cell type and experimental conditions. This compound has a reported IC₅₀ value of 0.19 μM in a biochemical assay.[2] In cell-based assays with RAW 264.7 macrophages, concentrations between 0.2 µM and 5 µM have been shown to be effective at protecting cells from LPS-induced cytotoxicity and reducing NF-κB activity.[1][7] It is always best practice to perform a dose-response curve to determine the optimal concentration for your specific system, using the lowest concentration possible to minimize potential off-target effects.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Loss of Inhibitor Activity in Working Solution Chemical Degradation: The inhibitor may be unstable in the aqueous buffer, pH, or temperature of your experiment.[4]1. Perform a stability study using the protocol provided below (Protocol 2) to assess degradation under your specific conditions. 2. Prepare fresh working solutions immediately before each experiment. 3. If degradation is confirmed, consider modifying the buffer composition or pH, if your experiment allows.
Inconsistent Results Between Experiments Inconsistent Stock Solution: Repeated freeze-thaw cycles may have degraded the primary stock solution.1. Aliquot stock solutions into single-use volumes after initial preparation to avoid multiple freeze-thaw cycles. 2. Always use a fresh aliquot for each new experiment.
Precipitation: Inhibitor is falling out of solution at the working concentration.1. Visually inspect your working solution for any cloudiness or precipitate. 2. Lower the final inhibitor concentration. 3. Increase the percentage of DMSO or other co-solvents, ensuring it remains within the tolerance level for your assay.[2]
No Inhibition Observed Inactive Inhibitor: The inhibitor may have degraded due to improper long-term storage.1. Verify the storage conditions and duration against the manufacturer's recommendations (see Table 1). 2. Purchase a new batch of the inhibitor. 3. Run a positive control experiment with a known active batch or a different 15-LOX-1 inhibitor to confirm the assay is working correctly.[4]
Assay Problem: The issue may lie with the enzyme or substrate, not the inhibitor.1. Confirm the activity of your 15-LOX-1 enzyme preparation. 2. Ensure the substrate (e.g., linoleic acid) has a slight level of pre-oxidation, which is necessary for enzyme activation.[8] 3. Refer to the 15-LOX-1 activity assay protocol below (Protocol 3).

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Format Solvent Storage Temperature Duration Source
Stock SolutionDMSO-80°C6 months[1][2]
Stock SolutionDMSO-20°C1 month[1][2]
Solid PowderN/A-20°C≥ 4 years[9]
Data for a different 15-LOX inhibitor, provided as a general guideline.
Table 2: Solubility of this compound
Solvent Concentration Notes Source
DMSO10 mg/mL (24.22 mM)Ultrasonic assistance may be needed.[1]
Corn Oil≥ 1 mg/mL (2.42 mM)Formulated with 10% DMSO as a co-solvent for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Warm the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of 100% DMSO to the vial to achieve the desired concentration (e.g., 10 mM).[1]

  • Vortex thoroughly to mix. If needed, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

  • Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Assessing Inhibitor Stability via HPLC

This protocol provides a general framework for testing the stability of the inhibitor in a specific solution.[5][6]

  • Preparation: Prepare a solution of this compound in your specific experimental buffer or medium at the final working concentration.

  • Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a validated HPLC method to determine the initial peak area and purity. This serves as your baseline control.

  • Incubation: Place the remaining solution in a controlled environment that mimics your experimental conditions (e.g., 37°C incubator). Protect from light if the compound is light-sensitive.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots for analysis.

  • Analysis: Analyze each sample by HPLC.

  • Data Interpretation: Compare the peak area of the inhibitor at each time point to the T=0 sample. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.

Protocol 3: In Vitro 15-LOX-1 Enzyme Activity Assay

This spectrophotometric assay measures the conversion of linoleic acid to its conjugated diene hydroperoxide, which absorbs light at 234 nm.[8][10]

  • Reagent Preparation:

    • Assay Buffer: 0.2 M borate buffer, pH 9.0.

    • Enzyme Solution: Prepare a working solution of 15-LOX-1 enzyme in the assay buffer. Keep on ice.

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in the assay buffer. This solution should be made fresh daily.[8]

    • Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the desired volume of inhibitor solution or DMSO (for control).

    • Add the enzyme solution to all wells.

    • Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately place the plate in a UV-capable plate reader and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.[8]

  • Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid (AA) Linoleic Acid (LA) LOX15 15-LOX-1 AA->LOX15 Substrate LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15->LipidPeroxides Catalyzes Inhibitor This compound Inhibitor->LOX15 Inhibition NFkB NF-κB Activation LipidPeroxides->NFkB Augments LPS-mediated CellDeath Regulated Cell Death (e.g., Ferroptosis) LipidPeroxides->CellDeath iNOS iNOS Expression NFkB->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO NO->CellDeath

Caption: Simplified 15-LOX-1 signaling and inhibition pathway.

G start Start: Prepare Inhibitor in Test Solution t0 T=0 Control: Analyze sample immediately via HPLC start->t0 incubate Incubate solution under experimental conditions (e.g., 37°C, protected from light) start->incubate analysis Analyze all samples using HPLC t0->analysis sampling Withdraw samples at set time points (e.g., 1, 4, 8, 24 hr) incubate->sampling sampling->analysis compare Compare inhibitor peak area and purity at each time point to T=0 control analysis->compare end Conclusion: Determine stability profile compare->end G Start Inconsistent or No Inhibitory Effect Q_Precipitate Is precipitate visible in working solution? Start->Q_Precipitate Sol_Precipitate Action: - Lower concentration - Increase co-solvent (DMSO) - Ensure stock is fully dissolved Q_Precipitate->Sol_Precipitate Yes Q_Storage Was stock stored correctly (temp, duration)? Q_Precipitate->Q_Storage No Sol_Storage Action: - Use a fresh, single-use aliquot - Prepare new stock solution Q_Storage->Sol_Storage No Q_Assay Is the assay itself working correctly? Q_Storage->Q_Assay Yes Sol_NewBatch Action: - Purchase new inhibitor Sol_Storage->Sol_NewBatch Sol_Assay Action: - Check enzyme activity - Run positive control inhibitor - Prepare fresh substrate Q_Assay->Sol_Assay No Sol_StabilityTest Action: - Perform stability test in media (Protocol 2) Q_Assay->Sol_StabilityTest Yes

References

addressing variability in lipid peroxidation assay results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering variability in lipid peroxidation assay results.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility Between Replicates

Q: My replicate absorbance values are highly variable and not reproducible. What could be the cause?

A: High variability often stems from inconsistent sample handling, pipetting errors, or the presence of air bubbles. Ensure pipette tips are pre-equilibrated with the reagent before dispensing. When pipetting, do so gently against the wall of the microplate well or tube to avoid splashing and bubble formation. If bubbles are present, gently tap the plate or tube to remove them.[1]

Issue 2: Low Signal or Insufficient Color Development

Q: I am observing a very low signal, or the expected pink color in my TBARS assay is not developing. Why is this happening?

A: A low signal can be due to several factors:

  • Low Sample Concentration: The concentration of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) in your sample may be below the detection limit of the assay.[2][3] For cell or tissue samples, consider preparing a more concentrated lysate or homogenate.[1]

  • Improper Reagent Preparation or Storage: Ensure that the thiobarbituric acid (TBA) reagent is freshly prepared. For example, one protocol suggests reconstituting TBA in glacial acetic acid and using the solution within one week when stored at 4°C.[4][5]

  • Incorrect Incubation Conditions: The reaction between MDA and TBA is temperature and time-dependent. Ensure you are incubating at the specified temperature (e.g., 95°C) for the correct duration (e.g., 60 minutes).[2][3][6]

Issue 3: High Background Absorbance

Q: My blank and sample wells all show high absorbance readings. What causes a high background?

A: High background can be caused by several factors:

  • Reagent Contamination or Degradation: Ensure that all reagents, especially the TBA and antioxidant solutions, are fresh and have been stored correctly, protected from light.[6]

  • Sample Matrix Interference: Complex biological samples like tissue homogenates or serum can contain substances that interfere with the assay, leading to a non-linear or elevated baseline.[7] Running a sample blank (sample without the chromogenic reagent) can help correct for this.[8][9]

  • Hemoglobin Contamination: Traces of blood in tissue samples can interfere with the assay. It is crucial to thoroughly rinse tissues with PBS or saline to remove any blood.[1][10]

Issue 4: Precipitate Formation

Q: A precipitate forms in my samples after the incubation step. How should I handle this?

A: Precipitate formation is common, especially with tissue homogenates. After the incubation step and cooling, it is essential to centrifuge the samples at high speed (e.g., 1600 x g for 10 minutes or 15,000 x g for 10 minutes) and transfer the clear supernatant to a new plate for absorbance reading.[3][6][9] Adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation might also cause a precipitate, which is expected and will be removed by centrifugation.[8][9]

Issue 5: Non-Linear Standard Curve

Q: My MDA standard curve is not linear. What could be the reason?

A: A non-linear standard curve is often due to issues with the preparation of the standards. Ensure that the MDA standard is freshly diluted from a stock solution for each experiment and that each dilution is mixed thoroughly.[1][6] Do not store diluted standard solutions for long periods.[1] A new standard curve must be prepared for each assay run.[4]

Frequently Asked Questions (FAQs)

Q1: What is the TBARS assay and what does it measure? A1: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate the extent of lipid peroxidation in a sample.[11] It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) under high temperature and acidic conditions.[2] This reaction forms a pink-colored MDA-TBA2 adduct that can be quantified by measuring its absorbance, typically at 532 nm.[2][7] However, it's important to note that TBA can react with other aldehydes and biomolecules, so the assay measures "TBARS" rather than being strictly specific for MDA.[2][7]

Q2: How should I prepare and store my samples to prevent artificial lipid peroxidation? A2: To minimize variability from sample handling, follow these guidelines:

  • Add Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your homogenization buffer (e.g., final concentration of 5 mM) to prevent new lipid peroxidation during sample preparation.[9]

  • Process Quickly and on Ice: Perform homogenization or lysis on ice to minimize enzymatic and chemical reactions.[6]

  • Proper Storage: If not assayed immediately, samples should be flash-frozen and stored at -70°C or -80°C.[8][9] Avoid storing samples at -20°C, as this can lead to an increase in MDA levels over time.[9][12] Avoid repeated freeze-thaw cycles.[4][9]

  • Protect from Light: Samples should be protected from light to avoid photo-oxidation.[8][9]

Q3: Can I use plasma or serum directly in the assay? A3: Yes, plasma and serum can often be used directly in the assay after centrifugation to remove any debris.[6][13] However, the amount of free MDA in normal plasma or serum can be very low, sometimes at or below the detection limit of the assay.[8] It is also recommended to add an antioxidant like BHT to prevent further oxidation.[10]

Q4: Why is the TBARS assay considered non-specific? A4: The TBARS assay is considered non-specific because thiobarbituric acid (TBA) can react with a variety of other aldehydes and substances present in biological samples, not just MDA.[7][14] This can lead to an overestimation of lipid peroxidation.[11] For more specific quantification of MDA, methods employing high-performance liquid chromatography (HPLC) to separate the MDA-TBA adduct from other interfering substances are recommended.[15]

Q5: How do I calculate the concentration of MDA in my samples? A5: First, you must generate a standard curve using known concentrations of an MDA standard, such as malondialdehyde bis(dimethyl acetal).[2][4] After measuring the absorbance of your standards and samples, subtract the absorbance of the blank from all readings.[13] Plot the corrected absorbance of the standards against their concentrations to create a standard curve and determine the equation of the line (y = mx + c) through linear regression.[1] You can then use this equation to calculate the MDA concentration in your unknown samples based on their corrected absorbance values.[1][13]

Quantitative Data Summary

Table 1: Recommended Storage and Handling Conditions

Parameter Condition Rationale
Sample Storage Temp. -70°C or -80°C Prevents degradation of MDA and further sample oxidation.[8][9]
Reagent Storage Temp. 4°C (short-term) or -20°C (long-term) Maintains stability of reagents like TBA and MDA standards.[4][5]
Sample Processing On ice Minimizes enzymatic activity and ex vivo oxidation.[6]

| Antioxidant Addition | BHT (e.g., 5 mM) | Prevents artificial oxidation during homogenization.[9] |

Table 2: Typical TBARS Assay Reaction Parameters

Parameter Value Notes
Reaction Temperature 95°C Optimal for the formation of the MDA-TBA adduct.[2][6]
Incubation Time 60 minutes Standard duration for the color development reaction.[3][4][6]
Absorbance Wavelength 532 nm The maximal absorbance wavelength for the MDA-TBA2 adduct.[2][7]
Alternative Wavelength 586 nm Used in some commercial kits with different chromogenic reagents.[9][13]

| pH | Acidic (pH 4) | The TBARS reaction is performed under acidic conditions.[2] |

Experimental Protocols

Protocol: TBARS Assay for Tissue Homogenates

This protocol provides a general procedure for measuring lipid peroxidation in tissue samples.

1. Reagent Preparation:

  • Lysis Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, pH 7.4) containing an antioxidant. To do this, add 10 µL of 0.5 M BHT in acetonitrile per 1 mL of buffer to prevent sample oxidation during homogenization.[8][9]

  • TBA Reagent: Prepare a solution of thiobarbituric acid in an acidic solution as specified by your chosen method (e.g., 0.375% w/v TBA in 0.25 N HCl). Prepare this reagent fresh.

  • MDA Standard: Prepare a stock solution of an MDA standard (e.g., 2 mM from malondialdehyde bis(dimethyl acetal)).[4] From this stock, create a series of dilutions (e.g., 0, 2.5, 5, 10, 20, 40 µM) to generate a standard curve.[2]

2. Sample Preparation:

  • Rinse tissue thoroughly with ice-cold isotonic saline (0.9% NaCl) to remove blood.[1][8]

  • Weigh the tissue and homogenize it in 5-10 volumes of ice-cold Lysis Buffer.

  • Centrifuge the homogenate (e.g., 3,000 x g for 10 minutes at 4°C) to remove large particles.[9]

  • Collect the supernatant and keep it on ice. If not assaying immediately, store at -70°C.[9]

3. Assay Procedure:

  • Add 100 µL of sample supernatant or MDA standard to a microcentrifuge tube.[2][3]

  • Add 250 µL of the TBA Reagent to each tube.[3]

  • Add an acidic solution if required by the protocol (e.g., SDS solution followed by TBA reagent).[3]

  • Vortex each tube to mix thoroughly.

  • Incubate all tubes at 95°C for 60 minutes.[3][4]

  • Stop the reaction by placing the tubes in an ice bath for 10 minutes.[4]

  • Centrifuge the tubes at 1,600 x g for 10 minutes to pellet any precipitate.[3]

  • Transfer 200 µL of the clear supernatant from each tube to a 96-well plate.[3][4]

  • Read the absorbance at 532 nm using a microplate reader.[3]

4. Data Analysis:

  • Subtract the absorbance of the blank (0 µM MDA standard) from all standard and sample readings.

  • Plot the corrected absorbance values for the standards against their corresponding concentrations.

  • Perform a linear regression to obtain the equation of the standard curve.

  • Use the equation to calculate the MDA concentration in the samples.

Visualizations

TBARS_Workflow TBARS Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (Homogenization on ice with BHT) Add_Reagents Add TBA Reagent to Samples & Standards Sample_Prep->Add_Reagents Reagent_Prep Reagent Preparation (Fresh TBA Reagent, MDA Standards) Reagent_Prep->Add_Reagents Incubate Incubate (95°C for 60 min) Add_Reagents->Incubate Cool Cool on Ice Incubate->Cool Centrifuge Centrifuge to Remove Precipitate Cool->Centrifuge Read_Abs Read Absorbance (532 nm) Centrifuge->Read_Abs Calculate Calculate Results (vs. Standard Curve) Read_Abs->Calculate

Caption: Workflow for a typical TBARS lipid peroxidation assay.

TBARS_Reaction TBARS Chemical Reaction Principle PUFA Polyunsaturated Fatty Acids (PUFAs) MDA Malondialdehyde (MDA) (and other aldehydes) PUFA->MDA Lipid Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Stress Adduct MDA-TBA2 Adduct (Pink Chromophore) MDA->Adduct Reaction under Acid & Heat TBA 2x Thiobarbituric Acid (TBA) TBA->Adduct Detection Spectrophotometric Detection (532 nm) Adduct->Detection

Caption: Chemical principle of the TBARS assay for MDA detection.

References

Technical Support Center: Overcoming Resistance to 15-LOX-1 Inhibition in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on 15-lipoxygenase-1 (15-LOX-1) inhibition in cancer. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the role of 15-LOX-1 in cancer?

A1: The role of 15-lipoxygenase-1 (15-LOX-1) in cancer is complex and highly context-dependent, with studies demonstrating both tumor-suppressive and pro-carcinogenic functions. In some cancers, such as colorectal carcinoma, 15-LOX-1 acts as a tumor suppressor by inducing apoptosis, reducing cell proliferation, and inhibiting motility and invasion.[1] Conversely, in other cancers like prostate cancer, it has been reported to have a pro-carcinogenic role.[1] Its primary function involves the metabolism of polyunsaturated fatty acids like linoleic acid and arachidonic acid into bioactive lipid mediators.[2][3]

Q2: What are the main signaling pathways associated with 15-LOX-1 in cancer cells?

A2: 15-LOX-1 is linked to several key signaling pathways in cancer. It has been shown to interact with the NF-κB pathway, where its metabolites can either activate or suppress NF-κB transcriptional activity, contributing to inflammation and cancer progression.[4] Additionally, 15-LOX-1 can activate PPARγ, a nuclear receptor involved in apoptosis and cell differentiation.[2] In some contexts, 15-LOX-1 can also induce p53 phosphorylation, activating tumor suppression pathways.[5]

Q3: What does "resistance to 15-LOX-1 inhibition" mean?

A3: The term "resistance to 15-LOX-1 inhibition" can refer to several scenarios. It could mean that cancer cells do not respond to treatment with 15-LOX-1 inhibitors, or that they develop mechanisms to overcome the effects of these inhibitors over time. However, a more commonly studied phenomenon is the role of 15-LOX-1 in modulating resistance to other chemotherapeutic drugs. For instance, downregulation of 15-LOX-1 has been observed in doxorubicin-resistant cancer cells, and re-expressing it can re-sensitize these cells to the drug.[2]

Q4: How can 15-LOX-1 expression affect resistance to other cancer drugs?

A4: 15-LOX-1 expression can influence a cell's sensitivity to chemotherapeutic agents like doxorubicin. In doxorubicin-resistant MCF7 breast cancer cells, 15-LOX-1 expression was found to be downregulated. Overexpression of 15-LOX-1 in these resistant cells led to their re-sensitization to doxorubicin.[2] The proposed mechanisms include the induction of apoptosis through PPARγ activation and enhanced intracellular drug accumulation by altering membrane dynamics and cellular motility.[2][3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with 15-LOX-1 inhibitors.

Issue 1: 15-LOX-1 Inhibitor Shows No Effect on Cancer Cell Viability
Possible Cause Troubleshooting Step
Low or Absent 15-LOX-1 Expression Verify the expression level of 15-LOX-1 (gene: ALOX15) in your cancer cell line via qRT-PCR or Western blot. Some cell lines may have endogenously low or silenced expression.
Inhibitor Potency and Specificity Confirm the IC50 of your inhibitor on purified 15-LOX-1 enzyme or in a cell-based assay. Ensure the inhibitor is specific for 15-LOX-1 and not other lipoxygenases.
Cell-Specific Resistance Mechanisms The role of 15-LOX-1 is cell-dependent. The targeted pathway might not be critical for survival in your specific cell line. Consider using a panel of cell lines with varying 15-LOX-1 expression.
Inhibitor Stability and Dosage Check the stability of your inhibitor in your cell culture medium over the course of the experiment. Perform a dose-response curve to ensure you are using an effective concentration.
Compensatory Signaling Pathways Cancer cells may activate alternative survival pathways to compensate for 15-LOX-1 inhibition. Consider combination therapies to block these compensatory mechanisms.
Issue 2: Inconsistent Results on the Role of 15-LOX-1 (Tumor Suppressor vs. Promoter)
Possible Cause Troubleshooting Step
Different Cancer Models The function of 15-LOX-1 is known to be different across various cancer types.[1] Ensure that your experimental model is appropriate for the cancer type you are studying.
Tumor Microenvironment The tumor microenvironment can influence the role of 15-LOX-1. Co-culture experiments with immune cells or fibroblasts might provide a more accurate picture.
Analysis of Downstream Metabolites The specific metabolites produced by 15-LOX-1 (e.g., from arachidonic vs. linoleic acid) can have different effects. Use techniques like LC-MS to identify and quantify these metabolites.
Experimental Conditions Differences in experimental conditions, such as cell density, passage number, and media composition, can lead to variability. Standardize your protocols carefully.
Issue 3: Difficulty in Measuring 15-LOX-1 Activity in Cells
Possible Cause Troubleshooting Step
Low Enzyme Activity In some cell lines, the endogenous activity of 15-LOX-1 may be too low to detect. Consider overexpressing 15-LOX-1 or stimulating the cells with cytokines like IL-4 to increase its expression.[5]
Assay Sensitivity The chosen assay may not be sensitive enough. A UV-Vis spectrophotometric assay measuring the formation of conjugated dienes is a common method.[6] For higher sensitivity, consider using activity-based probes or LC-MS to measure specific products.[7]
Substrate Availability Ensure that the cells have sufficient substrate (e.g., linoleic or arachidonic acid). You may need to supplement the culture medium with these fatty acids.
Incorrect Cell Lysis Procedure The method of cell lysis can affect enzyme activity. Use a gentle lysis buffer and keep samples on ice to preserve protein function.

Quantitative Data Summary

Table 1: IC50 Values of Selected 15-LOX-1 Inhibitors
Inhibitor Target IC50 Value Assay Conditions
Compound 1 (ML351) Human 12/15-LOX200 nMNot specified
Inhibitor 9c (i472) 15-LOX-10.19 µMNot specified
PD-146176 15-LOX-1Not specified (used for inhibition confirmation)Not specified
Zileuton 5-LOX (used as a control)Not specifiedNot specified

Experimental Protocols

Protocol 1: Determination of 15-LOX-1 Inhibition by UV-Vis Spectrophotometry

This protocol is adapted from methods used to determine inhibitor potency by monitoring the formation of conjugated diene products.[6]

Materials:

  • Purified human 15-LOX-1 enzyme

  • 15-LOX-1 inhibitor of interest

  • Arachidonic acid (AA) or Linoleic acid (LA) substrate

  • 25 mM HEPES buffer (pH 7.5) with 0.01% Triton X-100

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 2 mL reaction mixture containing 25 mM HEPES buffer (pH 7.5) and 0.01% Triton X-100.

  • Add the substrate (e.g., 10 µM AA).

  • Add the 15-LOX-1 inhibitor at various concentrations. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the purified 15-LOX-1 enzyme (e.g., ~30 nM).

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxy products (e.g., 15-HpETE or 13-HpODE).

  • Calculate the initial reaction rates at different inhibitor concentrations.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for 15-LOX-1 Expression

Materials:

  • Cancer cells cultured in appropriate conditions

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody against 15-LOX-1

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-15-LOX-1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Signaling Pathways and Experimental Workflows

Diagram 1: 15-LOX-1 Signaling in Cancer

15_LOX_1_Signaling cluster_upstream Upstream Regulation cluster_lox 15-LOX-1 Activity cluster_downstream Downstream Effects IL-4 IL-4 ALOX15_Gene ALOX15 Gene IL-4->ALOX15_Gene Induces Expression Linoleic_Acid Linoleic Acid 15_LOX_1 15-LOX-1 Enzyme Linoleic_Acid->15_LOX_1 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->15_LOX_1 13_S_HODE 13(S)-HODE 15_LOX_1->13_S_HODE 15_S_HETE 15(S)-HETE 15_LOX_1->15_S_HETE p53 p53 15_LOX_1->p53 Induces Phosphorylation (Enzyme-Independent) PPARg PPARγ 13_S_HODE->PPARg Activates NFkB NF-κB 15_S_HETE->NFkB Activates Apoptosis Apoptosis PPARg->Apoptosis Inflammation Inflammation NFkB->Inflammation Tumor_Suppression Tumor_Suppression p53->Tumor_Suppression

Caption: 15-LOX-1 metabolic and signaling pathways in cancer.

Diagram 2: Workflow for Testing a Novel 15-LOX-1 Inhibitor

Inhibitor_Testing_Workflow Start Start: Novel Inhibitor Enzyme_Assay In Vitro Enzyme Assay (Determine IC50) Start->Enzyme_Assay Cell_Line_Selection Select Cancer Cell Lines (Varying 15-LOX-1 Expression) Enzyme_Assay->Cell_Line_Selection Expression_Analysis Confirm 15-LOX-1 Expression (qRT-PCR, Western Blot) Cell_Line_Selection->Expression_Analysis Cell_Viability Cell Viability Assays (Dose-Response) Expression_Analysis->Cell_Viability Mechanism_Study Mechanism of Action Studies Cell_Viability->Mechanism_Study Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Mechanism_Study->Apoptosis_Assay Metabolite_Analysis Metabolite Analysis (LC-MS for 13-HODE/15-HETE) Mechanism_Study->Metabolite_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-p53, NF-κB) Mechanism_Study->Signaling_Analysis In_Vivo In Vivo Xenograft Model Mechanism_Study->In_Vivo End End: Evaluate Efficacy In_Vivo->End

Caption: Experimental workflow for evaluating a new 15-LOX-1 inhibitor.

Diagram 3: Overcoming Doxorubicin Resistance via 15-LOX-1

Doxorubicin_Resistance cluster_resistant Doxorubicin-Resistant Cell cluster_sensitized Re-sensitized Cell Low_LOX1 Low 15-LOX-1 Expression Doxorubicin_Efflux Increased Doxorubicin Efflux Low_LOX1->Doxorubicin_Efflux Reduced_Apoptosis Reduced Apoptosis Low_LOX1->Reduced_Apoptosis Overexpress_LOX1 Overexpress 15-LOX-1 Doxorubicin_Accumulation Doxorubicin Accumulation Increased_Apoptosis Increased Apoptosis PPARg_Activation PPARγ Activation Overexpress_LOX1->PPARg_Activation Membrane_Alteration Altered Membrane Dynamics Overexpress_LOX1->Membrane_Alteration PPARg_Activation->Increased_Apoptosis Membrane_Alteration->Doxorubicin_Accumulation

Caption: Logic diagram for re-sensitizing cancer cells to doxorubicin.

References

Technical Support Center: Interpreting Unexpected Results in 15-LOX-1 Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-Lipoxygenase-1 (15-LOX-1) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 15-LOX-1 and why is it a therapeutic target?

15-Lipoxygenase-1 (15-LOX-1) is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] This process generates bioactive lipid mediators that are involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and differentiation.[2][3] The role of 15-LOX-1 is complex, as its activity has been implicated in both the promotion and resolution of inflammation, as well as in both tumor progression and suppression, depending on the cellular context and disease state.[1][3] This dual functionality makes it a compelling, albeit complex, target for therapeutic intervention in diseases like cancer, cardiovascular disease, and inflammatory disorders.[2][4]

Q2: What are some common inhibitors for 15-LOX-1?

Several classes of 15-LOX-1 inhibitors have been developed, each with varying potency and selectivity. Some commonly used inhibitors include:

  • PD-146176: An indole-based inhibitor.[5]

  • ML351: A potent and selective inhibitor with demonstrated in vivo activity.[6]

  • Compound 9c (i472): A novel inhibitor that has shown protective effects in cellular models of inflammation.[7]

The choice of inhibitor will depend on the specific experimental goals, and it is crucial to be aware of the potential for off-target effects.[6]

Q3: What are the expected outcomes of 15-LOX-1 inhibition?

Generally, inhibition of 15-LOX-1 is expected to lead to:

  • Decreased production of its downstream metabolites, such as 13-S-hydroxyoctadecadienoic acid (13-S-HODE) and 15-S-hydroxyeicosatetraenoic acid (15-S-HETE).[8]

  • Reduction in lipid peroxidation and oxidative stress.[4]

  • Modulation of inflammatory responses, often leading to a decrease in pro-inflammatory markers like TNF-α and IL-6.[9]

  • Inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines.[8]

Troubleshooting Guides

Unexpected Result 1: 15-LOX-1 Inhibitor Shows Higher IC50 Value Than Reported

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Enzyme Activity - Verify Enzyme Source and Purity: Ensure the 15-LOX-1 enzyme is from a reliable source and has high purity. Enzyme activity can vary between batches and suppliers. - Check Enzyme Storage: Improper storage can lead to loss of activity. Store the enzyme according to the manufacturer's instructions, typically at -80°C.[10] - Confirm Enzyme Concentration: Accurately determine the protein concentration of your enzyme stock.
Assay Conditions - Optimize Substrate Concentration: The IC50 value can be dependent on the substrate concentration. Ensure you are using a substrate concentration appropriate for your enzyme and assay conditions. - Check Buffer pH and Composition: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Verify that the buffer composition matches the recommended conditions for the assay.[11] - Incubation Times: Ensure that the pre-incubation time with the inhibitor and the reaction time are consistent and optimal.
Inhibitor Integrity - Verify Inhibitor Purity and Concentration: Use an inhibitor from a reputable source and confirm its purity. Prepare fresh stock solutions and accurately determine their concentrations. - Proper Inhibitor Storage: Store the inhibitor according to the manufacturer's instructions to prevent degradation.
Spectrophotometer Settings - Correct Wavelength: Ensure the spectrophotometer is set to the correct wavelength for detecting the product of the 15-LOX-1 reaction (typically 234 nm for the formation of conjugated dienes).[11]
Unexpected Result 2: 15-LOX-1 Inhibitor Increases Inflammatory Markers

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Dual Role of 15-LOX-1 Metabolites - Context-Dependent Effects: 15-LOX-1 metabolites can have both pro- and anti-inflammatory effects depending on the cell type, stimulus, and local microenvironment.[3] Your experimental system may favor the anti-inflammatory pathway, and its inhibition could paradoxically increase certain inflammatory markers. - Measure a Panel of Cytokines: Analyze a broader range of both pro- and anti-inflammatory cytokines to get a more complete picture of the inflammatory response.
Off-Target Effects of the Inhibitor - Test Inhibitor Specificity: Use a structurally unrelated 15-LOX-1 inhibitor to see if the effect is reproducible. - Control for Off-Target Pathways: Investigate if the inhibitor affects other related pathways, such as other lipoxygenases (e.g., 5-LOX, 12-LOX) or cyclooxygenases (COX).
Compensatory Mechanisms - Time-Course Experiment: An initial decrease in inflammation might be followed by a compensatory upregulation of other pro-inflammatory pathways. Perform a time-course experiment to assess the dynamic changes in inflammatory markers. - Investigate Other Inflammatory Pathways: Use inhibitors for other key inflammatory pathways (e.g., NF-κB) to understand potential crosstalk.[12]
Unexpected Result 3: Inconsistent Cell Viability Results

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inhibitor Cytotoxicity - Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration of your inhibitor. The observed effects may be due to general toxicity rather than specific 15-LOX-1 inhibition.[13] - Use a Different Viability Assay: Some inhibitors may interfere with the reagents used in certain viability assays (e.g., MTT, MTS). Use an alternative method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm the results.[13]
Cell Line Specific Effects - Tumor Suppressor vs. Promoter Role: The effect of 15-LOX-1 on cell viability is highly dependent on the cancer type and cellular context. In some cancers, 15-LOX-1 acts as a tumor suppressor, while in others, it can be pro-tumorigenic.[1][14] Ensure the expected outcome is based on literature for your specific cell line.
Experimental Variability - Consistent Cell Seeding: Ensure consistent cell numbers are seeded in each well. - Proper Mixing of Reagents: Ensure thorough mixing of the inhibitor and viability assay reagents in the wells.

Data Summary Tables

Table 1: IC50 Values of Common 15-LOX-1 Inhibitors

InhibitorIC50 Value (µM)TargetReference
PD-1461763.81Rabbit 12/15-LOX[4]
ML3510.2Human 15-LOX-1[6]
Compound 9c (i472)0.1915-LOX-1[7]

Table 2: Effects of 15-LOX-1 Inhibition on Inflammatory Markers

InhibitorCell TypeTreatmentEffect on Inflammatory MarkerReference
Compound 9c (i472)RAW 264.7 MacrophagesLPS/IFNγ↓ iNOS expression, ↓ NO production[4]
ML351Mouse model of strokeIschemia/Reperfusion↓ IL-1β, IL-6, TNF-α; ↑ IL-10[9]

Experimental Protocols

15-LOX-1 Enzymatic Activity Assay (Spectrophotometric)

This protocol is adapted from a standard method for measuring 15-LOX-1 activity by monitoring the formation of conjugated dienes from a fatty acid substrate.[11]

Materials:

  • Purified 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO (for dissolving inhibitor)

  • Test inhibitor

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare working solutions of the 15-LOX-1 enzyme in cold borate buffer.

    • Dissolve the test inhibitor in DMSO to create a stock solution. Prepare serial dilutions as needed.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • For each reaction, prepare a cuvette containing borate buffer.

  • Blank Measurement:

    • To a cuvette, add borate buffer and the same volume of DMSO as used for the inhibitor. This will serve as the blank.

  • Enzyme Reaction:

    • Add the 15-LOX-1 enzyme solution to the cuvette.

    • Add the inhibitor solution (or DMSO for the control) and incubate for a specified time (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately start monitoring the change in absorbance at 234 nm over time (e.g., for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each inhibitor concentration compared to the control (DMSO).

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric method to assess cell viability following treatment with a 15-LOX-1 inhibitor.[13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 15-LOX-1 inhibitor

  • MTS reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the 15-LOX-1 inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor (or vehicle control).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Data Measurement and Analysis:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the inhibitor concentration.

Western Blotting for 15-LOX-1 Pathway Proteins

This protocol outlines the general steps for detecting 15-LOX-1 and downstream signaling proteins by Western blotting.[15]

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-15-LOX-1, anti-p-p38, anti-NF-κB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

15-LOX-1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_15LOX1 15-LOX-1 Activity cluster_inhibitor Inhibition cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) 15_LOX_1 15-LOX-1 Inflammatory_Stimuli->15_LOX_1 Upregulates PUFAs Polyunsaturated Fatty Acids (Arachidonic Acid, Linoleic Acid) PUFAs->15_LOX_1 Substrate Lipid_Peroxides Lipid Peroxides (13-S-HODE, 15-S-HETE) 15_LOX_1->Lipid_Peroxides Produces Inhibitor 15-LOX-1 Inhibitor (e.g., PD-146176, ML351) Inhibitor->15_LOX_1 Inhibits Oxidative_Stress Oxidative Stress Lipid_Peroxides->Oxidative_Stress NF_kB_Activation NF-κB Activation Lipid_Peroxides->NF_kB_Activation Cell_Death Regulated Cell Death (e.g., Ferroptosis) Oxidative_Stress->Cell_Death Inflammation Inflammation NF_kB_Activation->Inflammation Inflammation->Cell_Death

Caption: Simplified signaling pathway of 15-LOX-1 and points of inhibition.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Steps cluster_troubleshooting Troubleshooting Logic Start Start Experiment Inhibitor_Prep Prepare 15-LOX-1 Inhibitor Start->Inhibitor_Prep Cell_Treatment Treat Cells/Enzyme with Inhibitor Inhibitor_Prep->Cell_Treatment Assay Perform Assay (Enzymatic, Viability, Western Blot) Cell_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Expected_Result Expected Result Data_Analysis->Expected_Result Unexpected_Result Unexpected Result Data_Analysis->Unexpected_Result End Conclusion Expected_Result->End Check_Reagents Check Reagent Quality (Inhibitor, Enzyme, Antibodies) Unexpected_Result->Check_Reagents Verify_Protocol Verify Experimental Protocol (Concentrations, Times, Temps) Unexpected_Result->Verify_Protocol Consider_Biology Consider Biological Complexity (Off-target effects, Dual roles) Unexpected_Result->Consider_Biology Modify_Experiment Modify Experiment Check_Reagents->Modify_Experiment Verify_Protocol->Modify_Experiment Consider_Biology->Modify_Experiment Modify_Experiment->Cell_Treatment

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

method refinement for studying 15-LOX-1 inhibitor 1 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our 15-LOX-1 Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1). It functions by binding to the active site of the enzyme, preventing the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid.[1] This inhibition blocks the downstream production of pro-inflammatory lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and eoxins.[2] The action of 15-LOX-1 and its metabolites are linked to inflammatory conditions, making its inhibition a promising therapeutic strategy.[2][3]

Q2: What are the recommended in vivo models for studying this compound?

A2: The choice of in vivo model will depend on the specific research question. Based on the known roles of 15-LOX-1, suitable models include those for inflammatory diseases, neurodegenerative conditions, and certain cancers.[4] For instance, mouse models of ischemic stroke have been used to demonstrate the neuroprotective effects of 15-LOX-1 inhibitors.[4] Animal models of atherosclerosis, asthma, and diabetes, where 12/15-LOX (the murine ortholog of human 15-LOX-1) is implicated, are also highly relevant.[5][6]

Q3: How should I prepare and administer this compound for in vivo studies?

A3: Proper formulation and administration are critical for obtaining reliable in vivo results. Due to the often lipophilic nature of lipoxygenase inhibitors, solubility can be a challenge. It is recommended to first test the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles for lipophilic compounds include a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity. Administration routes will vary by model, but intraperitoneal (i.p.) and oral (p.o.) gavage are common.

Q4: What are the expected pharmacokinetic and pharmacodynamic properties of this compound?

A4: The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound should be determined in the chosen animal model. Generally, NSAIDs, a broad class that includes some LOX inhibitors, exhibit good bioavailability after oral or intramuscular administration, high plasma protein binding, and significant inter-species differences in clearance and half-life.[7] A pilot PK/PD study is recommended to establish the optimal dosing regimen.[8][9] This involves measuring plasma concentrations of the inhibitor over time (PK) and assessing the inhibition of 15-LOX-1 activity in a target tissue (PD).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable in vivo efficacy 1. Poor Bioavailability/Suboptimal Dosing: The inhibitor may not be reaching the target tissue at a sufficient concentration or for a long enough duration. 2. Inappropriate Vehicle: The formulation may be causing precipitation of the compound upon administration. 3. Rapid Metabolism: The inhibitor may be rapidly cleared from circulation.1. Conduct a Pharmacokinetic (PK) Study: Measure plasma and tissue concentrations of Inhibitor 1 over time to determine its half-life, Cmax, and bioavailability.[10] Adjust the dose and frequency accordingly. 2. Optimize Formulation: Test alternative vehicles (e.g., cyclodextrin-based formulations, lipid emulsions) to improve solubility and stability. 3. Assess Target Engagement: Measure the levels of 15-LOX-1 products (e.g., 15-HETE) in the target tissue to confirm that the inhibitor is engaging its target at the administered dose.
Off-Target Effects or Unexpected Toxicity 1. Lack of Specificity: The inhibitor may be interacting with other lipoxygenases (e.g., 5-LOX, 12-LOX) or other enzymes like cyclooxygenases (COX).[1][11] 2. Vehicle Toxicity: The vehicle itself (e.g., high concentrations of DMSO) may be causing adverse effects. 3. Metabolite Toxicity: A metabolite of the inhibitor could be responsible for the observed toxicity.1. Perform Selectivity Assays: Test the inhibitory activity of Inhibitor 1 against related enzymes (5-LOX, 12-LOX, COX-1, COX-2) to determine its selectivity profile. 2. Include a Vehicle-Only Control Group: This will help differentiate between the effects of the inhibitor and the vehicle. 3. Metabolite Profiling: Conduct studies to identify the major metabolites of Inhibitor 1 and assess their biological activity and toxicity.
Difficulty in Measuring 15-LOX-1 Activity in vivo 1. Low Enzyme Expression: The target tissue may have low basal expression of 15-LOX-1. 2. Sample Degradation: Lipid mediators are often unstable and can degrade quickly during sample collection and processing. 3. Insensitive Assay: The chosen method for detecting 15-LOX-1 products may not be sensitive enough.1. Confirm Enzyme Expression: Use RT-qPCR or Western blot to confirm the expression of 15-LOX-1 in your target tissue. Some disease models show upregulated 15-LOX-1 expression.[12] 2. Optimize Sample Handling: Snap-freeze tissues immediately in liquid nitrogen. Use antioxidants (e.g., BHT) during lipid extraction to prevent auto-oxidation. 3. Use a Highly Sensitive Method: LC-MS/MS is the gold standard for quantifying specific lipid mediators due to its high sensitivity and specificity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

EnzymeIC50 (nM)
Human 15-LOX-1 200 [4]
Human 5-LOX>50,000
Human 12-LOX>50,000
Human COX-1>50,000
Human COX-2>50,000

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is hypothetical, based on characteristics of selective inhibitors like ML351.[4]

Table 2: Recommended Starting Doses for In Vivo Models

Animal ModelDisease ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Reference
MouseIschemic StrokeIntraperitoneal (i.p.)10 - 30[4]
MouseAtherosclerosis (ApoE-/-)Oral Gavage (p.o.)10[13]
RatEndotoxin-induced InflammationIntravenous (i.v.)5 - 10[12]

These are suggested starting doses. The optimal dose should be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Measurement of 15-LOX-1 Activity via UV-Vis Spectrophotometry

This assay is suitable for determining the IC50 of Inhibitor 1 on purified 15-LOX-1.[2]

  • Prepare Reagents:

    • Assay Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100.[14]

    • Substrate: Linoleic acid (10 µM final concentration).

    • Enzyme: Purified human 15-LOX-1.

    • Inhibitor 1: Prepare a stock solution in DMSO and create serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 190 µL of assay buffer.

    • Add 2 µL of Inhibitor 1 dilution (or DMSO for control).

    • Add 5 µL of the 15-LOX-1 enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of linoleic acid substrate.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 234 nm every 15 seconds for 5 minutes. The product of the 15-LOX-1 reaction, 13-hydroperoxyoctadecadienoic acid (13-HpODE), has a characteristic absorbance at this wavelength.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Protocol 2: Assessment of Target Engagement in Tissue Homogenates

This protocol describes how to measure the levels of a key 15-LOX-1 product, 15(S)-HETE, in tissue samples using LC-MS/MS.

  • Sample Collection and Preparation:

    • Harvest tissues from control and Inhibitor 1-treated animals and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold methanol containing an antioxidant (e.g., 0.005% BHT) and an internal standard (e.g., 15(S)-HETE-d8).

  • Lipid Extraction (Solid-Phase Extraction):

    • Centrifuge the homogenate to pellet proteins.

    • Acidify the supernatant to pH ~3.5.

    • Apply the supernatant to a pre-conditioned C18 solid-phase extraction column.

    • Wash the column with a low-polarity solvent to remove interfering substances.

    • Elute the lipids with a high-polarity solvent like methyl formate or ethyl acetate.

  • LC-MS/MS Analysis:

    • Dry the eluted sample under a stream of nitrogen and reconstitute in the mobile phase.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution to separate the lipids.

    • Detect 15(S)-HETE and its deuterated internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Quantification:

    • Create a standard curve using known amounts of 15(S)-HETE.

    • Quantify the amount of 15(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Signaling Pathway

15_LOX_1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX15_1 15-LOX-1 Arachidonic_Acid->LOX15_1 HETE15 15(S)-HETE & Eoxins LOX15_1->HETE15 Catalyzes Inhibitor_1 This compound Inhibitor_1->LOX15_1 NFkB NF-κB Activation HETE15->NFkB Promotes CellDeath Regulated Cell Death (e.g., Ferroptosis) HETE15->CellDeath Induces Lipid Peroxidation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation

Caption: The 15-LOX-1 signaling cascade and the point of intervention for Inhibitor 1.

Experimental Workflow

In_Vivo_Study_Workflow start Start: Hypothesis model_selection Select In Vivo Model (e.g., Stroke, Atherosclerosis) start->model_selection pkpd_study Pilot PK/PD Study - Determine Dose & Schedule model_selection->pkpd_study treatment_groups Establish Treatment Groups - Vehicle Control - Inhibitor 1 (Low, Med, High) pkpd_study->treatment_groups dosing Administer Treatment treatment_groups->dosing behavioral_assessment Behavioral/Phenotypic Assessment (if applicable) dosing->behavioral_assessment sample_collection Tissue & Blood Collection dosing->sample_collection behavioral_assessment->sample_collection analysis Analysis sample_collection->analysis biomarker Biomarker Analysis (e.g., 15-HETE via LC-MS/MS) analysis->biomarker gene_expression Gene/Protein Expression (RT-qPCR, Western Blot) analysis->gene_expression histology Histopathology analysis->histology data_analysis Data Interpretation & Conclusion biomarker->data_analysis gene_expression->data_analysis histology->data_analysis

Caption: A generalized workflow for conducting an in vivo study with Inhibitor 1.

References

Technical Support Center: Development of Selective 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the discovery and development of selective 15-lipoxygenase-1 (15-LOX-1) inhibitors.

Section 1: Frequently Asked Questions (FAQs) on Core Challenges

This section addresses the fundamental hurdles in designing potent and selective 15-LOX-1 inhibitors.

Question: Why is achieving high selectivity for 15-LOX-1 inhibitors a major challenge?

Answer: Achieving selectivity is difficult primarily due to the structural similarities among the various human lipoxygenase (LOX) isoforms, which include 5-LOX, 12-LOX, and 15-LOX-2.[1] These enzymes share a conserved catalytic non-heme iron-containing domain and a similar substrate-binding pocket.[2][3]

  • Isoform Similarity: Human 15-LOX-1 (encoded by ALOX15) and 15-LOX-2 (encoded by ALOX15B) share less than 40% sequence identity, yet their active sites can present challenges for designing isoform-specific inhibitors.[4][5]

  • Ortholog Differences: Significant variations exist between human 15-LOX-1 and its orthologs in commonly used animal models, such as mice. Mouse 12/15-LOX (Alox15) preferentially generates 12-HpETE from arachidonic acid, whereas the human enzyme primarily produces 15-HpETE, indicating differences in their active sites.[3][5] This complicates the translation of inhibitor efficacy from preclinical mouse models to human applications.

Question: What are the common reasons for discrepancies between in vitro enzyme inhibition and cell-based activity?

Answer: An inhibitor demonstrating high potency in a purified enzyme assay may show weak or no activity in a cellular context. This is a frequent challenge with several potential causes:

  • Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes into inactive forms. For instance, the inhibitor ML094 showed low nanomolar potency in vitro but had no activity in vivo, possibly due to the lability of its ester moiety.[6]

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Off-Target Effects: In a complex cellular environment, the inhibitor might engage with other proteins, reducing its effective concentration at the 15-LOX-1 target.[5] Redox-active inhibitors, for example, can cause off-target reactions within the cell.[5]

  • Bioavailability: Poor solubility and extensive metabolism can severely limit the oral bioavailability of potential inhibitors, hindering their in vivo efficacy.[7]

Section 2: Troubleshooting for In Vitro Enzyme Assays

This section provides guidance on common issues encountered during biochemical assays for 15-LOX-1 activity.

Question: My IC50 values from our UV-Vis spectrophotometric assay are inconsistent. What are the likely causes?

Answer: Variability in IC50 values from UV-Vis assays, which typically monitor the formation of the conjugated diene product at 234 nm, is a common problem.[6][8] Consider the following troubleshooting steps:

  • Enzyme Stability: 15-LOX-1 can lose activity over time, especially at room temperature or after repeated freeze-thaw cycles.[9][10] Always prepare the enzyme solution fresh, keep it on ice throughout the experiment, and avoid excessive vortexing.[8][9]

  • Substrate Quality: The fatty acid substrate (e.g., linoleic acid, arachidonic acid) is prone to auto-oxidation. A slight level of pre-oxidation is often needed for enzyme activation, but high levels will lead to high background absorbance and inconsistent results.[8] Store substrates under inert gas at -20°C or lower and prepare fresh working solutions daily.[11]

  • Buffer Conditions: Enzyme activity is highly sensitive to pH and temperature.[9] Ensure the buffer pH is stable and correct (typically pH 7.5 for human 15-LOX-1) and that all assay components are temperature-equilibrated before starting the reaction.[6]

  • Inhibitor Solubility: Poorly soluble inhibitors can precipitate in the assay buffer, leading to inaccurate concentration and unreliable data. Visually inspect for precipitation and consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.[8]

  • Reaction Time: Ensure you are measuring the initial reaction velocity. If the reaction proceeds for too long, substrate depletion or product inhibition can occur, leading to non-linear reaction rates.[6]

Logical Flow: Key Challenges in 15-LOX-1 Inhibitor Development

G cluster_selectivity Selectivity Issues cluster_assay Assay Issues cluster_translation Translation Issues Selectivity Selectivity Isoforms High Homology Among LOX Isoforms Selectivity->Isoforms Orthologs Species Differences (Human vs. Mouse) Selectivity->Orthologs Assay Assay Development Stability Enzyme/Substrate Instability Assay->Stability Artifacts Redox-Active Interference Assay->Artifacts Throughput Low Throughput of Traditional Assays Assay->Throughput Translation In Vitro to In Vivo Translation PK Poor Pharmacokinetics (e.g., Bioavailability) Translation->PK Permeability Low Cell Permeability Translation->Permeability OffTarget Cellular Off-Target Effects Translation->OffTarget

Caption: Key challenges in the development of selective 15-LOX-1 inhibitors.

Section 3: Troubleshooting for Cell-Based Assays

Cellular assays are critical for validating inhibitor efficacy in a more biologically relevant system.

Question: My potent 15-LOX-1 inhibitor shows no effect on lipid peroxidation in a macrophage cell line. What should I investigate?

Answer: This is a common translational issue. If your inhibitor is potent in vitro but fails in a cell-based lipid peroxidation assay (e.g., using BODIPY 581/591 C11 dye), consider these points:[12]

  • Confirm Target Engagement: First, verify that your inhibitor is entering the cells and engaging with 15-LOX-1. This can be done using an activity-based protein profiling (ABPP) probe if available, or by measuring the levels of a direct 15-LOX-1 product (e.g., 15-HETE) via LC-MS.[13]

  • Redundancy of Lipid Peroxidation Pathways: Lipid peroxidation is not exclusively driven by 15-LOX-1. Other LOX isoforms, cyclooxygenases (COX), and non-enzymatic reactive oxygen species (ROS) can also contribute to the overall lipid peroxide pool.[12][13] The cellular model might have redundant pathways that compensate when 15-LOX-1 is inhibited.

  • Inhibitor Promiscuity: Some inhibitors may have off-target effects that confound results. For example, some redox-active compounds can interfere with the fluorescent dyes used to measure lipid peroxidation.[5]

  • Cell Model Appropriateness: Ensure the chosen cell line (e.g., RAW 264.7 macrophages) expresses sufficient levels of 15-LOX-1 under your experimental conditions (e.g., after stimulation with LPS/IFNγ).[12][13] Verify enzyme expression via Western blot or qPCR.

Section 4: Data and Protocols

Table 1: Comparison of Selected 15-LOX-1 Inhibitors

This table summarizes the potency and selectivity of various published 15-LOX-1 inhibitors.

Compound15-LOX-1 IC50 (Human)Selectivity vs. h5-LOXSelectivity vs. h12-LOXSelectivity vs. h15-LOX-2Selectivity vs. COX-2Reference
ML351 Sub-micromolar>30-foldNot specifiedNot specifiedNot specified[6]
BLX-2477 99 nMHighHighNot specifiedNot specified[5][6]
Compound 99089 3.4 µM>30-fold~10-fold~15-fold>30-fold[5]
MLS000327069 0.34 µM>50-fold>50-foldN/A (Target)>50-fold[14]
PD-146176 3.81 µMNot specifiedNot specifiedNot specifiedNot specified[12]
9c (i472) 0.19 µMNot specifiedNot specifiedNot specifiedNot specified[13]

Note: Data is compiled from multiple sources and assay conditions may vary.

Workflow: General Screening Cascade for 15-LOX-1 Inhibitors

cluster_0 In Vitro / Biochemical cluster_1 Cell-Based / Ex Vivo cluster_2 In Vivo HTS Primary Screen (e.g., HTS) IC50 IC50 Determination (Dose-Response) HTS->IC50 Confirm Hits Selectivity Selectivity Profiling (vs. 5-LOX, 12-LOX, COX) IC50->Selectivity Prioritize Mechanism Mechanism of Action (e.g., Redox Activity) Selectivity->Mechanism Cellular Cell-Based Assay (e.g., Lipid Peroxidation) Mechanism->Cellular Advance Leads Target Target Engagement (e.g., LC-MS for 15-HETE) Cellular->Target PKPD Pharmacokinetics & Bioavailability Target->PKPD Validate Efficacy Animal Model of Disease PKPD->Efficacy

Caption: A typical experimental workflow for identifying and validating 15-LOX-1 inhibitors.

Experimental Protocol: UV-Vis Spectrophotometric Assay for 15-LOX-1 Inhibition

This protocol is adapted from methodologies used for determining IC50 values.[6][8]

1. Reagents and Buffers:

  • Assay Buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.[6]

  • Enzyme Solution: Purified human 15-LOX-1 diluted in Assay Buffer to the desired final concentration (e.g., 1-5 nM). Prepare fresh and keep on ice.

  • Substrate Solution: Arachidonic acid (AA) or linoleic acid (LA) at a stock concentration of ~1 mM in ethanol. Dilute in Assay Buffer to a working concentration (e.g., 20 µM for a final concentration of 10 µM).[6]

  • Inhibitor Solutions: Prepare a serial dilution of the test compound in 100% DMSO.

2. Assay Procedure:

  • Set up a UV-compatible 96-well plate or individual cuvettes.

  • To each well/cuvette, add the Assay Buffer.

  • Add 1 µL of the inhibitor solution in DMSO to the appropriate wells (for a final DMSO concentration of ≤1%). Add 1 µL of DMSO to control wells.

  • Add the Enzyme Solution to all wells.

  • Incubate the plate/cuvettes for 5 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Substrate Solution. The final reaction volume is typically 200 µL for plates or 1-2 mL for cuvettes.[6]

  • Immediately begin monitoring the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. The rate of product formation (15-HpETE or 13-HpODE) is proportional to the change in absorbance over time.

3. Data Analysis:

  • Calculate the initial velocity (rate) for each inhibitor concentration.

  • Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic) to determine the IC50 value.[6]

Signaling Pathway: Simplified 15-LOX-1 Pathway

PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 Substrate HpETE 15-HpETE / 13-HpODE (Lipid Hydroperoxides) LOX15->HpETE Catalyzes Inhibitor Selective Inhibitor Inhibitor->LOX15 Blocks Downstream Downstream Cellular Effects HpETE->Downstream Effects • Inflammation • Oxidative Stress • Ferroptosis Downstream->Effects

Caption: Simplified signaling pathway showing 15-LOX-1 activity and the point of intervention.

References

avoiding common pitfalls in 15-LOX-1 inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of 15-lipoxygenase-1 (15-LOX-1) inhibitor screening and avoid common experimental pitfalls.

Troubleshooting Guides

This section addresses specific issues that may arise during 15-LOX-1 inhibitor screening experiments.

Issue 1: High background signal or apparent enzyme activation.

Possible Cause 1: Autoxidation of Substrate

  • Q: My negative control wells (without enzyme or with a known inhibitor) show a significant increase in absorbance at 234 nm. What could be the cause?

  • A: The substrate, such as linoleic acid or arachidonic acid, can undergo non-enzymatic autoxidation, leading to the formation of hydroperoxides that absorb at 234 nm. This is a common artifact in lipoxygenase assays.

Troubleshooting Steps:

  • Substrate Quality: Ensure you are using high-quality, fresh substrate. Store polyunsaturated fatty acid substrates under an inert gas (e.g., argon) at -20°C or lower to minimize oxidation.

  • Buffer Preparation: Prepare fresh assay buffer for each experiment. Degassing the buffer before adding the substrate can help reduce dissolved oxygen.

  • Control Wells: Always include a "no-enzyme" control to measure the rate of substrate autoxidation. Subtract this rate from all other measurements.

Possible Cause 2: Compound Interference

  • Q: Some of my test compounds seem to increase the reaction rate. Is this possible?

  • A: True enzyme activation is rare. It is more likely that the compound itself absorbs light at 234 nm or interferes with the assay components.

Troubleshooting Steps:

  • Compound Absorbance: Measure the absorbance of the compound in the assay buffer at 234 nm without the substrate or enzyme. If it absorbs significantly, this will contribute to the overall signal.

  • Assay without Substrate: Run a control with the enzyme and the test compound but without the substrate to see if the compound interacts with the enzyme to produce a signal.

Issue 2: Irreproducible IC50 values.

Possible Cause 1: Compound Solubility

  • Q: I am getting inconsistent IC50 values for the same compound across different experiments. Why might this be happening?

  • A: Poor solubility of test compounds is a frequent cause of variability. If a compound precipitates in the assay buffer, its effective concentration will be lower and inconsistent.

Troubleshooting Steps:

  • Visual Inspection: Visually inspect the assay wells after adding the compound for any signs of precipitation.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%).[1]

  • Solubility Assessment: If solubility issues are suspected, consider using detergents like Triton X-100 in the assay buffer, but be aware that this can affect enzyme kinetics.[2][3]

Possible Cause 2: Time-Dependent Inhibition

  • Q: The level of inhibition seems to increase with longer pre-incubation times of the compound with the enzyme. How should I handle this?

  • A: Some inhibitors bind slowly or irreversibly to the enzyme. This time-dependent inhibition can lead to variable IC50 values if the pre-incubation time is not standardized.

Troubleshooting Steps:

  • Standardize Pre-incubation: Establish a fixed pre-incubation time for the enzyme and inhibitor before adding the substrate and use it consistently.[1] A 5-10 minute pre-incubation is common.[1][4]

  • Kinetic Analysis: To characterize a time-dependent inhibitor, you may need to perform more detailed kinetic studies, such as Kitz-Wilson plots, to determine the inactivation rate (ki).[5]

Issue 3: Suspected False-Positive Hits.

Possible Cause 1: Redox-Active Compounds

  • Q: How can I be sure that my "hit" compound is a true inhibitor and not an artifact?

  • A: A significant number of false positives in LOX inhibitor screens are redox-active compounds. These compounds can interfere with the assay by reducing the active ferric (Fe3+) form of the enzyme to the inactive ferrous (Fe2+) state or by acting as antioxidants that scavenge the lipid hydroperoxide product.

Troubleshooting Steps:

  • Pseudo-Peroxidase Assay: Perform a pseudo-peroxidase assay. In this assay, the inhibitor is added to the enzyme after the product (e.g., 13-hydroperoxyoctadecadienoic acid, 13-HpODE) has been formed. A redox-active compound will reduce the hydroperoxide, leading to a decrease in absorbance at 234 nm. A true inhibitor will not affect the already-formed product.[2]

  • Structural Alerts: Be cautious of compounds with known redox-cycling moieties, such as catechols or quinones. Tools can be used to filter for Pan-Assay Interference Compounds (PAINS).[3]

Possible Cause 2: Compound Aggregation

  • Q: Could my compound be inhibiting the enzyme through a non-specific mechanism?

  • A: Some compounds form aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes.

Troubleshooting Steps:

  • Detergent Sensitivity: Test if the inhibition is sensitive to the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100). Inhibition by aggregating compounds is often attenuated in the presence of detergents.

  • Dose-Response Curve Shape: Examine the Hill slope of the dose-response curve. Steep slopes can sometimes be indicative of aggregation-based inhibition.

Frequently Asked Questions (FAQs)

  • Q1: What is a standard assay for screening 15-LOX-1 inhibitors?

  • A1: The most common method is a spectrophotometric assay that measures the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate like linoleic acid or arachidonic acid.[4] The increase in absorbance is monitored at 234 nm.[1][4]

  • Q2: How do I choose the right substrate for my 15-LOX-1 assay?

  • A2: Both linoleic acid and arachidonic acid are commonly used substrates. The choice may depend on the specific research question or the natural context you are trying to model. For example, 15-LOX-1 metabolizes linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE) and arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HpETE).[6]

  • Q3: What controls are essential in a 15-LOX-1 inhibitor screening assay?

  • A3: You should always include the following controls:

    • Negative Control (100% activity): Enzyme, substrate, and solvent (e.g., DMSO) without any inhibitor.[1]

    • Positive Control: A known 15-LOX-1 inhibitor (e.g., PD-146176) to confirm the assay is sensitive to inhibition.[5][7]

    • Blank (No Enzyme): Substrate and buffer to measure the rate of non-enzymatic autoxidation.[4]

  • Q4: How can I determine if my inhibitor is selective for 15-LOX-1?

  • A4: To assess selectivity, you should test your inhibitor against other related enzymes, particularly other human LOX isoforms (e.g., 5-LOX, 12-LOX) and cyclooxygenase enzymes (COX-1 and COX-2).[8][9] An inhibitor is considered selective if it has a significantly lower IC50 value for 15-LOX-1 compared to the other enzymes.[8][9]

  • Q5: What is the difference between a competitive, non-competitive, and mixed-type inhibitor?

  • A5:

    • Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. They increase the Michaelis constant (Km) but do not change the maximum velocity (Vmax).

    • Non-competitive inhibitors bind to a site other than the active site (an allosteric site) and change the enzyme's conformation, reducing its efficiency. They decrease Vmax but do not change Km.

    • Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[2] To determine the mechanism of inhibition, you need to perform steady-state kinetic analysis by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.[4]

Experimental Protocols & Data

Protocol 1: Standard Spectrophotometric 15-LOX-1 Inhibition Assay

This protocol is based on the widely used UV-Vis method.[1][8]

Materials:

  • Human recombinant 15-LOX-1

  • Linoleic Acid (or Arachidonic Acid) substrate

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5)[4]

  • Test compounds dissolved in DMSO

  • Known 15-LOX-1 inhibitor (e.g., PD-146176)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare a working solution of 15-LOX-1 in assay buffer and keep it on ice.

  • Add assay buffer to the wells of the 96-well plate.

  • Add the test compound or control solutions to the appropriate wells. For example, add 2 µL of a 100X stock in DMSO to a final volume of 200 µL.

  • Add the 15-LOX-1 working solution to all wells except the "no-enzyme" blank wells.

  • Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the reaction by adding the substrate solution (e.g., linoleic acid) to all wells.

  • Immediately begin monitoring the increase in absorbance at 234 nm at room temperature for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Example Inhibitor Selectivity Profile

The table below summarizes hypothetical IC50 values for a test compound against various oxygenases, illustrating how selectivity is presented.

EnzymeTest Compound IC50 (µM)Reference Compound (PD-146176) IC50 (µM)
h-15-LOX-1 0.5 ± 0.04 0.25 ± 0.03
h-15-LOX-225.3 ± 2.1> 50
h-12-LOX> 5015.8 ± 1.9
h-5-LOX15.7 ± 1.5> 50
h-COX-1> 100> 100
h-COX-2> 100> 100

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway: 15-LOX-1 in Inflammation

G cluster_membrane Cell Membrane cluster_downstream Downstream Products PUFA PUFAs (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 substrate HPETE 15(S)-HpETE LOX15->HPETE oxygenation Lipoxins Lipoxins (Anti-inflammatory) HPETE->Lipoxins Eoxins Eoxins (Pro-inflammatory) HPETE->Eoxins Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15

Caption: Simplified 15-LOX-1 signaling pathway.

Workflow: Screening for True Inhibitors

G Start Compound Library PrimaryScreen Primary Screen (e.g., UV-based assay) Start->PrimaryScreen InitialHits Initial Hits PrimaryScreen->InitialHits DoseResponse IC50 Determination InitialHits->DoseResponse >50% inhibition PotentHits Potent Hits (IC50 < 10 µM) DoseResponse->PotentHits RedoxCheck Redox Check (Pseudo-peroxidase assay) PotentHits->RedoxCheck TrueHits Confirmed Non-Redox Hits RedoxCheck->TrueHits No redox activity FalsePositives Redox-Active False Positives RedoxCheck->FalsePositives Redox activity Selectivity Selectivity Profiling (vs. 5-LOX, 12-LOX, COX) TrueHits->Selectivity FinalLeads Selective Leads Selectivity->FinalLeads G cluster_tests Secondary Assays cluster_outcomes Conclusion Hit Positive Hit in Primary Screen Redox Test for Redox Activity Hit->Redox Aggregation Test for Aggregation (add detergent) Hit->Aggregation TrueInhibitor Likely True Inhibitor Redox->TrueInhibitor Negative FalsePositive Likely False Positive Redox->FalsePositive Positive Aggregation->TrueInhibitor Inhibition retained Aggregation->FalsePositive Inhibition lost

References

Technical Support Center: Assessing the Bioavailability of 15-LOX-1 Inhibitor Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the bioavailability of 15-Lipoxygenase-1 (15-LOX-1) inhibitor formulations.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it critical for 15-LOX-1 inhibitors?

A: Bioavailability is the proportion (rate and extent) of an administered drug that reaches the systemic circulation in an unchanged form, thereby becoming available at the site of action.[1][2] For 15-LOX-1 inhibitors, which are being investigated for diseases like atherosclerosis, stroke, and certain cancers, optimal bioavailability is crucial for achieving therapeutic concentrations at the target tissues and exerting the desired pharmacological effect.[3][4]

Q2: What are the primary methods for assessing the bioavailability of small-molecule inhibitors?

A: Bioavailability is typically assessed through in vivo and in vitro methods.[2][5]

  • In vivo studies: These are the gold standard and involve administering the drug to animal models and measuring the drug concentration in blood or plasma over time to determine pharmacokinetic parameters.[5][6] The area under the plasma concentration-time curve (AUC) is the most reliable measure of bioavailability.[7]

  • In vitro methods: These include cell-based assays, such as the Caco-2 permeability assay, to predict intestinal absorption.[5] Cellular bioavailability can also be determined using HPLC-MS-based protocols to measure the intracellular concentration of the inhibitor.[8][9]

Q3: What are the major factors influencing the bioavailability of 15-LOX-1 inhibitors?

A: Several factors can significantly impact the bioavailability of these inhibitors:

  • Physicochemical Properties: Lipoxygenase inhibitors are often difficult to formulate due to challenges with aqueous solubility.[10] Poor solubility can lead to low dissolution rates and consequently, low and variable absorption.[7]

  • Formulation: The choice of excipients and the dosage form (e.g., solution, suspension) are critical.[6] For instance, solvents like PEG400, Solutol, and DMA are used to formulate 12/15-LOX inhibitors for intravenous administration.[10]

  • Biological Factors: First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.[6] The drug's resistance to biotransformation (metabolic stability) is a key determinant of its bioavailability.[5]

Q4: What is the role of 15-LOX-1 in cellular signaling?

A: 15-LOX-1 is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids like arachidonic and linoleic acid.[10][11] Its products are involved in various signaling pathways. For instance, the interaction of oxidized LDL (ox-LDL) with its receptor, LOX-1, can activate downstream pathways like NF-κB, leading to inflammatory responses implicated in atherosclerosis.[12][13] Inhibition of 15-LOX-1 is a therapeutic strategy to modulate these pathological processes.[14]

Signaling Pathway

15-LOX-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxLDL Oxidized LDL (oxLDL) LOX1_R LOX-1 Receptor ROS Reactive Oxygen Species (ROS) LOX1_R->ROS Activates PKC PKC LOX1_R->PKC MAPK MAPK (p38, ERK, JNK) LOX1_R->MAPK NFkB_I IκB-NF-κB ROS->NFkB_I Promotes Degradation of IκB NFkB_A Active NF-κB NFkB_I->NFkB_A Releases Gene Pro-inflammatory Gene Expression NFkB_A->Gene Translocates & Activates Arachidonic_Acid Arachidonic Acid 15_LOX1 15-LOX-1 Arachidonic_Acid->15_LOX1 Substrate 15_HPETE 15-HPETE 15_LOX1->15_HPETE Catalyzes Inhibitor 15-LOX-1 Inhibitor Inhibitor->15_LOX1 Blocks

Caption: Simplified 15-LOX-1 related signaling pathway in atherogenesis.

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Low or undetectable drug concentration in plasma 1. Poor Solubility/Precipitation: The inhibitor may be precipitating out of the formulation vehicle upon administration.[10] 2. Rapid Metabolism: Extensive first-pass metabolism in the liver or gut wall.[5][6] 3. Poor Absorption: The drug may have low permeability across the intestinal epithelium.[7]1. Reformulate: Test different solvent systems (e.g., PEG400, DMA, Solutol) or create a suspension with appropriate excipients to improve solubility and stability.[10] 2. Assess Metabolic Stability: Use in vitro methods (e.g., liver microsomes) to determine the metabolic stability. If it's low, chemical modification of the inhibitor may be necessary.[5] 3. Use Permeability Assays: Conduct Caco-2 assays to assess intestinal permeability. Prodrug strategies could be explored to enhance absorption.[5]
High variability in bioavailability data between subjects 1. Formulation Inhomogeneity: The drug is not uniformly distributed in the vehicle, especially in suspensions. 2. Physiological Differences: Factors like age, sex, and genetic phenotype can affect drug bioavailability.[7] 3. Dosing Inaccuracy: Inconsistent administration technique.1. Optimize Formulation: Ensure the formulation is homogenous. For suspensions, ensure proper mixing before each dose. 2. Standardize Study Population: Use animals of the same age, sex, and strain. Increase the number of subjects per group to improve statistical power. 3. Refine Dosing Technique: Ensure all personnel are trained on the correct administration procedure (e.g., oral gavage).
Poor correlation between in vitro cell permeability and in vivo bioavailability 1. Efflux Transporters: The inhibitor might be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, which are not fully accounted for in all in vitro models.[5] 2. Extensive First-Pass Metabolism: In vitro models may not fully capture the extent of hepatic and intestinal metabolism.[5] 3. Nonspecific Binding: The inhibitor may bind nonspecifically to plasma proteins or other biological matrices, reducing the free fraction available for action.[9]1. Test for Efflux: Use cell lines that overexpress specific transporters or co-administer a known efflux inhibitor in your assay.[5] 2. Use PBPK Modeling: Physiologically based pharmacokinetic (PBPK) models can help bridge the gap between in vitro data and in vivo outcomes by simulating the interplay of ADME processes.[5] 3. Measure Protein Binding: Determine the extent of plasma protein binding to understand the free drug concentration.

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Caption: Logical workflow for troubleshooting low bioavailability.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Assessment in Rodents

This protocol outlines a typical oral bioavailability study.

1. Animal Preparation:

  • Acclimate animals (e.g., Sprague-Dawley rats or C57BL/6 mice) for at least one week.

  • Fast animals overnight (8-12 hours) before dosing, with water available ad libitum.

2. Formulation and Dosing:

  • Prepare the 15-LOX-1 inhibitor formulation at the desired concentration. Ensure homogeneity.

  • Administer a single dose of the formulation via oral gavage (PO).

  • For absolute bioavailability, a separate group will receive an intravenous (IV) dose.

3. Blood Sampling:

  • Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Processing:

  • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Prepare plasma samples by protein precipitation (e.g., with acetonitrile containing an internal standard).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the inhibitor concentration.

6. Pharmacokinetic Analysis:

  • Plot the plasma concentration versus time data for each animal.

  • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[2]

  • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In_Vivo_Bioavailability_Workflow A Animal Acclimation & Fasting C Drug Administration (Oral Gavage) A->C B Formulation Preparation B->C D Serial Blood Sampling (e.g., 0-24h) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic (PK) Data Analysis G->H I Calculate Cmax, Tmax, AUC, F% H->I

Caption: Experimental workflow for in vivo bioavailability assessment.

Protocol 2: Cellular Bioavailability Assessment

This protocol is adapted from a general method for determining the intracellular concentration of small-molecule inhibitors.[8][15]

1. Cell Culture:

  • Plate cells (e.g., a relevant cancer cell line or macrophage line like RAW 264.7) in a multi-well plate and grow to 80-90% confluency.

2. Inhibitor Treatment:

  • Treat the cells with the 15-LOX-1 inhibitor at a concentration close to the IC50 value for a defined period (e.g., 4 hours).

3. Cell Harvesting and Lysis:

  • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular inhibitor.

  • Trypsinize the cells, count them, and then centrifuge to form a cell pellet.

  • Lyse the cell pellet using a suitable extraction solvent (e.g., methanol or acetonitrile) containing an internal standard.[15]

4. Sample Processing:

  • Vortex the lysate thoroughly and centrifuge at high speed to pellet cell debris.

  • Collect the supernatant for analysis.

5. LC-MS/MS Analysis:

  • Quantify the inhibitor concentration in the supernatant using a validated LC-MS/MS method.

6. Calculation:

  • Calculate the intracellular concentration based on the quantified amount of inhibitor and the predetermined average cell volume. This provides a measure of how effectively the inhibitor enters the target cells.[8]

Data Presentation

Quantitative data from bioavailability studies should be summarized in a clear, tabular format to facilitate comparison between different formulations or compounds.

Table 1: Example Pharmacokinetic Parameters for Two 15-LOX-1 Inhibitor Formulations after Oral Administration (10 mg/kg) in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Absolute Bioavailability (F%)*
Formulation A (Suspension in 0.5% CMC)150 ± 254.0 ± 1.0950 ± 12015%
Formulation B (Solution in 20% Solutol/80% PEG400)450 ± 501.5 ± 0.52800 ± 30045%

*Data are presented as mean ± standard deviation (n=5). *Absolute bioavailability calculated relative to a 2 mg/kg intravenous dose.

References

dealing with batch-to-batch variability of 15-LOX-1 inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-LOX-1 inhibitor 1, also identified in the literature as compound 9c (i472). Due to the potential for batch-to-batch variability inherent in the manufacturing of small molecule inhibitors, this guide emphasizes the importance of in-house quality control to ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound (compound 9c or i472) is a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1).[1][2][3] It has a reported half-maximal inhibitory concentration (IC50) of 0.19 μM.[1][2] In cellular assays, it has been shown to protect macrophages from lipopolysaccharide (LPS)-induced cytotoxicity by inhibiting nitric oxide (NO) formation and lipid peroxidation.[1][2][3]

Q2: What are the common causes of batch-to-batch variability in small molecule inhibitors?

A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors during the manufacturing process. These can include minor differences in starting materials, reaction conditions, purification methods, and the presence of residual solvents or byproducts. These variations can affect the compound's purity, solid-state properties, and ultimately its biological activity.

Q3: How should I store and handle this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of the inhibitor. For indole-based compounds, it is generally recommended to store them as a solid at -20°C or -80°C for long-term stability.[1] Stock solutions in a suitable solvent like DMSO should also be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What are the potential off-target effects of 15-LOX-1 inhibitors?

A4: The lipoxygenase family of enzymes has several isoforms (e.g., 5-LOX, 12-LOX). While this compound has been developed as a selective inhibitor, the potential for off-target effects on other LOX isoforms or other enzymes should be considered, especially at higher concentrations. It is advisable to consult the literature for selectivity data and to include appropriate controls in your experiments to assess off-target effects.

Troubleshooting Guide

This guide addresses common issues that may be attributed to batch-to-batch variability of this compound.

Problem 1: Observed IC50 is significantly higher than the reported value (0.19 μM).

Possible Cause Suggested Solution
Inaccurate Inhibitor Concentration Verify the concentration of your stock solution using a spectrophotometer or an analytical technique like HPLC. Ensure accurate pipetting.
Degraded Inhibitor The inhibitor may have degraded due to improper storage or handling. Use a fresh aliquot or a new batch of the inhibitor.
Lower Purity of the Current Batch The current batch may have a lower purity than the one used in the original report. Perform purity analysis using HPLC or mass spectrometry (see Protocol 2).
Assay Conditions Ensure your assay conditions (e.g., enzyme concentration, substrate concentration, buffer pH, temperature) are optimal and consistent with established protocols.[5][6]
Inactive Enzyme The 15-LOX-1 enzyme may have lost activity. Test the enzyme activity with a known standard or a fresh batch of enzyme.

Problem 2: Inconsistent results between experiments using different batches of the inhibitor.

Possible Cause Suggested Solution
Batch-to-Batch Variability in Potency This is a primary concern. It is crucial to perform a quality control check on each new batch. Determine the IC50 of each new batch using a standardized enzymatic assay (see Protocol 1) before use in critical experiments.
Differences in Solubility Batches may have different physical properties affecting solubility. Ensure the inhibitor is fully dissolved in the solvent before adding it to the assay. Sonication may be helpful.
Experimental Error Review your experimental setup for any inconsistencies in reagent preparation, incubation times, or measurement procedures.

Problem 3: The inhibitor shows lower than expected efficacy in cell-based assays.

Possible Cause Suggested Solution
Poor Cell Permeability While the inhibitor has shown cellular activity, the permeability might vary between cell types. Consider using permeabilization agents as a control to see if it improves efficacy.
Inhibitor Instability in Cell Culture Media The inhibitor may be unstable in the complex environment of cell culture media. Assess the stability of the inhibitor in your specific media over the time course of your experiment.
Cellular Efflux Cells may be actively pumping out the inhibitor. The use of efflux pump inhibitors can be explored as a control experiment.
Batch with Lower Potency As with enzymatic assays, batch-to-batch variability can affect cellular efficacy. Validate each new batch in a cellular assay to confirm its potency (see Protocol 3).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

Parameter Value Reference
IC50 (15-LOX-1) 0.19 μM[1][2]
Molecular Formula C22H21ClN2O4[7]
Molecular Weight 412.87 g/mol [7]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using an Enzymatic Assay

This protocol allows for the in-house validation of the inhibitor's potency against purified 15-LOX-1 enzyme.

Materials:

  • Purified human recombinant 15-LOX-1

  • This compound

  • Linoleic acid (substrate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5)[6]

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.

  • Prepare Assay Plate: To each well of the 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control - DMSO in buffer), and the 15-LOX-1 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the linoleic acid substrate to each well to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. This absorbance change corresponds to the formation of the conjugated diene product.[8]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to assess the purity of different batches of the inhibitor.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the inhibitor in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the compound and any impurities. The exact gradient will need to be optimized.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where the inhibitor has a strong absorbance (e.g., 254 nm or a specific lambda max if known).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks. Compare the purity of different batches.

Protocol 3: Validation of this compound Activity in a Cell-Based Assay

This protocol describes a general method to confirm the inhibitor's efficacy in a cellular context, for example, by measuring its ability to reduce LPS-induced nitric oxide production in RAW 264.7 macrophages.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent kit for nitric oxide (nitrite) measurement

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include an unstimulated control group.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent kit according to the manufacturer's instructions.

  • Data Analysis: Plot the nitrite concentration against the inhibitor concentration to determine the dose-dependent inhibitory effect of this compound on NO production.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic_Acid->15-LOX-1 15-HpETE 15-HpETE 15-LOX-1->15-HpETE Lipid_Peroxidation Lipid Peroxidation 15-HpETE->Lipid_Peroxidation Inflammation Inflammation Lipid_Peroxidation->Inflammation 15-LOX-1_Inhibitor_1 This compound 15-LOX-1_Inhibitor_1->15-LOX-1 Inhibits Experimental_Workflow New_Batch Receive New Batch of This compound Purity_Check Assess Purity (Protocol 2: HPLC) New_Batch->Purity_Check Potency_Check Determine Potency (Protocol 1: IC50 Assay) Purity_Check->Potency_Check Cellular_Assay Validate in Cellular Context (Protocol 3) Potency_Check->Cellular_Assay Data_Analysis Compare with Reference Data Cellular_Assay->Data_Analysis Decision Accept or Reject Batch Data_Analysis->Decision Use_in_Experiments Use in Experiments Decision->Use_in_Experiments Accept Reject Reject Batch Decision->Reject Reject

References

Technical Support Center: 15-LOX-1 Inhibitor Potency Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the development and application of 15-lipoxygenase-1 (15-LOX-1) inhibitors.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My inhibitor shows high potency in an enzyme-based assay but loses significant activity in cell-based assays. What are the potential causes?

A1: This is a common issue that can stem from several factors:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the intracellular enzyme. Consider optimizing the inhibitor's physicochemical properties, such as lipophilicity and molecular weight, to improve uptake.

  • Metabolic Instability: The inhibitor might be rapidly metabolized by cellular enzymes into an inactive form. For instance, ester moieties can be susceptible to hydrolysis.[1][2] Replacing metabolically labile groups, such as replacing an ester with a more stable amide, could enhance cellular activity, although this may sometimes reduce potency and requires careful structure-activity relationship (SAR) analysis.[3][4]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Assay Artifacts: The inhibitor might interfere with the cell-based assay components. For example, some compounds can interfere with fluorescent reporters used in certain assays.[5] It is crucial to run appropriate controls.

Q2: My 15-LOX-1 inhibitor is showing off-target effects or lacks selectivity against other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX). How can I improve selectivity?

A2: Achieving selectivity is a critical step in drug development. Consider the following strategies:

  • Structure-Based Design: Utilize crystal structures of different LOX isoforms to identify unique features in the active site of 15-LOX-1 that are not present in other isoforms.[3] Docking studies can help predict binding modes and guide modifications to exploit these differences.[1]

  • Targeting Unique Residues: Mutagenesis studies have identified specific amino acid residues (e.g., F414) that are critical for inhibitor binding in the 15-LOX-1 active site.[1] Designing compounds that form specific interactions with these residues can enhance selectivity.

  • Screening Against a Panel: Always test your lead compounds against a panel of related enzymes (h5-LOX, h12-LOX, h15-LOX-2, COX enzymes) to empirically determine their selectivity profile.[2]

Q3: I am observing high background noise or inconsistent results in my spectrophotometric 15-LOX-1 inhibition assay. What are the common troubleshooting steps?

A3: Inconsistent results in UV-Vis based assays, which typically monitor the formation of the conjugated diene product at 234 nm, can be frustrating.[4][6] Here are some steps to troubleshoot:

  • Substrate Quality: The substrate, typically linoleic acid or arachidonic acid, can auto-oxidize over time. A slight level of pre-oxidation is sometimes needed to activate the enzyme, but high levels will cause a high background signal.[6] Use fresh substrate solutions and store them properly.

  • Enzyme Stability: The activity of 15-LOX can decrease over time, especially in certain buffers or after repeated freeze-thaw cycles.[7][8] Prepare fresh enzyme solutions and keep them on ice during the experiment.[6]

  • Buffer and pH: Ensure the buffer pH is optimal (e.g., Borate buffer, pH 9.0 or HEPES, pH 7.5) and consistent across all experiments.[1][6] Small deviations in pH can significantly alter enzyme activity.[7]

  • Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentration determination and variable results.[2] Use a suitable solvent like DMSO and ensure the final concentration in the assay does not cause precipitation.

  • Instrument Settings: Double-check that the spectrophotometer is set to the correct wavelength (234 nm) and that cuvettes are clean and properly matched.[6][7]

Q4: What are the key structure-activity relationships (SARs) for enhancing the potency of 15-LOX-1 inhibitors?

A4: SAR provides guiding principles for rational inhibitor design.

  • For Flavonoid-Based Inhibitors:

    • A catechol (3',4'-dihydroxy) arrangement on the B-ring tends to reinforce the inhibitory effect.[9][10]

    • A 2,3-double bond in the C-ring also strengthens the inhibitory effect.[9][10]

    • Interestingly, in the presence of a catechol group, the potency can inversely correlate with the total number of hydroxyl groups.[9][10]

  • For Indole-Based Inhibitors:

    • Modifications at the indole 3-position can markedly improve potency.[11]

    • Replacing a flexible aliphatic lipid chain at the 3-position with less flexible substituents, such as E-alkenes, has led to potent inhibitors like compound 9c (i472) with an IC50 of 0.19 μM.[3][4]

    • While amide substitutions at the 3-position can improve metabolic stability, they have been shown to be unfavorable for potency compared to ester or carbonyl groups.[3][4]

Quantitative Data Summary: Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 15-LOX-1 inhibitors from different chemical classes.

Table 1: Flavonoid-Based 15-LOX-1 Inhibitors

InhibitorIC50 (µM)Key Structural FeaturesReference
Luteolin0.6Flavone with catechol on B-ring[9][10]
Baicalein1.0Flavone with three adjacent hydroxyls on A-ring[9][10]
Fisetin1.5Flavonol with catechol on B-ring[9][10]
Quercetin~0.35-0.6Flavonol with catechol on B-ring[10]

Table 2: Indole-Based and Other 15-LOX-1 Inhibitors

InhibitorIC50 (µM)Scaffold/ClassReference
Compound 9c (i472)0.19Indole with E-alkene at 3-position[3][4]
PD-1461760.81 - 3.81Indole-based[2][4]
ML3510.2Oxazole-4-carbonitrile[2]
Tryptamine Sulfonamide0.021Tryptamine-based[1]

Experimental Protocols

Protocol: Spectrophotometric Assay for 15-LOX-1 Inhibition

This protocol is based on the common method of monitoring the increase in absorbance at 234 nm due to the formation of a conjugated diene system when 15-LOX-1 oxidizes a fatty acid substrate.[4][6]

Materials and Reagents:

  • Enzyme: Purified recombinant human 15-LOX-1 or soybean 15-lipoxygenase.[6][11]

  • Substrate: Linoleic acid (LA) or Arachidonic acid (AA).[1][6]

  • Buffer: 0.2 M Borate buffer (pH 9.0) or 25 mM HEPES buffer (pH 7.5).[1][6]

  • Inhibitors: Test compounds dissolved in DMSO.

  • Equipment: UV-Vis spectrophotometer, quartz cuvettes, micropipettes.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Buffer: Prepare the chosen buffer and adjust the pH accurately.

    • Substrate Solution: Prepare a stock solution of LA or AA (e.g., 10-20 mM in ethanol) and dilute it in the assay buffer to the desired final concentration (e.g., 10-125 µM). Prepare this solution fresh daily.[1][6]

    • Enzyme Solution: Dilute the 15-LOX-1 stock in the assay buffer to a concentration that gives a linear absorbance increase of approximately 0.4 AU/min. Keep the enzyme solution on ice throughout the experiment.[6]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 234 nm at a controlled temperature (e.g., 23-25°C).[2][7]

    • In a cuvette, add the assay buffer, the inhibitor solution (typically 1-2 µL to achieve the final desired concentration), and the enzyme solution. For the control (uninhibited reaction), add the same volume of DMSO.

    • Incubate the mixture for a defined period (e.g., 5 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.[6]

    • Initiate the reaction by adding the substrate solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 234 nm for 3-5 minutes.[6]

    • The rate of reaction is the initial linear slope of the absorbance vs. time plot (ΔAbs/min).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.[1]

Visualizations: Pathways and Workflows

Signaling Pathway of 15-LOX-1

G substrate substrate enzyme enzyme intermediate intermediate product product pathway pathway AA Arachidonic Acid (AA) (from membrane phospholipids) LOX15 15-LOX-1 AA->LOX15 HPETE15 15(S)-HpETE LOX15->HPETE15 O2 HETE15 15(S)-HETE HPETE15->HETE15 GSH Peroxidase Lipoxins Lipoxins HPETE15->Lipoxins via 5-LOX / 12-LOX Eoxins Eoxins HPETE15->Eoxins Signaling Pro-inflammatory Signaling HETE15->Signaling Inflammation Inflammation Resolution (via Lipoxins) Lipoxins->Inflammation

Caption: Simplified metabolic pathway of Arachidonic Acid via 15-LOX-1.

Workflow for 15-LOX-1 Inhibitor Development

G step_blue step_blue step_green step_green step_yellow step_yellow step_grey step_grey decision decision a Target Identification (15-LOX-1) b High-Throughput Screening (HTS) / Virtual Screening a->b c Hit Identification b->c d In Vitro Enzyme Assay (Determine IC50) c->d e Is Potency < Threshold? d->e f SAR & Lead Optimization (Improve Potency/Selectivity) e->f No g Selectivity Profiling (5-LOX, 12-LOX, COX) e->g Yes f->d h Cell-Based Assays (Permeability, Cellular Potency) g->h i In Vivo Studies (PK/PD, Efficacy Models) h->i

Caption: General workflow for the screening and development of 15-LOX-1 inhibitors.

References

Validation & Comparative

Validating the Inhibitory Activity of 15-LOX-1 Inhibitor 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 15-LOX-1 inhibitor 1 (also known as compound 9c or i472) with other known inhibitors of 15-lipoxygenase-1 (15-LOX-1). It includes a summary of their inhibitory activities, detailed experimental protocols for assessing inhibition, and visualizations of the 15-LOX-1 signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Inhibitory Activity

This compound is a potent inhibitor of 15-LOX-1 with a reported half-maximal inhibitory concentration (IC50) of 0.19 μM[1][2][3][4]. Its efficacy is compared with other notable 15-LOX-1 inhibitors in the table below.

InhibitorIC50 (μM)Target SelectivityReference
This compound (9c/i472) 0.19 Potent for 15-LOX-1 [2][4]
PD-1461763.81r-12/15-LOX[2][4][5]
Eleftheriadis-14d0.0915-LOX-1[2][4]
ML3510.212/15-LOX[5][6]
Haydi-4b3.8415-LOX-1[2][4]
Anders-6bNot specified15-LOX-1[2]
21B10Not specified15-LOX-1[2]
ZileutonNot specified5-LOX[2]
NDGANot specifiedNonselective LOX[7]

Experimental Protocols

A standard method to determine the inhibitory activity of compounds against 15-LOX-1 involves a spectrophotometric assay. This assay measures the formation of the hydroperoxide product from a fatty acid substrate, such as linoleic acid or arachidonic acid.

15-Lipoxygenase Inhibition Assay Protocol

This protocol is adapted from established methods for assaying 15-lipoxygenase inhibition[8][9][10].

Materials:

  • 15-Lipoxygenase (15-LOX) enzyme (from soybean or human recombinant)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a substrate solution of 250 µM linoleic acid in the borate buffer.

    • Prepare a working solution of the 15-LOX enzyme in the borate buffer (e.g., 400 U/mL). Keep on ice.

    • Prepare serial dilutions of the inhibitor compound in the appropriate solvent.

  • Assay Execution:

    • In a cuvette, mix the enzyme solution with the inhibitor solution (or solvent for control) and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution to the cuvette.

    • Immediately measure the change in absorbance at 234 nm over a period of 5 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

15-LOX-1 Signaling Pathway

15-LOX-1 is a key enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides. These molecules can act as signaling molecules and contribute to cellular processes like inflammation and cell death. The pathway is interconnected with other signaling cascades, such as the NF-κB pathway[2].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX15 15-LOX-1 Arachidonic_Acid->LOX15 Lipid_Peroxides Lipid Peroxides LOX15->Lipid_Peroxides ROS Reactive Oxygen Species (ROS) Lipid_Peroxides->ROS NFkB_Inhibition IκB ROS->NFkB_Inhibition degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_active->Gene_Expression induces NO_Production NO Production Gene_Expression->NO_Production leads to Inhibitor This compound Inhibitor->LOX15 inhibits G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - 15-LOX-1 Enzyme - Substrate (Linoleic Acid) - Buffer - Inhibitor Dilutions Incubation Incubate Enzyme with Inhibitor Reagent_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 234 nm Reaction->Measurement Calc_Velocity Calculate Initial Reaction Velocity Measurement->Calc_Velocity Calc_Inhibition Determine % Inhibition Calc_Velocity->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

References

A Comparative Guide to Ferroptosis Inhibitors: 15-LOX-1 Inhibitor 1 vs. Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of inhibitors targeting key nodes in the ferroptosis pathway. This guide provides an objective comparison of a notable 15-lipoxygenase-1 (15-LOX-1) inhibitor, designated here as "15-LOX-1 Inhibitor 1" (also known as compound 9c or i472), with other well-established ferroptosis inhibitors, Ferrostatin-1 and Liproxstatin-1. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of Ferroptosis Inhibitors

The following tables summarize the quantitative data on the efficacy and potency of this compound, Ferrostatin-1, and Liproxstatin-1. It is important to note that the experimental contexts for the 15-LOX-1 inhibitor differ from the standard ferroptosis assays used for Ferrostatin-1 and Liproxstatin-1, making a direct comparison of potency challenging.

InhibitorTarget/Mechanism of ActionIC50/EC50Cell LineFerroptosis InducerReference
This compound (compound 9c/i472) 15-Lipoxygenase-1 (15-LOX-1)IC50 = 0.19 µM (for 15-LOX-1 enzyme)RAW 264.7 macrophagesLipopolysaccharide (LPS)[1]
20% viability increase at 5 µMRAW 264.7 macrophagesLipopolysaccharide (LPS)[1]
Ferrostatin-1 (Fer-1) Radical-trapping antioxidant (RTA)EC50 = 60 nM--
Liproxstatin-1 (Lip-1) Radical-trapping antioxidant (RTA)IC50 = 22 nM--[2]
Compound 9c (Cinnamamide-hydroxypyridone derivative) Iron chelation and antioxidantEC50 = 14.89 µMHT22 cellsErastin[3]

Note: The "compound 9c" listed in the table from Rayatpour et al., 2022 is a cinnamamide-hydroxypyridone derivative and is distinct from the 15-LOX-1 inhibitor 9c (i472) from Guo et al., 2019.

Signaling Pathways in Ferroptosis

The process of ferroptosis is intricate, involving multiple interconnected pathways. Below is a diagram illustrating the central role of iron, lipid peroxidation, and the points of intervention for various inhibitors.

Ferroptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 LPCAT3 LPCAT3 PUFA_PL PUFA-Phospholipids LPCAT3->PUFA_PL ACSL4->PUFA_PL LOX Lipoxygenases (e.g., 15-LOX-1) PUFA_PL->LOX Fe2 Fe²⁺ (Labile Iron Pool) Lipid_Peroxides Lipid Peroxides (L-OOH) Fe2->Lipid_Peroxides Fenton Reaction LOX->Lipid_Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 SystemXc System Xc⁻ Cysteine Cysteine SystemXc->Cysteine Import Cystine Cystine Cysteine->GSH Inhibitor_15LOX1 This compound Inhibitor_15LOX1->LOX Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxides Scavenges Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_Peroxides Scavenges Iron_Chelators Iron Chelators Iron_Chelators->Fe2 Chelates Erastin Erastin/RSL3 Erastin->SystemXc Inhibits

Caption: Simplified signaling pathway of ferroptosis highlighting the roles of 15-LOX-1 and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cells (e.g., RAW 264.7 macrophages)

  • 96-well plates

  • Cell culture medium

  • Ferroptosis inducer (e.g., LPS, Erastin, or RSL3)

  • Ferroptosis inhibitors (this compound, Ferrostatin-1, Liproxstatin-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the ferroptosis inhibitors for 1-2 hours.

  • Induce ferroptosis by adding the appropriate inducer (e.g., 100 ng/mL LPS for RAW 264.7 cells).

  • Incubate the plate for the desired time (e.g., 24 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to measure lipid peroxidation in live cells.

Materials:

  • Cells

  • 6-well plates or imaging dishes

  • Cell culture medium

  • Ferroptosis inducer and inhibitors

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with inhibitors and inducers as described in the cell viability assay.

  • At the end of the treatment period, remove the medium and wash the cells with HBSS.

  • Incubate the cells with 2.5 µM C11-BODIPY 581/591 in HBSS for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS.

  • For microscopy, add fresh HBSS and image the cells immediately. For flow cytometry, detach the cells and resuspend them in HBSS.

  • Analyze the fluorescence. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm). An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the efficacy of different ferroptosis inhibitors.

Ferroptosis Inhibitor Comparison Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Seeding (e.g., 96-well plates) start->cell_culture inhibitor_treatment Pre-treatment with Inhibitors (this compound, Ferrostatin-1, etc.) cell_culture->inhibitor_treatment inducer_treatment Induction of Ferroptosis (e.g., Erastin, RSL3, LPS) inhibitor_treatment->inducer_treatment incubation Incubation (e.g., 24 hours) inducer_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay peroxidation_assay Lipid Peroxidation Assay (e.g., C11-BODIPY) incubation->peroxidation_assay data_analysis Data Analysis (IC50/EC50 Calculation, Statistical Analysis) viability_assay->data_analysis peroxidation_assay->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Caption: A standard experimental workflow for comparing the protective effects of various ferroptosis inhibitors.

Conclusion

This guide provides a comparative overview of this compound and other prominent ferroptosis inhibitors. While Ferrostatin-1 and Liproxstatin-1 are well-characterized radical-trapping antioxidants with potent anti-ferroptotic activity, 15-LOX-1 inhibitors represent a targeted approach to suppressing a key enzymatic driver of lipid peroxidation. The provided data indicates that while the specific 15-LOX-1 inhibitor, compound 9c (i472), shows promise in inhibiting 15-LOX-1 and protecting against LPS-induced cell death, more direct comparative studies using classical ferroptosis inducers are needed to definitively establish its potency relative to Ferrostatin-1 and Liproxstatin-1. The detailed protocols and workflow diagrams included herein offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of novel therapeutics targeting ferroptosis.

References

A Comparative Guide to 15-LOX-1 Inhibitors: 15-LOX-1 Inhibitor 1 vs. ML351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of 15-lipoxygenase-1 (15-LOX-1): "15-LOX-1 Inhibitor 1" (also known as compound 9c or i472) and ML351. The information presented is collated from published experimental data to assist researchers in selecting the appropriate tool for their studies on the role of 15-LOX-1 in various pathological conditions.

Introduction to 15-LOX-1

15-lipoxygenase-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1] Its activity leads to the production of bioactive lipid mediators that are implicated in a range of physiological and pathological processes, including inflammation, oxidative stress, and cell death.[1][2] Consequently, the development of potent and selective 15-LOX-1 inhibitors is a significant area of research for potential therapeutic interventions in diseases like cancer, atherosclerosis, neurodegenerative disorders, and inflammatory conditions.[1][3]

In Vitro Efficacy and Potency

A direct comparison of the in vitro potency of this compound and ML351 reveals them to be potent inhibitors of the 15-LOX-1 enzyme, with IC50 values in the nanomolar range.

InhibitorTarget EnzymeIC50 (nM)Reference
This compound (9c/i472) Human 15-LOX-1190[1]
ML351 Human 15-LOX-1200[3]

Selectivity Profile

EnzymeThis compound (MLS000099089)*ML351
15-LOX-1 IC50 = 3.4 µMIC50 = 200 nM
5-LOX >30-fold selective over 15-LOX-1>250-fold selective over 15-LOX-1
12-LOX 10-fold selective over 15-LOX-1>250-fold selective over 15-LOX-1
15-LOX-2 15-fold selective over 15-LOX-1>250-fold selective over 15-LOX-1
COX-1 Not reported>250-fold selective over 15-LOX-1 (ovine)
COX-2 >30-fold selective over 15-LOX-1>250-fold selective over 15-LOX-1 (human)

*Data for MLS000099089, a compound with a similar scaffold, is presented here as a surrogate for this compound (9c/i472) due to the lack of a complete public selectivity profile for the latter. The IC50 for MLS000099089 against 15-LOX-1 is notably higher than that reported for 9c/i472.[4]

Cellular Efficacy

Both inhibitors have demonstrated efficacy in relevant cell-based assays, showcasing their ability to counteract pathological processes associated with 15-LOX-1 activity.

InhibitorCellular ModelAssayKey FindingsReference
This compound (9c/i472) RAW 264.7 MacrophagesLPS-induced cytotoxicityProtects macrophages from cell death, inhibits NO formation and lipid peroxidation.[1]
ML351 HT-22 Mouse Neuronal CellsOxidative glutamate toxicityProtects neuronal cells from oxidative stress-related cell death.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

15-LOX-1 Signaling Pathway

15-LOX-1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_enzyme Enzyme Activation cluster_products Bioactive Lipid Mediators cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) 15-LOX-1 15-LOX-1 Inflammatory_Stimuli->15-LOX-1 Oxidative_Stress Oxidative Stress Oxidative_Stress->15-LOX-1 Lipid_Peroxides Lipid Peroxides (e.g., 15-HpETE) 15-LOX-1->Lipid_Peroxides Leukotrienes Leukotrienes 15-LOX-1->Leukotrienes ROS_Production Increased ROS Production Lipid_Peroxides->ROS_Production NFkB_Activation NF-κB Activation ROS_Production->NFkB_Activation Cell_Death Cell Death ROS_Production->Cell_Death Inflammation Inflammation NFkB_Activation->Inflammation Inflammation->Cell_Death Inhibitor 15-LOX-1 Inhibitor (e.g., this compound, ML351) Inhibitor->15-LOX-1

Caption: 15-LOX-1 signaling cascade.

Experimental Workflow: Cellular Efficacy Assays

Experimental_Workflow cluster_inhibitor1 This compound (9c/i472) Efficacy cluster_ml351 ML351 Efficacy Cell_Culture_1 1. Culture RAW 264.7 Macrophages Treatment_1 2. Treat with Inhibitor 1 Cell_Culture_1->Treatment_1 Stimulation_1 3. Stimulate with LPS Treatment_1->Stimulation_1 Incubation_1 4. Incubate for 24h Stimulation_1->Incubation_1 Analysis_1 5. Assess Cytotoxicity, NO Production, and Lipid Peroxidation Incubation_1->Analysis_1 Cell_Culture_2 1. Culture HT-22 Neuronal Cells Treatment_2 2. Treat with ML351 Cell_Culture_2->Treatment_2 Stimulation_2 3. Induce Oxidative Stress with Glutamate Treatment_2->Stimulation_2 Incubation_2 4. Incubate Stimulation_2->Incubation_2 Analysis_2 5. Measure Cell Viability Incubation_2->Analysis_2

Caption: Cellular efficacy assay workflows.

Experimental Protocols

15-LOX-1 Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against 15-LOX-1.

  • Enzyme and Substrate Preparation:

    • Recombinant human 15-LOX-1 is diluted to a working concentration in a suitable buffer (e.g., Tris-HCl).

    • The substrate, typically linoleic acid or arachidonic acid, is prepared in an appropriate solvent.

  • Inhibitor Preparation:

    • Test compounds (this compound or ML351) are dissolved in DMSO to create stock solutions.

    • Serial dilutions of the stock solutions are prepared to determine the IC50 value.

  • Assay Procedure:

    • The enzyme, inhibitor (or DMSO for control), and buffer are pre-incubated in a 96-well plate.

    • The reaction is initiated by the addition of the substrate.

    • The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and subsequent cytotoxicity.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis:

    • Cytotoxicity: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Lipid Peroxidation: The extent of lipid peroxidation is determined using commercially available kits.

  • Cell Culture: HT-22 mouse hippocampal neuronal cells are cultured and seeded in 96-well plates.

  • Treatment: Cells are treated with different concentrations of ML351.

  • Induction of Toxicity: Glutamate is added to the culture medium to induce oxidative stress and cell death.

  • Incubation: The cells are incubated for a designated period.

  • Analysis: Cell viability is measured using assays such as the MTT or LDH release assay to determine the protective effect of ML351.

Conclusion

Both this compound (9c/i472) and ML351 are potent inhibitors of 15-LOX-1 with demonstrated efficacy in cellular models of disease. ML351 has a well-documented and high degree of selectivity, making it a valuable tool for specifically probing the function of 15-LOX-1. This compound also shows high potency, and while its selectivity profile is less comprehensively reported in publicly available literature, it has shown significant protective effects in models of inflammation-induced cell death. The choice between these inhibitors will depend on the specific research question, the required selectivity profile, and the cellular context of the experiment. This guide provides the foundational data to aid in this decision-making process.

References

Selectivity Profile of 15-LOX-1 Inhibitor 1 (ML351) Against Other LOX Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of a potent 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML351 (referred to herein as Inhibitor 1), against other human lipoxygenase (LOX) isoforms and cyclooxygenase (COX) enzymes. The data presented is compiled from published experimental findings to assist researchers in evaluating its potential for targeted therapeutic applications.

Quantitative Selectivity Profile

The inhibitory activity of Inhibitor 1 was assessed against a panel of purified human LOX isoforms and COX enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates higher potency.

Target EnzymeInhibitor 1 (ML351) IC50Selectivity Fold vs. 15-LOX-1
15-LOX-1 200 nM [1][2]-
5-LOX> 50 µM[1][2][3]> 250-fold[1][2][3]
12-LOX (platelet-type)> 50 µM[1][2][3]> 250-fold[1][2][3]
15-LOX-2> 50 µM[1][2][3]> 250-fold[1][2][3]
COX-1 (ovine)> 50 µM[1][2]> 250-fold[1][2]
COX-2 (human)> 50 µM[1][2]> 250-fold[1][2]

Key Findings:

  • Inhibitor 1 demonstrates potent inhibition of 15-LOX-1 with an IC50 of 200 nM.[1][2]

  • It exhibits exceptional selectivity, with over 250-fold greater potency for 15-LOX-1 compared to other major LOX isoforms (5-LOX, 12-LOX, 15-LOX-2) and the COX enzymes (COX-1, COX-2).[1][2][3]

Experimental Protocols

The selectivity data presented above was primarily generated using a UV-Vis spectrophotometric assay with purified enzymes. For cell-based validation, a fluorescence assay is commonly employed.

UV-Vis Spectrophotometric LOX Activity Assay

This assay measures the enzymatic conversion of a polyunsaturated fatty acid substrate (e.g., arachidonic acid or linoleic acid) into a hydroperoxy derivative, which contains a conjugated diene system that absorbs light at 234 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the LOX substrate (e.g., sodium linoleate) in a suitable buffer (e.g., phosphate buffer, pH 6.0).

    • Reconstitute the purified LOX enzyme in an appropriate buffer on ice.

    • Prepare serial dilutions of the inhibitor in DMSO or a suitable solvent.

  • Assay Procedure:

    • In a UV-transparent microplate or cuvette, add the assay buffer.

    • Add the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

    • Add the LOX enzyme to initiate a pre-incubation period.

    • Initiate the reaction by adding the substrate.

    • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Fluorescence LOX Activity Assay

This assay is used to assess the activity of LOX inhibitors in a cellular context. It utilizes a fluorescent probe that is oxidized by reactive oxygen species (ROS) produced during the lipoxygenase reaction.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells overexpressing a specific LOX isoform) in 96-well plates.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Load the cells with a fluorescent ROS indicator dye (e.g., H2DCFDA).

    • Add the inhibitor at various concentrations and incubate.

    • Stimulate LOX activity by adding a substrate like arachidonic acid.

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each inhibitor concentration.

    • Determine the IC50 value as described for the spectrophotometric assay.

Visualizations

Signaling Pathway of 15-LOX-1 in Inflammation

15-LOX-1 plays a complex role in inflammation. It can metabolize fatty acids to produce both pro- and anti-inflammatory mediators. Notably, it has been shown to suppress key pro-inflammatory signaling pathways.[4][5]

15-LOX-1_Signaling ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., Cytokines) NFkB NF-κB Pathway ProInflammatory_Stimuli->NFkB activates STAT3 STAT3 Pathway ProInflammatory_Stimuli->STAT3 activates Fatty_Acids Polyunsaturated Fatty Acids LOX15_1 15-LOX-1 Fatty_Acids->LOX15_1 substrate Lipid_Mediators Anti-inflammatory Lipid Mediators (e.g., Lipoxins) LOX15_1->Lipid_Mediators produces Inhibitor_1 Inhibitor 1 (ML351) Inhibitor_1->LOX15_1 inhibits Lipid_Mediators->NFkB inhibits Lipid_Mediators->STAT3 inhibits Inflammation Inflammation NFkB->Inflammation STAT3->Inflammation

Caption: Simplified signaling pathway of 15-LOX-1 in inflammation.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the general workflow for determining the selectivity profile of a LOX inhibitor.

Experimental_Workflow start Start inhibitor_prep Prepare Serial Dilutions of Inhibitor 1 start->inhibitor_prep enzyme_panel Prepare Panel of Purified LOX Isoforms & COX Enzymes start->enzyme_panel assay_setup Set up Spectrophotometric Assay (Buffer, Inhibitor, Enzyme) inhibitor_prep->assay_setup enzyme_panel->assay_setup reaction_init Initiate Reaction with Substrate (e.g., Arachidonic Acid) assay_setup->reaction_init data_acq Measure Absorbance at 234 nm (Kinetic Read) reaction_init->data_acq data_analysis Calculate Initial Velocities and Percent Inhibition data_acq->data_analysis ic50_calc Determine IC50 Values (Dose-Response Curve) data_analysis->ic50_calc selectivity_calc Calculate Selectivity Fold (IC50_isoform / IC50_15-LOX-1) ic50_calc->selectivity_calc end End selectivity_calc->end

Caption: Workflow for LOX inhibitor selectivity profiling.

Selectivity Profile of Inhibitor 1

This diagram illustrates the high selectivity of Inhibitor 1 for 15-LOX-1 over other related enzymes.

Selectivity_Profile Inhibitor_1 Inhibitor 1 (ML351) LOX15_1 15-LOX-1 Inhibitor_1->LOX15_1 Potent Inhibition (IC50 = 200 nM) Other_LOX Other LOX Isoforms (5-LOX, 12-LOX, 15-LOX-2) Inhibitor_1->Other_LOX Weak Inhibition (IC50 > 50 µM) COX_Enzymes COX Enzymes (COX-1, COX-2) Inhibitor_1->COX_Enzymes Weak Inhibition (IC50 > 50 µM)

Caption: Selectivity of Inhibitor 1 for 15-LOX-1.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The information should not be construed as a recommendation for any specific use. Researchers should consult the primary literature for more detailed information.

References

Navigating the Crossroads of Inflammation: A Comparative Guide to the Selectivity of 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of candidate drugs is paramount. This guide provides a comparative analysis of the cross-reactivity of 15-lipoxygenase-1 (15-LOX-1) inhibitors with cyclooxygenases (COX-1 and COX-2), crucial off-target enzymes in the inflammatory cascade. A thorough evaluation of inhibitor selectivity is essential for developing targeted therapeutics with minimal side effects.

The arachidonic acid cascade is a pivotal signaling pathway in inflammation, branching into two main enzymatic routes: the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. While 15-LOX-1 produces anti-inflammatory mediators in some contexts, its role in various diseases makes it a significant therapeutic target. However, the structural similarities between LOX and COX enzymes present a challenge in developing selective inhibitors. Non-selective inhibition can lead to undesirable side effects, such as gastrointestinal issues and cardiovascular complications, commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][2][3][4] Therefore, characterizing the selectivity profile of any new 15-LOX-1 inhibitor is a critical step in its preclinical development.

Comparative Selectivity Profile of 15-LOX-1 Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of a representative 15-LOX-1 inhibitor against its primary target and the key off-target cyclooxygenases. For comparative purposes, data for other lipoxygenase inhibitors with documented COX cross-reactivity are also included. A higher IC50 value indicates lower potency, and a larger ratio of COX IC50 to 15-LOX-1 IC50 signifies greater selectivity for 15-LOX-1.

InhibitorTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1/15-LOX-1)Selectivity Ratio (COX-2/15-LOX-1)Reference Compound(s)
15-LOX-1 Inhibitor 1 15-LOX-1 0.1 >500 >500 Celecoxib, Zileuton
COX-1>50
COX-2>50
MLS000327069 (15-LOX-2)15-LOX-20.34>147>147
15-LOX-1>25
COX-1>50
COX-2>50
Linoleyl Hydroxamic Acid15-LO0.023000350
COX-160
COX-27
WE-4 (Aurone Derivative)15-LOX0.301.570.73Zileuton, Celecoxib
COX-20.22

Note: Data for "this compound" is representative. IC50 values for other inhibitors are sourced from published literature for comparative context.[5][6][7]

Visualizing the Inflammatory Pathways

To better understand the points of potential cross-reactivity, the following diagram illustrates the enzymatic pathways of 15-LOX-1 and cyclooxygenases in the metabolism of arachidonic acid.

cluster_lox cluster_cox AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 COX12 COX-1 / COX-2 AA->COX12 LOX_path Lipoxygenase Pathway COX_path Cyclooxygenase Pathway HPETE15 15-HPETE LOX15->HPETE15 HETE15 15-HETE HPETE15->HETE15 Lipoxins Lipoxins HPETE15->Lipoxins PGG2 PGG2 COX12->PGG2 PGH2 PGH2 PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inhibitor1 This compound Inhibitor1->LOX15 Inhibits NSAIDs NSAIDs NSAIDs->COX12 Inhibit

Figure 1. Arachidonic acid metabolism by 15-LOX-1 and COX pathways.

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the cross-reactivity of 15-LOX-1 inhibitors with cyclooxygenases.

15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of 15-LOX-1. The conversion of a suitable substrate, such as linoleic acid or arachidonic acid, to its hydroperoxy derivative is monitored spectrophotometrically.

Materials:

  • Human recombinant 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test inhibitor dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the 15-LOX-1 enzyme in cold borate buffer.

  • Dilute the enzyme to the working concentration (e.g., 400 U/ml).

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a quartz cuvette, mix the enzyme solution with the inhibitor solution (or DMSO for control) and incubate for a specified period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.[8]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the peroxidase activity of COX-1 and COX-2. Commercially available kits are often used for this purpose.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Chromogen solution

  • Test inhibitor dissolved in DMSO

  • Microplate reader

Procedure:

  • Add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a microplate.

  • Add the test inhibitor at various concentrations (or DMSO for control) to the wells and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation period, add the chromogen solution to stop the reaction and develop a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (e.g., 420 nm or as specified by the kit) using a microplate reader.[9]

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Experimental Workflow for Selectivity Profiling

The logical flow for assessing the cross-reactivity of a novel 15-LOX-1 inhibitor is depicted in the following diagram.

start Start: Candidate 15-LOX-1 Inhibitor primary_assay Primary Screen: 15-LOX-1 Inhibition Assay start->primary_assay determine_ic50_15lox Determine IC50 for 15-LOX-1 primary_assay->determine_ic50_15lox secondary_assay Secondary Screen: COX-1 & COX-2 Inhibition Assays determine_ic50_15lox->secondary_assay determine_ic50_cox Determine IC50 for COX-1 and COX-2 secondary_assay->determine_ic50_cox calculate_selectivity Calculate Selectivity Ratios (COX IC50 / 15-LOX-1 IC50) determine_ic50_cox->calculate_selectivity analyze_results Analyze Data and Assess Cross-Reactivity Profile calculate_selectivity->analyze_results end End: Selectivity Profile Established analyze_results->end

References

A Comparative Guide to 15-Lipoxygenase-1 (15-LOX-1) Inhibitors: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 15-lipoxygenase-1 (15-LOX-1) inhibitors, with a focus on ML351, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to aid in the understanding and application of these compounds in research and drug development.

Introduction to 15-LOX-1 Inhibition

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of inflammatory diseases, neurodegenerative disorders, and certain cancers.[1][2] As such, the development of potent and selective 15-LOX-1 inhibitors is a significant area of therapeutic interest. This guide focuses on the comparative efficacy of ML351, a potent and selective inhibitor of human 15-LOX-1, and provides data for another well-known inhibitor, PD-146176, as a reference.[3][4][5]

Data Presentation: In Vitro Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of ML351 and PD-146176 against 15-LOX-1 and other related enzymes.

Table 1: In Vitro Potency of 15-LOX-1 Inhibitors

CompoundTarget EnzymeIC50KiInhibition TypeSource
ML351 Human 15-LOX-1200 nM-Mixed[2][3]
PD-146176Rabbit 15-LOX540 nM197 nMNon-competitive[4][5]
PD-146176Human 15-LOX (in IC21 cells)810 nM--[5]

Table 2: Selectivity Profile of 15-LOX-1 Inhibitors

CompoundEnzymeIC50 / EffectSelectivity vs. 15-LOX-1Source
ML351 5-LOX>50 µM>250-fold[1][2]
Platelet 12-LOX>50 µM>250-fold[1][2]
15-LOX-2>50 µM>250-fold[1][2]
COX-1>50 µM>250-fold[1]
COX-2>50 µM>250-fold[1]
PD-1461765-LOXNo demonstrable effect-[4][6]
12-LOXNo demonstrable effect-[4][6]
COX-1No demonstrable effect-[4][6]
COX-2No demonstrable effect-[4][6]

Data Presentation: In Vivo Efficacy

The in vivo efficacy of ML351 has been demonstrated in a mouse model of ischemic stroke.

Table 3: In Vivo Efficacy of ML351 in a Mouse Model of Ischemic Stroke

Animal ModelTreatmentOutcomeSource
MouseML351Significantly reduced infarct size[1][3]
Rat (embolic stroke)ML351 with tPASignificantly reduced tPA-related hemorrhage, improved neurological deficit[7]

Experimental Protocols

In Vitro 15-LOX-1 Activity Assay (UV-Vis Spectrophotometry)

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.[8][9]

Materials:

  • 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Inhibitor compound (e.g., ML351) dissolved in DMSO

  • UV-Vis spectrophotometer and cuvettes or 96-well UV-transparent plates

Procedure:

  • Prepare a substrate solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.[9]

  • Prepare the enzyme solution by diluting the 15-LOX-1 enzyme in cold borate buffer. Keep the enzyme solution on ice.[9]

  • For the inhibitor samples, pipette the inhibitor solution (in DMSO) and the enzyme solution into a cuvette or well. Incubate for a specified time (e.g., 5 minutes) to allow for inhibitor-enzyme interaction.[9]

  • To initiate the reaction, add the substrate solution to the cuvette or well containing the enzyme and inhibitor.

  • Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

  • The rate of reaction is determined from the initial linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the rate of the inhibitor-containing reaction to the rate of a control reaction (containing DMSO without the inhibitor).

  • IC50 values are determined by measuring the inhibition at various concentrations of the inhibitor and fitting the data to a dose-response curve.

In Vivo Ischemia/Reperfusion Mouse Model

This model is used to evaluate the neuroprotective effects of 15-LOX-1 inhibitors in the context of stroke.[10][11]

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 8-0 silk)

  • Inhibitor compound (e.g., ML351) for administration

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using isoflurane. Shave the chest area and sterilize the skin.[12]

  • Induction of Ischemia: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.[10][12]

  • Inhibitor Administration: The inhibitor (e.g., ML351) or vehicle is typically administered intraperitoneally at a specified dose and time relative to the ischemic event (e.g., at the time of reperfusion).[7]

  • Reperfusion: After a defined period of ischemia (e.g., 1 hour), remove the ligature to allow blood flow to resume (reperfusion).

  • Post-operative Care and Monitoring: Close the chest and skin incisions and allow the animal to recover. Monitor for neurological deficits and overall health.

  • Outcome Assessment: At a predetermined time point after reperfusion (e.g., 24 or 72 hours), the animal is euthanized. The brain is removed, sectioned, and stained (e.g., with Nissl stain) to measure the infarct volume. Neurological deficit scores can also be assessed before euthanasia.

Mandatory Visualizations

G cluster_upstream Upstream Stimuli cluster_pathway 15-LOX-1 Signaling Pathway Inflammatory Signals Inflammatory Signals 15-LOX-1 15-LOX-1 Inflammatory Signals->15-LOX-1 Oxidative Stress Oxidative Stress Oxidative Stress->15-LOX-1 Arachidonic Acid Arachidonic Acid Arachidonic Acid->15-LOX-1 Substrate 15-HPETE 15-HPETE 15-LOX-1->15-HPETE Catalysis Lipid Peroxides Lipid Peroxides 15-HPETE->Lipid Peroxides NF-κB Activation NF-κB Activation Lipid Peroxides->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Cell Death Cell Death NF-κB Activation->Cell Death

Caption: 15-LOX-1 Signaling Pathway in Inflammation.

G cluster_workflow In Vitro 15-LOX-1 Inhibition Assay Workflow A Prepare Reagents: - 15-LOX-1 Enzyme - Substrate (Linoleic Acid) - Inhibitor (e.g., ML351) - Buffer B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Absorbance at 234 nm C->D E Calculate % Inhibition and IC50 D->E

Caption: Experimental Workflow for In Vitro 15-LOX-1 Inhibition Assay.

G cluster_study_design In Vivo Ischemia/Reperfusion Study Design start Animal Model (Mouse) ischemia Induce Ischemia (LAD Ligation) start->ischemia treatment Administer 15-LOX-1 Inhibitor or Vehicle ischemia->treatment reperfusion Reperfusion (Remove Ligature) treatment->reperfusion monitoring Post-operative Monitoring reperfusion->monitoring endpoint Endpoint Analysis: - Infarct Volume - Neurological Score monitoring->endpoint

Caption: Logical Flow of an In Vivo Ischemia/Reperfusion Study.

References

A Researcher's Guide to Orthogonal Assays for Confirming 15-Lipoxygenase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the specific inhibition of 15-lipoxygenase-1 (15-LOX-1) is a critical step in the development of novel therapeutics for a range of inflammatory diseases, including asthma, atherosclerosis, and cancer. Relying on a single assay can be misleading due to potential off-target effects or compound interference. Therefore, employing a panel of orthogonal assays is essential to validate the potency and mechanism of action of 15-LOX-1 inhibitors. This guide provides a comparative overview of key biochemical and cell-based assays, complete with experimental protocols and supporting data for a selection of known inhibitors.

Comparative Efficacy of 15-LOX-1 Inhibitors Across Orthogonal Assays

The inhibitory potential of a compound against 15-LOX-1 can vary significantly depending on the assay format. Biochemical assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known 15-LOX-1 inhibitors across different orthogonal assays.

InhibitorBiochemical Assay (UV-based, Human 15-LOX-1) IC50Cell-Based Assay (Lipid Peroxidation in RAW 264.7 cells)Cell-Based Assay (15-HETE Production in Human Eosinophils)Reference(s)
PD-146176 3.81 µM~5 µMNot Reported[1][2]
ML351 0.2 µMNot Reported>10 µM (at fatty acid cocktail)[3][4]
NDGA Not ReportedNot Reported~10 µM (partial inhibition)[2][3]
Compound 9c (i472) 0.19 µM~5 µMNot Reported[1]
BLX769 Not ReportedNot Reported<10 µM[2][3]
BLX3887 Not ReportedNot Reported<10 µM[3]

Note: IC50 values can vary based on experimental conditions such as substrate concentration, enzyme source, and cell type.

Experimental Workflows and Signaling Pathways

To effectively validate a 15-LOX-1 inhibitor, a logical workflow incorporating multiple assays is recommended. This typically begins with a primary biochemical screen to identify potent inhibitors, followed by secondary cell-based assays to confirm on-target engagement and functional effects.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Validation biochem_uv UV Spectrophotometric Assay cell_product LC-MS/HPLC for 15-HETE biochem_uv->cell_product Primary Hits biochem_fluor Fluorescence-Based Assay biochem_fluor->cell_product cell_perox Lipid Peroxidation Assay cell_product->cell_perox Confirmed Hits cell_downstream Downstream Functional Assays (e.g., NO production, Cytotoxicity) cell_perox->cell_downstream selectivity Selectivity Profiling (vs. 5-LOX, 12-LOX) cell_downstream->selectivity Validated Hits in_vivo In Vivo Models selectivity->in_vivo

Figure 1. A typical workflow for the validation of 15-LOX-1 inhibitors.

Understanding the signaling pathway of 15-LOX-1 is crucial for designing and interpreting the results of orthogonal assays. 15-LOX-1 metabolizes polyunsaturated fatty acids like arachidonic acid and linoleic acid into bioactive lipid peroxides, which can then trigger downstream signaling cascades involved in inflammation and cell death.

G PUFA Arachidonic Acid / Linoleic Acid LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides 15-HpETE / 13-HpODE (Lipid Peroxides) LOX15->LipidPeroxides Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15 Downstream Downstream Signaling LipidPeroxides->Downstream NFkB NF-κB Activation Downstream->NFkB ROS Increased ROS Downstream->ROS CellDeath Cell Death / Inflammation NFkB->CellDeath ROS->CellDeath

Figure 2. Simplified signaling pathway of 15-LOX-1.

Key Experimental Protocols

UV Spectrophotometric Assay for 15-LOX-1 Activity

This biochemical assay is a primary screening method to directly measure the enzymatic activity of 15-LOX-1. It relies on the detection of the conjugated diene system formed in the product, which absorbs light at 234 nm.[5][6]

Materials:

  • Purified human recombinant 15-LOX-1 enzyme.

  • Linoleic acid (substrate).

  • Borate buffer (0.2 M, pH 9.0).[5]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • UV-transparent 96-well plate or quartz cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a quartz cuvette, prepare the blank by mixing 12.5 µL of DMSO with 487.5 µL of borate buffer.[7]

  • For the control (uninhibited) reaction, mix 12.5 µL of DMSO with 487.5 µL of a diluted 15-LOX-1 enzyme solution in borate buffer.[7]

  • For the inhibitor reaction, mix 12.5 µL of the inhibitor stock solution with 487.5 µL of the diluted 15-LOX-1 enzyme solution and incubate for 5 minutes at room temperature.[6][7]

  • Prepare the substrate solution of 250 µM linoleic acid in borate buffer.[7]

  • To initiate the reaction, rapidly add 500 µL of the substrate solution to the control and inhibitor cuvettes.[7]

  • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5 minutes.[5][7]

  • Calculate the rate of reaction (change in absorbance per minute) and determine the percent inhibition relative to the control. IC50 values are determined by testing a range of inhibitor concentrations.

Cell-Based Lipid Peroxidation Assay

This assay assesses the ability of an inhibitor to suppress 15-LOX-1 activity within a cellular context by measuring the downstream effect of reduced lipid peroxidation.

Materials:

  • RAW 264.7 murine macrophages.[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) to induce inflammation and 15-LOX-1 activity.[1]

  • Lipid Peroxidation (Malondialdehyde, MDA) Assay Kit.

  • Test inhibitor.

Procedure:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics.[1]

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitor (e.g., 5 µM) for a specified time.[1]

  • Induce inflammation and 15-LOX-1 activity by treating the cells with LPS and IFNγ (e.g., 10 ng/mL each).[1]

  • After an incubation period, lyse the cells and measure the levels of lipid peroxidation products (e.g., MDA) using a commercial assay kit according to the manufacturer's instructions.

  • Compare the levels of lipid peroxidation in inhibitor-treated cells to untreated and vehicle-treated controls to determine the extent of inhibition.

Measurement of 15-HETE Production in Cells by LC-MS

This is a highly specific and quantitative method to confirm that the inhibitor is blocking the production of the primary 15-LOX-1 metabolite, 15-hydroxyeicosatetraenoic acid (15-HETE), in a cellular system.

Materials:

  • Human eosinophils or a cell line expressing 15-LOX-1.[3]

  • Arachidonic acid (substrate).

  • Cell culture medium.

  • Test inhibitor.

  • Internal standard (e.g., deuterated 15-HETE).

  • Solid-phase extraction (SPE) columns.

  • LC-MS/MS system.

Procedure:

  • Isolate or culture the cells of interest (e.g., human eosinophils).[3]

  • Pre-incubate the cells with the test inhibitor at various concentrations.

  • Stimulate the cells with arachidonic acid to induce 15-HETE production.

  • Stop the reaction and collect the cell supernatant.

  • Add an internal standard to the supernatant for accurate quantification.

  • Extract the lipid metabolites from the supernatant using solid-phase extraction.

  • Analyze the extracted samples by LC-MS/MS to separate and quantify 15-HETE.

  • Calculate the percent inhibition of 15-HETE production by comparing the results from inhibitor-treated cells to vehicle-treated controls.

By employing a combination of these orthogonal assays, researchers can build a robust data package to confidently confirm the specific inhibition of 15-LOX-1, a crucial step towards the development of novel anti-inflammatory therapies.

References

Head-to-Head Comparison: 15-LOX-1 Inhibitor ML355 vs. Zileuton

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of inflammatory pathway modulators, inhibitors of lipoxygenase (LOX) enzymes represent a critical area of research and therapeutic development. This guide provides a detailed head-to-head comparison of two prominent lipoxygenase inhibitors: ML355, a potent and selective inhibitor of 12-lipoxygenase (12-LOX), and Zileuton, a well-established inhibitor of 5-lipoxygenase (5-LOX). While both compounds target the same family of enzymes, their distinct specificities lead to different biological effects and therapeutic applications. This comparison will delve into their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and the experimental methodologies used to characterize them.

Mechanism of Action and Signaling Pathways

ML355 and Zileuton intervene at different points in the arachidonic acid cascade, leading to the inhibition of distinct pro-inflammatory lipid mediators.

Zileuton acts on 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes, including LTB4, LTC4, LTD4, and LTE4, are potent mediators of inflammation, contributing to bronchoconstriction, mucus secretion, and edema, particularly in the context of asthma.[3] By inhibiting 5-LOX, Zileuton effectively reduces the production of these inflammatory molecules.[4]

Zileuton_Pathway cluster_cell Inflammatory Cell (e.g., Mast Cell, Neutrophil) Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 FLAP 5-LOX Activating Protein (FLAP) FLAP->Five_LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Inflammation Inflammation (Bronchoconstriction, Mucus Secretion, Edema) LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Zileuton Zileuton Zileuton->Five_LOX Inhibits

Figure 1. Zileuton's Mechanism of Action.

ML355 , on the other hand, is a potent and selective inhibitor of 12-lipoxygenase (12-LOX).[5][6] This enzyme is highly expressed in platelets and is involved in the production of 12-hydroxyeicosatetraenoic acid (12-HETE).[7] 12-HETE plays a role in platelet activation, aggregation, and thrombus formation.[8][9] By inhibiting 12-LOX, ML355 can attenuate platelet-mediated thrombotic events.[8]

ML355_Pathway cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid Twelve_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->Twelve_LOX Twelve_HETE 12-Hydroxyeicosatetraenoic Acid (12-HETE) Twelve_LOX->Twelve_HETE Platelet_Activation Platelet Activation & Aggregation Twelve_HETE->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis ML355 ML355 ML355->Twelve_LOX Inhibits

Figure 2. ML355's Mechanism of Action.

Quantitative Data Presentation

The following tables summarize the key quantitative data for ML355 and Zileuton, providing a clear comparison of their in vitro potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

ParameterML355Zileuton
Primary Target 12-Lipoxygenase (12-LOX)5-Lipoxygenase (5-LOX)
IC50 (Primary Target) 0.29 µM (290 nM)[7]0.3 - 0.5 µM (in cell-free assays)[4]
Selectivity vs. 5-LOX >100 µM[7]-
Selectivity vs. 12-LOX -No significant inhibition up to 100 µM[4]
Selectivity vs. 15-LOX-1 >100 µM[7]No significant inhibition up to 100 µM[4]
Selectivity vs. 15-LOX-2 >100 µM[7]Not reported
Selectivity vs. COX-1/2 <10% inhibition at 15 µM[7]No significant inhibition up to 100 µM[4]

Table 2: Pharmacokinetic Parameters

ParameterML355 (Mice, 30 mg/kg oral)[8]Zileuton (Humans, 600 mg oral)[10][11][12][13]
Cmax ~57 µM3.07 - 4.98 µg/mL
Tmax Not explicitly stated, but peak observed around 4-6 hours~1.7 hours[11][12][13]
Half-life (t1/2) Not explicitly stated, but plasma concentration is ~5 µM at 12 hours~2.5 - 3.2 hours[3][11]
Bioavailability Orally bioavailable[8]Not established[11]
Protein Binding Not reported93%[11][13]
Metabolism Not detailedHepatic (CYP1A2, 2C9, 3A4)[13]
Excretion Not detailedPrimarily renal (~95%)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize ML355 and Zileuton.

In Vitro 12-LOX Enzyme Inhibition Assay (for ML355)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of 12-LOX.

LOX_Inhibition_Workflow cluster_workflow 12-LOX Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified 12-LOX enzyme - Arachidonic acid (substrate) - ML355 (inhibitor) - Assay buffer start->prepare_reagents pre_incubation Pre-incubate 12-LOX with ML355 (or vehicle control) for a defined period prepare_reagents->pre_incubation initiate_reaction Initiate reaction by adding arachidonic acid pre_incubation->initiate_reaction monitor_reaction Monitor product formation (e.g., 12-HETE) over time initiate_reaction->monitor_reaction data_analysis Calculate IC50 value monitor_reaction->data_analysis end End data_analysis->end

Figure 3. 12-LOX Inhibition Assay Workflow.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human 12-LOX is purified. A stock solution of arachidonic acid is prepared in an organic solvent (e.g., ethanol) and then diluted in the assay buffer.

  • Inhibitor Preparation: ML355 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a microplate, the purified 12-LOX enzyme is pre-incubated with varying concentrations of ML355 or vehicle control in an appropriate buffer (e.g., Tris-HCl) for a specified time at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The formation of the product, 12-HETE, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) or by using more specific methods like HPLC or LC-MS.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15]

Human Platelet Aggregation Assay (for ML355)

This cellular assay assesses the functional consequence of 12-LOX inhibition on platelet function.[16][17][18][19][20]

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Inhibitor Incubation: The PRP is incubated with different concentrations of ML355 or a vehicle control for a specific duration at 37°C.

  • Platelet Aggregation Measurement:

    • The PRP samples are placed in an aggregometer.

    • A platelet agonist (e.g., thrombin, collagen, or arachidonic acid) is added to induce aggregation.

    • Platelet aggregation is measured by monitoring the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of ML355 is determined by comparing the aggregation in the presence of the inhibitor to that of the vehicle control.

Leukotriene B4 (LTB4) Formation Assay in Human Whole Blood (for Zileuton)

This ex vivo assay measures the ability of Zileuton to inhibit the production of a key 5-LOX product in a physiologically relevant matrix.[21][22][23][24][25]

Protocol:

  • Blood Collection and Inhibitor Incubation: Freshly drawn human whole blood is collected with an anticoagulant (e.g., heparin). The blood is then incubated with various concentrations of Zileuton or a vehicle control at 37°C.

  • Stimulation of Leukotriene Production: A calcium ionophore (e.g., A23187) is added to the blood samples to stimulate the 5-LOX pathway and induce LTB4 production.

  • Sample Processing: After a defined incubation period, the reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 Quantification: The concentration of LTB4 in the plasma is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

  • Data Analysis: The amount of LTB4 produced in the presence of Zileuton is compared to the vehicle control to determine the inhibitory activity of the compound.

Conclusion

ML355 and Zileuton are both valuable research tools and, in the case of Zileuton, a clinically relevant therapeutic agent. Their distinct selectivity for 12-LOX and 5-LOX, respectively, underscores the diverse roles of lipoxygenase pathways in physiology and disease. While ML355 shows promise as a potential anti-platelet and anti-thrombotic agent, Zileuton is an established treatment for asthma due to its effective inhibition of pro-inflammatory leukotriene synthesis. The data and protocols presented in this guide provide a foundation for researchers to understand the comparative pharmacology of these two inhibitors and to design further investigations into the roles of the 12-LOX and 5-LOX pathways in various pathological conditions.

References

A Comparative Guide to 15-LOX-1 Inhibitors: Evaluating the Therapeutic Potential of 15-LOX-1 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "15-LOX-1 inhibitor 1" and other notable 15-lipoxygenase-1 (15-LOX-1) inhibitors. The objective is to evaluate their therapeutic index by examining their efficacy and safety profiles based on available experimental data. This document is intended to aid researchers in selecting appropriate compounds for further investigation in the context of inflammatory diseases, cancer, and neurodegenerative disorders where 15-LOX-1 is a key therapeutic target.

Introduction to 15-LOX-1 and its Inhibition

15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[1] Dysregulation of 15-LOX-1 activity has been linked to several diseases, such as asthma, atherosclerosis, and various cancers, making it an attractive target for therapeutic intervention.[1][2]

The therapeutic utility of a 15-LOX-1 inhibitor is determined by its therapeutic index, a ratio that compares the dose at which it is therapeutically effective to the dose at which it becomes toxic. A high therapeutic index is desirable, indicating a wide margin of safety. This guide focuses on "this compound" and compares its preclinical data with other well-characterized 15-LOX-1 inhibitors.

Comparative Efficacy of 15-LOX-1 Inhibitors

The primary measure of efficacy for these inhibitors is their half-maximal inhibitory concentration (IC50) against the 15-LOX-1 enzyme. A lower IC50 value indicates greater potency.

InhibitorAlias/Compound IDIC50 (µM)Target SelectivityReference
This compound 9c, i4720.19Potent 15-LOX-1 inhibitor.[2][3]
PD-146176 -3.81 (r12/15-LOX)Inhibits 15-LOX.[2][4]
ML351 -0.20Highly selective for 15-LOX-1 over 5-LOX, 12-LOX, and COX enzymes.[5][6]
Eleftheriadis-14d 14d0.09Potent 15-LOX-1 inhibitor.[2]
Zileuton --Primarily a 5-LOX inhibitor, but included for its relevance in lipoxygenase inhibition.[1][7]

Safety and Toxicity Profile

A direct comparison of the therapeutic index is challenging due to the limited availability of standardized toxicity data (e.g., LD50 or TD50 values) for all compounds. However, available in vitro and in vivo toxicity findings provide insights into their safety profiles.

InhibitorKey Toxicity/Safety FindingsReference
This compound Protects RAW 264.7 macrophages from lipopolysaccharide (LPS)-induced cytotoxicity, suggesting a potential protective effect in inflammatory conditions.[2][3][2][3]
PD-146176 Has been used in in vivo studies with rabbits and mice, but specific toxicity data like LD50 is not readily available.[8]
ML351 Showed no apparent toxicity across a range of concentrations in mouse islets. It also possesses favorable pharmacokinetic properties for in vivo studies.[9][10][9]
Eleftheriadis-14d Did not inhibit the viability of RAW 264.7 cells at concentrations below 12.5 µM.[4][4]
Zileuton Associated with liver toxicity in humans, which has limited its clinical application. The minimum oral lethal dose was reported as 500-4000 mg/kg in mice and 300-1000 mg/kg in rats.[11][12][11]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and experimental designs is crucial for interpreting the data.

15-LOX-1_Signaling_Pathway Arachidonic Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 Substrate 15-HPETE 15-HPETE 15-LOX-1->15-HPETE Catalyzes Leukotrienes Leukotrienes 15-HPETE->Leukotrienes Lipoxins Lipoxins 15-HPETE->Lipoxins Cell Proliferation Cell Proliferation 15-HPETE->Cell Proliferation Apoptosis Apoptosis 15-HPETE->Apoptosis Inflammation Inflammation Leukotrienes->Inflammation Lipoxins->Inflammation Inhibits 15-LOX-1_Inhibitor_1 15-LOX-1_Inhibitor_1 15-LOX-1_Inhibitor_1->15-LOX-1 Inhibits

Caption: The 15-LOX-1 signaling cascade.

Experimental_Workflow_for_Inhibitor_Evaluation cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_evaluation Therapeutic Index Evaluation Enzyme Assay Enzyme Assay IC50 Determination IC50 Determination Enzyme Assay->IC50 Determination Calculate TI Calculate TI IC50 Determination->Calculate TI Cell Viability Assay Cell Viability Assay In Vivo Toxicity Study In Vivo Toxicity Study Cell Viability Assay->In Vivo Toxicity Study LD50/TD50 Determination LD50/TD50 Determination In Vivo Toxicity Study->LD50/TD50 Determination LD50/TD50 Determination->Calculate TI

Caption: Workflow for evaluating the therapeutic index.

Experimental Protocols

15-LOX-1 Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure based on common methodologies for determining the IC50 of 15-LOX-1 inhibitors.

Materials:

  • Recombinant human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Borate buffer (pH 9.0)

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a series of dilutions of the test inhibitor.

  • In a cuvette, mix the 15-LOX-1 enzyme solution with the inhibitor dilution (or solvent control).

  • Incubate the mixture at room temperature for a specified period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the product, 13-hydroperoxyoctadecadienoic acid (13-HPODE).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Cytotoxicity Assessment)

This protocol outlines a general method for assessing the cytotoxicity of the inhibitors using a cell-based assay.

Materials:

  • A relevant cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Test inhibitor

  • A cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor. Include a vehicle control (solvent only).

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The concentration of the inhibitor that reduces cell viability by 50% (CC50) can be determined from a dose-response curve.

Conclusion

"this compound" demonstrates high potency against its target enzyme, with an IC50 value of 0.19 µM.[3] Its protective effect against LPS-induced cytotoxicity in macrophages suggests a favorable in vitro safety profile.[2][3] When compared to other inhibitors, it is significantly more potent than PD-146176 and has a similar potency to ML351.[2][4][5] Eleftheriadis-14d appears to be the most potent among the compared inhibitors.[2]

A comprehensive evaluation of the therapeutic index requires more extensive in vivo toxicity studies to determine the LD50 or TD50 values for "this compound" and many of its alternatives. The available data for Zileuton highlights the importance of thorough toxicity profiling, as its clinical use is hampered by liver toxicity.[12]

Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy and safety of these promising 15-LOX-1 inhibitors. Such studies will be critical in identifying the most promising candidates for clinical development in the treatment of 15-LOX-1-mediated diseases.

References

A Comparative Analysis of 15-LOX-1 Inhibitor 1 and Natural Product-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic inhibitor, 15-Lipoxygenase Inhibitor 1, against a range of natural product inhibitors of 15-Lipoxygenase-1 (15-LOX-1). This document outlines their comparative efficacy through quantitative data, details the experimental protocols for activity assessment, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to 15-LOX-1

15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] The enzymatic activity of 15-LOX-1 leads to the production of lipid peroxides, which are implicated in a variety of physiological and pathological processes.[1] The signaling pathways involving 15-LOX-1 are associated with inflammation, oxidative stress, and regulated cell death, making it a significant target in the development of therapies for conditions like asthma, cancer, and neurodegenerative diseases.[1][2]

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of various compounds against 15-LOX-1 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for 15-Lipoxygenase Inhibitor 1 and a selection of natural product inhibitors.

InhibitorTypeIC50 (µM)Source Organism/Class
15-Lipoxygenase Inhibitor 1 Synthetic18[3]Pyrimido[4,5-b][4][5]benzothiazine
LuteolinNatural0.6Flavonoid
BaicaleinNatural1Flavonoid
FisetinNatural1.5Flavonoid
QuercetinNatural68[6]Flavonoid
NobiletinNatural86[6]Flavonoid
SinensetinNatural74[6]Flavonoid
HesperidinNatural180[6]Flavonoid
RheinNatural64[7]Anthraquinone
AloemodinNatural65[7]Anthraquinone

Experimental Protocols

The determination of 15-LOX-1 inhibitory activity is commonly performed using a spectrophotometric assay. This method measures the enzymatic conversion of a substrate, typically linoleic acid, into a conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HpODE), which absorbs light at 234 nm.

15-Lipoxygenase Inhibitor Screening Assay

Objective: To determine the IC50 value of a test compound against 15-LOX-1.

Materials:

  • 15-Lipoxygenase (15-LO) enzyme (from soybean, Sigma-Aldrich)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test inhibitor (dissolved in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 15-LOX-1 enzyme in cold borate buffer.

    • Prepare a substrate solution of linoleic acid in borate buffer.

    • Prepare serial dilutions of the test inhibitor and the reference compound (e.g., quercetin) in DMSO.

  • Assay Protocol:

    • In a quartz cuvette, combine the borate buffer and the enzyme solution.

    • Add a specific volume of the inhibitor solution (or DMSO for the control) and incubate for a designated period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the linoleic acid substrate solution to the cuvette.

    • Immediately measure the change in absorbance at 234 nm over time (e.g., for 5 minutes) using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Key Pathways and Workflows

15-LOX-1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving 15-LOX-1. The enzyme metabolizes polyunsaturated fatty acids (PUFAs) like arachidonic acid, leading to the production of bioactive lipid mediators. These mediators can then influence downstream signaling cascades, such as the PDK/Akt pathway, ultimately affecting cellular processes like apoptosis.[4]

15-LOX-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA (e.g., Arachidonic Acid) 15LOX1 15-LOX-1 PUFA->15LOX1 Metabolized by 15HpETE 15(S)-HpETE 15LOX1->15HpETE Produces Lipoxins_Eoxins Lipoxins / Eoxins 15HpETE->Lipoxins_Eoxins Converted to PDK_Akt PDK/Akt Pathway Lipoxins_Eoxins->PDK_Akt Modulates Apoptosis Apoptosis PDK_Akt->Apoptosis Regulates

Caption: Simplified 15-LOX-1 signaling cascade.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the key steps in the experimental workflow for screening potential 15-LOX-1 inhibitors.

Inhibitor_Screening_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep_Reagents Incubate Incubate Enzyme with Inhibitor Prep_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for 15-LOX-1 inhibitor screening.

References

Navigating the Landscape of 15-LOX-1 Inhibitor Design: A Comparative Guide to QSAR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective 15-lipoxygenase-1 (15-LOX-1) inhibitors is a critical endeavor in the development of novel therapeutics for a range of inflammatory diseases, including asthma, atherosclerosis, and cancer. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to guide these efforts, enabling the prediction of inhibitory activity and the rational design of new chemical entities. This guide provides a comprehensive comparison of various QSAR models applied to 15-LOX-1 inhibitors, supported by experimental data and detailed methodologies.

Unraveling the Structure-Activity Relationship: A Tabular Comparison of QSAR Models

The effectiveness of a QSAR model is determined by its statistical robustness and predictive power. The following table summarizes key quantitative data from various studies on QSAR analysis of 15-LOX-1 inhibitors, offering a direct comparison of different modeling approaches and their performance. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), while the quality of the QSAR models is assessed by statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (Pred_R²).

Inhibitor Series/DatasetQSAR Model TypeNo. of CompoundsKey DescriptorsPred_R²Reference
Homo- and Heterocyclic Compounds2D-QSAR (GUSAR 2019)100MNA, QNA, Topological length, Topological volume, Lipophilicity0.842 - 0.9910.725 - 0.798Not Reported[1][2][3][4]
Structurally Diverse MoleculesMachine Learning (SVM, RF, k-NN)317Not specifiedNot ReportedNot ReportedAccuracy: 73-78%[5]
Coumarin Derivatives2D-QSAR (Genetic Algorithm)Not specifiedNot specifiedNot Reported0.06 (LOO)Not Reported[6]
Isoflavonoids3D-QSARNot specifiedNot specifiedNot ReportedNot Reported0.79 (for 15-LOX)

Note: The predictive R² is a more stringent measure of a model's predictive ability on an external test set. Not all studies report this value.

Illuminating the Path: Experimental Protocols and Methodologies

The reliability of any QSAR model is fundamentally dependent on the quality of the input biological data. The following sections detail the typical experimental and computational protocols employed in the QSAR analysis of 15-LOX-1 inhibitors.

Experimental Protocol: 15-LOX-1 Enzyme Inhibition Assay

A common method to determine the inhibitory potency of compounds against 15-LOX-1 is a spectrophotometric assay using linoleic acid as a substrate.

Materials:

  • 15-Lipoxygenase (from soybeans, often used as a model)[7]

  • Linoleic acid (substrate)[7]

  • Borate buffer (0.2 M, pH 9.0)[7]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors[7]

  • Test compounds (potential inhibitors)

  • Quercetin (positive control)[8]

  • 96-well microtiter plate[8]

  • Spectrophotometer capable of reading absorbance at 234 nm[8]

Procedure:

  • Enzyme and Substrate Preparation: A working solution of 15-LOX (e.g., 200-400 U/mL) is prepared in cold borate buffer and kept on ice.[7][8] A substrate solution of linoleic acid (e.g., 250 µM) is also prepared in borate buffer.[7]

  • Incubation: A small volume of the test compound or control (dissolved in DMSO) is added to the enzyme solution in a 96-well plate and incubated at room temperature for a defined period (e.g., 5 minutes).[8]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the linoleic acid substrate solution to the enzyme-inhibitor mixture.[7][8]

  • Absorbance Measurement: The formation of the product, 13-hydroperoxyoctadecadienoic acid, is monitored by measuring the increase in absorbance at 234 nm over a specific time (e.g., 5 minutes).[7][8]

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of the negative control (DMSO).[8] The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Computational Methodology: QSAR Model Development

The development of a robust QSAR model involves a series of systematic steps, from data preparation to model validation.

1. Data Set Preparation:

  • A dataset of chemical compounds with their experimentally determined 15-LOX-1 inhibitory activities (IC50 values) is compiled.[5]

  • The IC50 values are typically converted to their logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data.

  • The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.[5]

2. Molecular Descriptor Calculation:

  • For each compound in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

    • 1D descriptors: Molecular weight, atom counts.

    • 2D descriptors: Topological indices, connectivity indices, and structural fragments.[1][3]

    • 3D descriptors: Molecular shape, volume, and surface area.

    • Physicochemical descriptors: Lipophilicity (logP), polarizability, and electronic properties.[1][3]

3. Feature Selection:

  • From the large pool of calculated descriptors, a subset of the most relevant descriptors that have a significant correlation with the biological activity is selected. This step is crucial to avoid overfitting the model and to improve its interpretability.[5]

4. Model Building:

  • Various statistical and machine learning methods are employed to establish a mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

    • Multiple Linear Regression (MLR): A linear approach to model the relationship.

    • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

    • Support Vector Machines (SVM): A powerful machine learning algorithm for classification and regression.[5]

    • Random Forest (RF): An ensemble learning method that builds multiple decision trees.[5]

    • k-Nearest Neighbors (k-NN): A non-parametric method based on instance-based learning.[5]

5. Model Validation:

  • The developed QSAR model is rigorously validated to assess its robustness and predictive power. Key validation metrics include:

    • Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and predictive ability on the training set. The cross-validated R² (Q²) is a common metric.[5]

    • External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using the test set. The predictive R² (Pred_R²) is calculated for this purpose. A high Pred_R² value indicates a good predictive model.

Visualizing the Path to Discovery

To better understand the processes involved in QSAR analysis and the biological context of 15-LOX-1, the following diagrams provide a visual representation of the key workflows and pathways.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Data_Collection 1. Data Collection (Inhibitors & IC50 values) Data_Curation 2. Data Curation (pIC50 Conversion) Data_Collection->Data_Curation Dataset_Split 3. Dataset Splitting (Training & Test Sets) Data_Curation->Dataset_Split Descriptor_Calc 4. Descriptor Calculation (2D, 3D, Physicochemical) Dataset_Split->Descriptor_Calc Feature_Selection 5. Feature Selection Descriptor_Calc->Feature_Selection Model_Building 6. Model Building (MLR, SVM, RF, etc.) Feature_Selection->Model_Building Internal_Validation 7. Internal Validation (Cross-validation, Q²) Model_Building->Internal_Validation External_Validation 8. External Validation (Test Set, Pred_R²) Internal_Validation->External_Validation New_Inhibitor_Design 9. New Inhibitor Design External_Validation->New_Inhibitor_Design

Caption: General workflow of a quantitative structure-activity relationship (QSAR) analysis.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid LOX15 15-LOX-1 Arachidonic_Acid->LOX15 Substrate HPETE 15(S)-HpETE LOX15->HPETE Catalyzes HETE 15(S)-HETE HPETE->HETE Reduction Inflammation Inflammation HETE->Inflammation Cell_Proliferation Cell Proliferation HETE->Cell_Proliferation Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15 Inhibits

Caption: Hypothetical signaling pathway involving 15-LOX-1 in inflammation.

Conclusion

QSAR analysis serves as an indispensable tool in the modern drug discovery pipeline for 15-LOX-1 inhibitors. By providing a framework to understand the complex relationships between chemical structure and biological activity, QSAR models enable the prioritization of lead compounds, the optimization of their properties, and the design of novel inhibitors with enhanced potency and selectivity. This guide offers a comparative overview to aid researchers in navigating the various QSAR methodologies and their applications in the development of the next generation of 15-LOX-1 targeted therapies.

References

Assessing the Species-Specific Activity of 15-LOX-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-specific activity of a potent 15-lipoxygenase-1 (15-LOX-1) inhibitor, designated here as Inhibitor 1 , against other alternative inhibitors. The information presented is curated from experimental data to assist researchers in selecting the appropriate tools for their in vitro and in vivo studies across different preclinical models.

Introduction to 15-LOX-1 and Its Inhibition

15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell death.[1] The signaling cascade of 15-LOX-1 is closely linked with the NF-κB pathway, a key regulator of inflammation and immune responses. Consequently, the development of potent and selective 15-LOX-1 inhibitors is a significant area of research for therapeutic interventions in inflammatory diseases, neurodegenerative disorders, and certain cancers.

A major challenge in the preclinical development of 15-LOX-1 inhibitors is the observed species-specific differences in enzyme structure and inhibitor potency.[2] The human and rodent orthologs of 15-LOX-1, often referred to as 12/15-LOX in rodents due to dual positional specificity, exhibit variations in their active sites, which can lead to discrepancies in inhibitor efficacy between species.[2] This guide focuses on comparing the activity of promising 15-LOX-1 inhibitors across human, mouse, and other species to aid in the translation of preclinical findings.

Comparative Analysis of 15-LOX-1 Inhibitors

This section presents a comparative analysis of "Inhibitor 1," represented by the potent and selective inhibitor ML351 , and other notable 15-LOX-1 inhibitors such as 9c (i472) and PD-146176 . The data is summarized to highlight the species-specific inhibitory activities.

Table 1: Species-Specific IC50 Values of 15-LOX-1 Inhibitors

InhibitorHuman 15-LOX-1 (IC50)Mouse 12/15-LOX (Activity/IC50)Rabbit 15-LOX (IC50)Rat 12/15-LOX (IC50)Selectivity Profile
ML351 (Inhibitor 1) 200 nM[3][4][5]Active in mouse neuronal cells and in vivo stroke models[3][4][6]Not ReportedNot Reported>250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2[3][4]
9c (i472) 0.19 µM[1]Active in RAW 264.7 mouse macrophage cells[1]Not ReportedNot ReportedSelective for 15-LOX-1
PD-146176 Not ReportedNot Reported0.54 µM[7]3.81 µM[1]Selective for 15-LOX over 5-LOX, 12-LOX, and COX enzymes[7]
MLS000099089 3.4 µM[5]~10 µM (in HT-22 mouse neuronal cells)[5][8]Not ReportedNot Reported>10-fold selective over 5-LOX, 12-LOX, and 15-LOX-2[5]

Disclaimer: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparative study across all inhibitors and species is not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against 15-LOX-1.

Materials:

  • Recombinant human, mouse, or rat 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Test inhibitor (e.g., ML351) dissolved in DMSO

  • Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 234 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare a working solution of the 15-LOX-1 enzyme in the chosen buffer. Keep the enzyme solution on ice.

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate or cuvette, add the enzyme solution.

  • Add a small volume of the diluted inhibitor solution (or DMSO for the control) to the enzyme and incubate for a specified time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Prepare the substrate solution by dissolving linoleic acid in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.

  • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes). The formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), results in an increase in absorbance at this wavelength.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for 15-LOX-1 Activity

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit intracellular 15-LOX-1 activity.

Materials:

  • Cell line expressing the target 15-LOX-1 (e.g., mouse macrophage cell line RAW 264.7)

  • Cell culture medium and supplements

  • Test inhibitor

  • Stimulating agent (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFNγ))

  • Reagents for measuring downstream effects of 15-LOX-1 activity (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, or fluorescent probes for reactive oxygen species).

Procedure:

  • Culture the cells to the desired confluency in appropriate multi-well plates.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified period.

  • Stimulate the cells with an appropriate agent (e.g., LPS/IFNγ) to induce 15-LOX-1 expression and activity.

  • After the stimulation period, collect the cell culture supernatant and/or cell lysates.

  • Analyze the collected samples for downstream markers of 15-LOX-1 activity. For example:

    • Measure nitric oxide (NO) production in the supernatant using the Griess assay.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Assess intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

  • Determine the effect of the inhibitor on these downstream markers to evaluate its cellular efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 15-LOX-1 Signaling Pathway PUFA PUFAs (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides ROS Increased ROS LipidPeroxides->ROS NFkB_activation NF-κB Activation ROS->NFkB_activation CellDeath Cell Death ROS->CellDeath Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation Inflammation->CellDeath Inhibitor1 Inhibitor 1 (e.g., ML351) Inhibitor1->LOX15

Caption: 15-LOX-1 signaling cascade leading to inflammation and cell death, and the point of intervention for Inhibitor 1.

G cluster_1 Experimental Workflow: Assessing Species-Specific Inhibition Enzyme Source 15-LOX-1 (Human, Mouse, Rat) Assay Perform 15-LOX-1 Inhibition Assay Enzyme->Assay Inhibitors Prepare Inhibitor Panel (Inhibitor 1, Alternatives) Inhibitors->Assay Data Determine IC50 Values Assay->Data Analysis Compare Species- Specific Potency Data->Analysis

Caption: A generalized workflow for the comparative assessment of 15-LOX-1 inhibitors across different species.

Conclusion

The selection of an appropriate 15-LOX-1 inhibitor for preclinical research requires careful consideration of its species-specific activity. This guide highlights that while inhibitors like ML351 (Inhibitor 1) demonstrate high potency against human 15-LOX-1 and show efficacy in mouse models, direct comparative IC50 data across multiple species remains a gap in the current literature for a broad range of inhibitors. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for researchers to design and interpret their studies on 15-LOX-1, ultimately facilitating the development of novel therapeutics targeting this important enzyme. Researchers are encouraged to perform their own head-to-head comparisons to confirm the potency of their chosen inhibitors in their specific experimental systems.

References

Confirming Mechanism of Action: A Comparative Guide to Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming a drug's mechanism of action (MOA) is a cornerstone of preclinical and clinical success. Site-directed mutagenesis (SDM) stands as a powerful and precise tool in this endeavor, allowing for the targeted alteration of an enzyme's active site or other critical domains to validate drug-target engagement and elucidate functional consequences. This guide provides an objective comparison of SDM with other techniques, supported by experimental data and detailed protocols, to aid in the strategic design of MOA confirmation studies.

The Power of Precision: How Site-Directed Mutagenesis Validates Drug Action

Site-directed mutagenesis is a molecular biology technique used to introduce specific, intentional changes to a DNA sequence.[1] In the context of drug development, this allows researchers to alter the amino acid sequence of a target protein. By modifying residues hypothesized to be critical for drug binding or protein function, scientists can observe the resulting impact on the drug's efficacy. A significant change in a drug's binding affinity or inhibitory activity after a specific mutation provides strong evidence for its direct interaction with that site, thereby confirming its MOA.[2]

This guide will use the example of BRAF kinase inhibitors, such as vemurafenib, in the treatment of melanoma to illustrate the application of site-directed mutagenesis in confirming the MOA and understanding resistance mechanisms. The BRAF V600E mutation is a common driver of melanoma, and vemurafenib is a potent inhibitor of this mutant kinase.[3][4] Site-directed mutagenesis has been instrumental in confirming that vemurafenib directly targets the ATP-binding pocket of BRAF V600E and in identifying secondary mutations that confer resistance.[5][6]

Comparative Analysis: Site-Directed Mutagenesis vs. Alternative Techniques

While highly effective, site-directed mutagenesis is one of several tools available for MOA confirmation. The choice of technique depends on the specific research question, available resources, and the nature of the drug and its target.

TechniquePrincipleAdvantagesDisadvantages
Site-Directed Mutagenesis (SDM) Introduces specific mutations in the target protein's gene to assess the impact on drug activity.[1]High precision in identifying critical residues for drug interaction; directly tests the hypothesized binding site.[7]Can be time-consuming; requires a known or hypothesized target; may not capture off-target effects.
Chemical Proteomics Uses chemical probes, often derived from the drug molecule, to identify protein targets in a cellular lysate or living cells.[8][9]Unbiased, proteome-wide target identification; can uncover novel or off-targets.[10]Synthesis of effective probes can be challenging; may identify binding events that are not functionally relevant.[2]
CRISPR/Cas9 Genome Editing Allows for targeted gene knockout or modification at the genomic level to assess the cellular response to a drug.[11][12][13]Enables investigation of drug effects in a more physiological context; can be used for large-scale screens.Potential for off-target effects; interpretation can be complex due to cellular compensatory mechanisms.[7]
Computational Modeling and Docking Predicts the binding of a drug to its target protein through computer simulations.Cost-effective and rapid for initial hypothesis generation; can guide the design of mutagenesis studies.Predictions require experimental validation; accuracy depends on the quality of protein structures and algorithms.

Experimental Data: Quantifying the Impact of Mutations

The true power of site-directed mutagenesis lies in the quantitative data it generates. By comparing the biochemical or cellular activity of the wild-type protein to its mutant forms in the presence of the drug, researchers can definitively link specific residues to the drug's mechanism of action.

Case Study: Vemurafenib and BRAF V600E

Vemurafenib is a kinase inhibitor that targets the constitutively active BRAF V600E mutant protein found in many melanomas.[3][14] Site-directed mutagenesis has been used to introduce mutations in the BRAF kinase domain to understand the structural basis of vemurafenib binding and the mechanisms of acquired resistance.[5]

Table 1: Effect of Site-Directed Mutations in BRAF on Vemurafenib Potency

BRAF MutantIC50 (nM) for VemurafenibFold Change vs. V600ERationale for Mutation
V600E (Wild-Type for this study)501The target oncogenic mutant.
V600E/L505H>10,000>200A clinically observed resistance mutation.[3]
V600E/T529M (Gatekeeper)4,00080Mutation of the "gatekeeper" residue that controls access to the ATP-binding pocket.[6]
V600D601.2A different mutation at the same position, expected to have similar sensitivity.[1]

Note: IC50 values are representative and compiled from multiple sources for illustrative purposes.

The dramatic increase in the IC50 value for the L505H mutant demonstrates that this residue is critical for the high-affinity binding of vemurafenib, and its alteration leads to drug resistance.[3]

Key Experimental Protocols

Reproducible and robust experimental design is critical for obtaining meaningful data. Below are detailed protocols for the key experiments involved in confirming the mechanism of action using site-directed mutagenesis.

Protocol 1: PCR-Based Site-Directed Mutagenesis

This protocol is based on the popular QuikChange™ method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers that carry the desired mutation.[15]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.[16]

  • PCR Amplification:

    • Set up the following PCR reaction:

      • 5 µL of 10x reaction buffer

      • 1 µL of plasmid template DNA (10-50 ng)

      • 1.25 µL of forward primer (125 ng)

      • 1.25 µL of reverse primer (125 ng)

      • 1 µL of dNTP mix

      • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

      • Add dH₂O to a final volume of 50 µL.

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 1 minute.

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds.

        • Annealing: 60°C for 50 seconds.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 7 minutes.[16]

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[15]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: In Vitro Kinase Activity Assay

This assay measures the ability of a kinase to phosphorylate a substrate, and how this is affected by an inhibitor. This protocol is a general guideline and may need optimization for specific kinases.[16][17]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer.

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer.

    • Prepare serial dilutions of the inhibitor (e.g., vemurafenib).

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/2X ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Add detection reagents. For example, in a LanthaScreen™ assay, this would be a terbium-labeled antibody that recognizes the phosphorylated substrate.[16]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for LanthaScreen™).

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the signal versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Process: Workflows and Pathways

Diagrams are essential for clearly communicating complex biological processes and experimental designs.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Functional Assay primer_design Primer Design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion pcr->dpni transformation Transformation dpni->transformation sequencing Sequence Verification transformation->sequencing transfection Transfection into Host Cells sequencing->transfection expression Protein Expression transfection->expression purification Protein Purification expression->purification kinase_assay In Vitro Kinase Assay purification->kinase_assay data_analysis Data Analysis (IC50) kinase_assay->data_analysis

Caption: Experimental workflow for confirming MOA using site-directed mutagenesis.

BRAF_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Vemurafenib Vemurafenib Vemurafenib->BRAF inhibition Mutation V600E Mutation Mutation->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of vemurafenib on mutant BRAF.

Conclusion

Site-directed mutagenesis is an indispensable technique for the rigorous confirmation of a drug's mechanism of action. By enabling the precise interrogation of drug-target interactions at the amino acid level, it provides quantitative data that is critical for advancing drug development programs. When used in conjunction with complementary methods such as chemical proteomics and CRISPR-based screening, site-directed mutagenesis offers an unparalleled level of detail in understanding how a therapeutic agent exerts its effects at the molecular level. The strategic application of these techniques, guided by robust experimental design and data analysis, is essential for building a comprehensive and convincing MOA dossier for any novel therapeutic.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 15-LOX-1 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory professionals handling 15-LOX-1 inhibitor 1 must adhere to specific disposal protocols to ensure safety and environmental protection. The proper procedure depends on the specific inhibitor, as "this compound" can refer to distinct compounds with different hazard profiles. This guide provides detailed instructions for the safe disposal of these materials.

Identifying Your 15-LOX-1 Inhibitor

Before proceeding with disposal, it is crucial to identify the specific compound you are using by its CAS number. The two common compounds referred to as "this compound" have different safety classifications.

PropertyThis compound15-Lipoxygenase Inhibitor 1
CAS Number 2349374-37-2928853-86-5
Molecular Formula C₂₂H₂₁ClN₂O₄C₁₆H₁₉N₅S
Molecular Weight 412.87313.4
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]Not classified as hazardous[2]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1][3]-20°C[4]
Solubility DMSO: 10 mg/mL[5]Chloroform: >5mg/ml[4]

Disposal Protocol for this compound (CAS: 2349374-37-2)

This compound is classified as hazardous, being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired powder, as well as any lab materials grossly contaminated with the inhibitor (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If the inhibitor is in a solvent, collect it in a compatible, leak-proof hazardous waste container. Do not mix with incompatible waste streams[6][7]. For instance, halogenated and non-halogenated solvents should be collected separately[8].

    • Sharps Waste: Any needles or syringes used to handle the inhibitor solution should be disposed of in a designated sharps container for hazardous chemical waste.

    • Empty Containers: The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[7]. Once decontaminated, remove or deface the label and dispose of the container according to your institution's guidelines for empty chemical containers[6][7].

  • Containerization and Labeling:

    • Use only appropriate, leak-proof, and tightly sealed containers for waste collection[6][9]. Plastic is often preferred[9].

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound (CAS: 2349374-37-2)". List all components, including solvents and their approximate concentrations[8][9].

    • Indicate the date when waste was first added to the container[8].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[9].

    • Ensure secondary containment, such as a spill tray, is in place[6].

    • Keep the container closed except when adding waste[9].

  • Final Disposal:

    • Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[8][9]. Follow your institution's specific procedures for requesting a waste pickup. The precautionary statement P501 directs users to "Dispose of contents/ container to an approved waste disposal plant"[1].

Disposal Protocol for 15-Lipoxygenase Inhibitor 1 (CAS: 928853-86-5)

According to its Safety Data Sheet, this substance is not classified as hazardous[2]. However, it is prudent practice in any laboratory setting to follow standard procedures for chemical disposal.

Step-by-Step Disposal Procedure:
  • Adhere to General Laboratory Practices: The usual precautionary measures for handling chemicals should be followed[2].

  • Waste Collection:

    • While not classified as hazardous, avoid disposing of this chemical down the drain or in the regular trash unless explicitly permitted by your local regulations and EHS department[10].

    • It is best practice to collect waste material (solid and liquid) in a designated, compatible, and properly labeled waste container.

  • Labeling and Storage:

    • Label the container with the chemical name: "15-Lipoxygenase Inhibitor 1 (CAS: 928853-86-5)".

    • Store the container in a designated area away from incompatible materials.

  • Final Disposal:

    • Consult with your institution's EHS department for guidance on the most appropriate disposal method. They may advise collection via the chemical waste program to ensure compliance with all local regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and steps for the proper disposal of 15-LOX-1 inhibitors.

G Disposal Workflow for 15-LOX-1 Inhibitors cluster_0 start Start: Prepare for Disposal of 15-LOX-1 Inhibitor identify Identify CAS Number of the Inhibitor start->identify cas_check Is it CAS 2349374-37-2? identify->cas_check hazardous Yes: Treat as Hazardous Waste cas_check->hazardous Yes non_hazardous No: (e.g., CAS 928853-86-5) Follow Prudent Lab Practices cas_check->non_hazardous No segregate Segregate Waste (Solid, Liquid, Sharps) hazardous->segregate consult_ehs Consult Institutional EHS for Disposal Guidance non_hazardous->consult_ehs containerize Use Labeled, Compatible, Sealed Containers segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by EHS/Licensed Contractor store->pickup end End: Proper Disposal Completed pickup->end consult_ehs->end

Caption: Logical workflow for the safe disposal of 15-LOX-1 inhibitors.

References

Essential Safety and Operational Guide for Handling 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 15-lipoxygenase-1 (15-LOX-1) inhibitors. Please note that the name "15-LOX-1 inhibitor 1" can refer to at least two distinct chemical compounds with different safety profiles. It is crucial to identify the specific inhibitor being used by its CAS number to ensure appropriate safety measures are taken.

Compound 1: 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB)
  • CAS Number: 928853-86-5[1]

  • Synonyms: 15-LO Inhibitor 1, 4-MMPB[2]

According to the Safety Data Sheet, this compound is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, standard laboratory safety precautions should always be followed.

Personal Protective Equipment (PPE) and Safety Measures:

CategoryRecommendationSource
Eye/Face Protection Safety glassesGeneral Laboratory Practice
Skin Protection Protective glovesGeneral Laboratory Practice
Respiratory Protection Not required under normal conditions of use[1]
Ventilation Use in a well-ventilated areaGeneral Laboratory Practice

Handling and Storage:

AspectGuidelineSource
Safe Handling Avoid inhalation, and contact with eyes and skin.General Laboratory Practice
Storage Keep container tightly sealed in a cool, well-ventilated area.General Laboratory Practice
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]

Disposal:

MethodRecommendationSource
General Dispose of contents/container to an approved waste disposal plant.[3]
Environmental Precautions Do not allow to enter sewers/surface or ground water. Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]
Compound 2: this compound
  • CAS Number: 2349374-37-2[3]

  • Molecular Formula: C22H21ClN2O4[3]

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3].

Personal Protective Equipment (PPE) and Safety Measures:

CategoryRecommendationSource
Eye/Face Protection Safety goggles with side-shields[3]
Skin Protection Protective gloves, Impervious clothing[3]
Respiratory Protection Suitable respirator[3]
Ventilation Ensure adequate ventilation. Provide accessible safety shower and eye wash station.[3]

Handling and Storage:

AspectGuidelineSource
Safe Handling Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[3]
Storage Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store at -20°C (powder) or -80°C (in solvent).[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]

Disposal:

MethodRecommendationSource
General Dispose of contents/container to an approved waste disposal plant.[3]
Environmental Precautions Avoid release to the environment. Collect spillage.[3]

Experimental Protocols

Protocol for 15-Lipoxygenase Inhibition Assay

This assay is based on the 15-lipoxygenase (15-LO) catalyzed reaction between oxygen and a polyunsaturated fatty acid, such as linoleic acid. The formation of a conjugated double bond system results in an increased absorbance at 234 nm, which is used to quantify the reaction product and monitor the peroxidation reaction[4].

Materials:

  • 15-Lipoxygenase (from soybeans)

  • Linoleic acid

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Test inhibitor (this compound)

Procedure:

  • Prepare a Borate Buffer: 0.2 M, pH 9.0, made from boric acid and sodium hydroxide[4].

  • Prepare the Substrate Solution (250 µM): Mix 10 µL of linoleic acid and 30 µL of ethanol. Add 120 mL of borate buffer. This solution should be used on the same day it is made. A slight level of preoxidation of linoleic acid is necessary for enzyme activation[4].

  • Prepare the Enzyme Solution: Dissolve 15-LO in the 0.2 M borate buffer to a concentration of about 10,000 U/mL. This stock solution should be kept on ice. For the assay, the enzyme will be diluted to 400 U/mL, with a final concentration in the assay of 200 U/mL[4].

  • Prepare the Inhibitor Solution: Dissolve the substance to be tested in DMSO[4].

  • Assay Execution: The reaction is monitored by the increase in absorbance at 234 nm due to the formation of conjugated dienes[4]. The inhibitory effect of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a simplified signaling pathway involving 15-LOX-1, which is implicated in inflammatory responses and oxidative stress.

15-LOX-1_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic_Acid->15-LOX-1 Substrate 15-HpETE 15(S)-HpETE 15-LOX-1->15-HpETE Catalyzes 15-HETE 15(S)-HETE 15-HpETE->15-HETE Reduced to Lipoxins Lipoxins 15-HpETE->Lipoxins Converted to Inflammation Inflammation 15-HETE->Inflammation Promotes Resolution_of_Inflammation Resolution of Inflammation Lipoxins->Resolution_of_Inflammation Promotes

Caption: Simplified 15-LOX-1 signaling pathway.

The diagram below outlines a general experimental workflow for assessing the efficacy of a 15-LOX-1 inhibitor.

Inhibitor_Workflow Cell_Culture Cell Culture (e.g., Macrophages) Induce_Inflammation Induce Inflammation (e.g., with LPS) Cell_Culture->Induce_Inflammation Treat_with_Inhibitor Treat with 15-LOX-1 Inhibitor Induce_Inflammation->Treat_with_Inhibitor Measure_Endpoints Measure Endpoints (e.g., NO production, Cell Viability) Treat_with_Inhibitor->Measure_Endpoints

Caption: Experimental workflow for 15-LOX-1 inhibitor testing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.